Product packaging for 2,6-DI-Tert-butyl-4-methoxyphenol(Cat. No.:CAS No. 489-01-0)

2,6-DI-Tert-butyl-4-methoxyphenol

Cat. No.: B167138
CAS No.: 489-01-0
M. Wt: 236.35 g/mol
InChI Key: SLUKQUGVTITNSY-UHFFFAOYSA-N
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Description

2,6-di-tert-butyl-4-methoxyphenol is a member of phenols and a member of methoxybenzenes.
This compound is a natural product found in Betula platyphylla var. japonica with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O2 B167138 2,6-DI-Tert-butyl-4-methoxyphenol CAS No. 489-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-ditert-butyl-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H24O2/c1-14(2,3)11-8-10(17-7)9-12(13(11)16)15(4,5)6/h8-9,16H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUKQUGVTITNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041379
Record name 2,6-Di-tert-butyl-4-methoxyphenol
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Molecular Weight

236.35 g/mol
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CAS No.

489-01-0
Record name 2,6-Di-tert-butyl-4-methoxyphenol
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Record name 3,5-Di-tert-butyl-4-hydroxyanisole
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Record name 2,6-DI-TERT-BUTYL-4-METHOXYPHENOL
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Record name 2,6-Di-tert-butyl-4-methoxyphenol
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Record name 2,6-di-tert-butyl-4-methoxyphenol
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Record name 2,6-DI-TERT-BUTYL-4-METHOXYPHENOL
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Foundational & Exploratory

An In-depth Technical Guide to the Antioxidant Action of 2,6-Di-Tert-butyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Di-tert-butyl-4-methoxyphenol (DBMP), a synthetic hindered phenolic antioxidant, plays a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This technical guide provides a comprehensive overview of the core mechanism of DBMP's antioxidant action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and biological pathways. Understanding the nuanced mechanics of DBMP is paramount for its effective application in research and the development of novel therapeutics.

Core Antioxidant Mechanism: A Chemical Perspective

The antioxidant prowess of this compound lies in its unique molecular architecture. As a member of the hindered phenol (B47542) family, its primary mode of action is as a free radical scavenger, effectively terminating the chain reactions of oxidation.[1][2]

The cornerstone of this mechanism is the donation of a hydrogen atom from its phenolic hydroxyl (-OH) group to a highly reactive free radical (R•), thereby neutralizing it.[3][4] This process is depicted in the following reaction:

DBMP-OH + R• → DBMP-O• + RH

Upon donation of the hydrogen atom, DBMP is converted into a phenoxyl radical (DBMP-O•). The key to DBMP's efficacy and safety as an antioxidant is the remarkable stability of this resulting radical. This stability is conferred by two principal structural features:

  • Steric Hindrance: The two bulky tert-butyl groups positioned ortho to the hydroxyl group create a sterically hindered environment around the oxygen atom.[3][4] This physical barrier prevents the highly reactive phenoxyl radical from initiating new oxidation chains, a common issue with less hindered antioxidants.

  • Resonance Stabilization: The unpaired electron on the oxygen atom of the phenoxyl radical is delocalized across the aromatic ring, creating several resonance structures. This delocalization significantly increases the stability of the radical, rendering it relatively unreactive.

The methoxy (B1213986) group at the para-position further enhances the antioxidant capacity of DBMP through its electron-donating nature, which helps to stabilize the phenoxyl radical.

Reaction with Peroxyl Radicals

One of the most critical roles of DBMP is its reaction with peroxyl radicals (ROO•), which are key propagators of lipid peroxidation. The reaction proceeds as follows:

DBMP-OH + ROO• → DBMP-O• + ROOH

This reaction effectively breaks the lipid peroxidation chain, preventing damage to cellular membranes and other lipid-rich structures. The resulting DBMP phenoxyl radical is, as previously mentioned, too stable to continue the chain reaction.

Regeneration and Synergistic Effects

Under certain conditions, the DBMP phenoxyl radical can be regenerated back to its active phenolic form by other antioxidants with lower redox potentials, such as ascorbic acid (Vitamin C). This regeneration capacity enhances its overall antioxidant efficiency.

Furthermore, DBMP can exhibit synergistic effects when used in combination with other antioxidants.[1] For instance, it can work in concert with secondary antioxidants that decompose hydroperoxides, thus providing a multi-pronged defense against oxidative stress.

Quantitative Assessment of Antioxidant Activity

The antioxidant efficacy of DBMP can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. Lower IC50 values indicate higher antioxidant activity.

AssayTest CompoundIC50 Value (µg/mL)Reference
DPPH Radical ScavengingThis compound6.54

Note: IC50 values can vary depending on specific experimental conditions.

Experimental Protocols

Accurate and reproducible experimental design is critical for the evaluation of antioxidant activity. The following are detailed protocols for common assays used to assess the efficacy of DBMP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the deep violet DPPH to a pale yellow hydrazine (B178648) derivative is measured spectrophotometrically.

Materials:

  • This compound (DBMP)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of DBMP Stock Solution: Prepare a 1 mg/mL stock solution of DBMP in methanol.

  • Serial Dilutions: Prepare a series of dilutions of the DBMP stock solution in methanol to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of each DBMP dilution to the wells of a 96-well microplate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • IC50 Determination: Plot the percentage of scavenging activity against the DBMP concentration to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound (DBMP)

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or Ethanol (analytical grade)

  • Phosphate-buffered saline (PBS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of DBMP Stock and Working Solutions: Prepare as described in the DPPH protocol.

  • Assay:

    • Add 20 µL of each DBMP dilution to the wells of a 96-well microplate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • For the control, add 20 µL of methanol and 180 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: Calculate the percentage of scavenging and determine the IC50 value as described for the DPPH assay.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation Inhibition

This assay measures the inhibition of lipid peroxidation by quantifying malondialdehyde (MDA), a major secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored complex.

Materials:

  • This compound (DBMP)

  • Lipid source (e.g., linoleic acid, tissue homogenate)

  • Ferrous sulfate (B86663) (FeSO₄)

  • Ascorbic acid

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Butylated hydroxytoluene (BHT) for stopping the reaction

Procedure:

  • Induction of Lipid Peroxidation:

    • Prepare a reaction mixture containing the lipid source in a suitable buffer.

    • Add different concentrations of DBMP to the reaction mixture.

    • Initiate lipid peroxidation by adding a pro-oxidant system, such as FeSO₄ and ascorbic acid.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • Termination of Reaction: Stop the reaction by adding TCA, followed by BHT to prevent further oxidation during the heating step.

  • Color Development: Add TBA solution and heat the mixture at 95°C for 30-60 minutes.

  • Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.

  • Calculation of Inhibition:

    • % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

Signaling Pathways and Experimental Workflows

The antioxidant action of DBMP can influence cellular signaling pathways involved in the response to oxidative stress. While direct evidence for DBMP is still emerging, related hindered phenols are known to modulate pathways such as the Nrf2-ARE pathway.

Potential Involvement in the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). While more research is needed to fully elucidate the interaction of DBMP with this pathway, its ability to modulate the cellular redox state suggests a potential role in Nrf2 activation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 Keap1->Nrf2 binds and promotes ubiquitination Cul3 Cul3-Rbx1 E3 Ligase ROS Oxidative Stress (e.g., ROS) ROS->Keap1 induces conformational change DBMP DBMP DBMP->ROS scavenges Maf sMaf Nrf2_n->Maf heterodimerizes ARE ARE Maf->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Potential modulation of the Nrf2-ARE pathway by DBMP.

Experimental Workflow for Antioxidant Evaluation

A systematic workflow is essential for the comprehensive evaluation of a compound's antioxidant potential.

experimental_workflow start Start: Compound of Interest (this compound) in_vitro In Vitro Antioxidant Assays start->in_vitro cell_based Cell-Based Assays start->cell_based dpph DPPH Assay in_vitro->dpph abts ABTS Assay in_vitro->abts tbars Lipid Peroxidation Assay (TBARS) in_vitro->tbars data_analysis Data Analysis and IC50 Determination dpph->data_analysis abts->data_analysis tbars->data_analysis ros_measurement Intracellular ROS Measurement cell_based->ros_measurement cytotoxicity Cytotoxicity Assay cell_based->cytotoxicity gene_expression Gene Expression Analysis (e.g., Nrf2 target genes) cell_based->gene_expression ros_measurement->data_analysis cytotoxicity->data_analysis gene_expression->data_analysis conclusion Conclusion on Antioxidant Profile data_analysis->conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Di-Tert-butyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-methoxyphenol, a sterically hindered phenolic compound, is a synthetic antioxidant of significant interest in the pharmaceutical, cosmetic, and food industries. Its molecular structure, characterized by two bulky tert-butyl groups flanking a hydroxyl group and a methoxy (B1213986) group at the para position, endows it with potent radical-scavenging properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action as an antioxidant. All quantitative data is summarized for clarity, and experimental workflows are presented to aid in reproducible research.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application and formulation. These properties dictate its solubility, stability, and biological activity.

PropertyValueSource
Molecular Formula C₁₅H₂₄O₂
Molecular Weight 236.35 g/mol
Appearance White to beige crystalline powder or crystals[1]
Melting Point 102-106 °C[1]
Boiling Point 135-140 °C at 10 mmHg[2]
pKa (Predicted) 13.04 ± 0.40
LogP (Computed) 4.9 (XLogP3)[3]
Solubility Practically insoluble in water. Soluble in methanol (B129727).

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following are standard experimental protocols adapted for this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of the purity of a crystalline solid.[4]

Methodology:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[5][6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar) equipped with a calibrated thermometer or a digital temperature sensor.[5][7]

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.[5][6]

  • Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[5][6] A narrow range (e.g., 0.5-1.0 °C) is indicative of a high-purity compound.[5]

G cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder the Crystalline Sample Pack Pack into Capillary Tube Powder->Pack Place Place in Melting Point Apparatus Pack->Place Heat Heat at a Controlled Rate Place->Heat Observe Observe Melting Heat->Observe Record Record Melting Range Observe->Record

Workflow for Melting Point Determination.
Boiling Point Determination (Thiele Tube Method)

For high-boiling point solids like this compound, the Thiele tube method provides a reliable means of determining the boiling point at reduced pressure.

Methodology:

  • Sample Preparation: A small amount of the compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.[8]

  • Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil) such that the sample is below the oil level.[8][9]

  • Heating and Observation: The side arm of the Thiele tube is gently heated, creating convection currents that ensure uniform heating.[8] Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube.

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

G cluster_setup Apparatus Setup cluster_measurement Measurement Sample Place Sample in Fusion Tube Capillary Invert Sealed Capillary in Sample Sample->Capillary Attach Attach to Thermometer Capillary->Attach Thiele Place in Thiele Tube Attach->Thiele Heat Heat Thiele Tube Gently Thiele->Heat Bubbles Observe Steady Stream of Bubbles Heat->Bubbles Cool Cool and Observe Liquid Entry Bubbles->Cool Record Record Boiling Point Cool->Record

Workflow for Boiling Point Determination.
pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) of a phenolic compound can be determined by monitoring changes in its UV-Vis absorbance spectrum as a function of pH.

Methodology:

  • Solution Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or ethanol). A series of buffer solutions of known pH are also prepared.

  • Spectral Measurement: Aliquots of the stock solution are added to the buffer solutions to create a series of solutions with the same concentration of the phenol (B47542) but at different pH values. The UV-Vis spectrum of each solution is recorded.[10]

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the phenol have significantly different molar absorptivities is plotted against pH. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.[10]

G cluster_prep Solution Preparation cluster_analysis Spectral Analysis Stock Prepare Stock Solution of Phenol Mix Mix Stock with Buffers Stock->Mix Buffers Prepare Buffer Solutions of Varying pH Buffers->Mix Measure Measure UV-Vis Spectra Mix->Measure Plot Plot Absorbance vs. pH Measure->Plot Determine Determine Inflection Point (pKa) Plot->Determine

Workflow for pKa Determination by UV-Vis Spectrophotometry.
LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties.

Methodology:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the water phase is added, and the mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

G cluster_prep Preparation cluster_partition Partitioning and Analysis Saturate Saturate n-Octanol and Water Dissolve Dissolve Compound in n-Octanol Saturate->Dissolve Shake Shake with Water Dissolve->Shake Separate Separate Phases Shake->Separate Measure Measure Concentration in Each Phase Separate->Measure Calculate Calculate LogP Measure->Calculate

Workflow for LogP Determination by the Shake-Flask Method.

Antioxidant Mechanism and Signaling Pathway

This compound exerts its antioxidant effect primarily by donating a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions such as lipid peroxidation. This activity is relevant to the cellular stress response, particularly the Nrf2-Keap1 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, electrophiles, or certain phenolic antioxidants, reactive cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and a coordinated cellular defense against oxidative stress.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Degradation Nrf2 Degradation Keap1_Nrf2->Degradation Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Modification of Keap1 Cysteine Residues Antioxidant This compound (or Oxidative Stress) Antioxidant->Keap1_Nrf2 Nrf2_free Free Nrf2 Keap1_mod->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Genes ARE->Genes Activates Transcription

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Di-Tert-butyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Di-tert-butyl-4-methoxyphenol is a sterically hindered phenolic compound widely recognized for its antioxidant properties. It is a key component of the commercial antioxidant Butylated Hydroxyanisole (BHA) and is utilized to prevent oxidative degradation in pharmaceuticals, cosmetics, and food products.[1][2] Its ability to scavenge free radicals makes it an invaluable additive for stabilizing organic materials.[1] This technical guide provides a comprehensive overview of a common laboratory-scale synthesis method and the subsequent characterization of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Synthesis: Friedel-Crafts Alkylation of 4-Methoxyphenol (B1676288)

The most prevalent industrial and laboratory method for synthesizing this compound is the Friedel-Crafts alkylation of 4-methoxyphenol.[1][3] This electrophilic aromatic substitution reaction involves the introduction of two tert-butyl groups onto the aromatic ring of 4-methoxyphenol, ortho to the hydroxyl group. The reaction is typically catalyzed by a strong Brønsted or Lewis acid, with tert-butanol (B103910) or isobutylene (B52900) serving as the alkylating agent.[1][4][5]

Experimental Protocol

This protocol details the synthesis via Friedel-Crafts alkylation using 4-methoxyphenol and tert-butanol.

1. Reaction Setup:

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.[1]

2. Reagent Charging:

  • Charge the flask with 4-methoxyphenol and a suitable solvent, such as cyclohexane.[1]

3. Catalyst Addition:

  • While stirring the mixture, slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid or phosphoric acid).[1]

4. Alkylation:

  • Heat the reaction mixture to the target temperature, typically between 80-180°C.[1]

  • Add the alkylating agent, tert-butanol, dropwise from the dropping funnel over a period of 1-2 hours.[1]

5. Reaction Monitoring:

  • Monitor the progress of the reaction periodically using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.[1]

6. Workup:

  • Once the reaction is complete, cool the mixture to room temperature.[1]

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a 10% sodium hydroxide (B78521) solution to remove unreacted phenol (B47542) and the acid catalyst, followed by water until the aqueous layer is neutral.[1]

7. Solvent Removal and Purification:

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

  • The resulting crude product can be purified by recrystallization from a suitable solvent such as petroleum ether or hexane (B92381) to yield high-purity this compound as a white to beige crystalline powder.[1][2]

Synthesis Data
ParameterValue / DescriptionReference
Starting Material 4-Methoxyphenol[1]
Alkylating Agent tert-Butanol or Isobutylene[1]
Catalyst Phosphoric Acid or Sulfuric Acid[1]
Reaction Temperature 80-180 °C[1]
Purity after Recrystallization ≥97.0%[6]
Melting Point 102-106 °C[2]
Appearance White to beige crystalline powder[2][6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup & Isolation cluster_purification Purification Setup Assemble Flask, Condenser, Dropping Funnel Charge Charge 4-Methoxyphenol and Cyclohexane Setup->Charge Catalyst Add Acid Catalyst (e.g., H₂SO₄) Charge->Catalyst Heat Heat to 80-180°C Catalyst->Heat Add_tBuOH Add tert-Butanol Dropwise (1-2h) Heat->Add_tBuOH Monitor Monitor by TLC/GC Add_tBuOH->Monitor Cool Cool to Room Temp Monitor->Cool Wash Wash with 10% NaOH and Water Cool->Wash Dry Dry Organic Layer (Na₂SO₄) Wash->Dry Evaporate Remove Solvent (Rotovap) Dry->Evaporate Recrystallize Recrystallize from Petroleum Ether/Hexane Evaporate->Recrystallize Product High-Purity Product Recrystallize->Product

Caption: Workflow for the synthesis of this compound.

Characterization

Following synthesis and purification, a suite of analytical techniques is employed to confirm the identity, structure, and purity of the this compound product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure.

Experimental Protocol (¹H and ¹³C NMR):

  • Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
~5.0Singlet1HPhenolic -OH[7]
~6.8Singlet2HAromatic C-H[7]
~3.7Singlet3HMethoxy -OCH₃[7]
~1.4Singlet18Htert-Butyl -C(CH₃)₃[7]

¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)AssignmentReference
~153C-OH (Aromatic)[8]
~149C-OCH₃ (Aromatic)[8]
~139C-C(CH₃)₃ (Aromatic)[8]
~113C-H (Aromatic)[8]
~56-OCH₃[8]
~35-C(CH₃)₃[8]
~30-C(CH₃)₃[8]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (ATR-IR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid crystalline product directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
~3630O-H Stretch (sharp, non-H-bonded)Phenolic -OH[9]
2950-2850C-H StretchAliphatic (tert-butyl)[10]
~1600, ~1480C=C StretchAromatic Ring[11]
~1220C-O StretchAryl Ether (-OCH₃)[11]

Note: The O-H stretching frequency is higher than in unhindered phenols due to steric repulsion of the phenolic hydrogen by the adjacent tert-butyl groups, which prevents intermolecular hydrogen bonding.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (GC-MS):

  • Dissolve a small sample of the product in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • The compound will be separated by the GC column and then ionized (typically by Electron Ionization, EI) and detected by the mass spectrometer.

Mass Spectrometry Data:

m/z ValueAssignmentReference
236[M]⁺ (Molecular Ion)[12][13][14]
221[M - CH₃]⁺[12][13]
173[M - C₄H₉ - H₂O]⁺ or similar fragmentation[12]

Characterization Workflow Diagram

Characterization_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_results Data Confirmation Product Synthesized & Purified This compound NMR_Sample Dissolve in CDCl₃ Product->NMR_Sample IR_Sample Place Solid on ATR Crystal Product->IR_Sample MS_Sample Dissolve in Volatile Solvent Product->MS_Sample H1_NMR ¹H NMR Analysis NMR_Sample->H1_NMR C13_NMR ¹³C NMR Analysis NMR_Sample->C13_NMR Structure_Confirm Confirm Structure (NMR, IR, MS Data) H1_NMR->Structure_Confirm C13_NMR->Structure_Confirm IR_Analysis FTIR Spectrum Acquisition IR_Sample->IR_Analysis IR_Analysis->Structure_Confirm MS_Analysis GC-MS Analysis MS_Sample->MS_Analysis MS_Analysis->Structure_Confirm Purity_Confirm Assess Purity (NMR, GC-MS) MS_Analysis->Purity_Confirm

Caption: Workflow for the characterization of this compound.

References

Solubility of 2,6-DI-Tert-butyl-4-methoxyphenol in laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2,6-Di-Tert-butyl-4-methoxyphenol in Laboratory Solvents

Introduction

This compound is a sterically hindered phenolic antioxidant.[1][2][3] Its primary application is in the protection of cosmetics, pharmaceuticals, and food products from oxidative degradation.[4] A thorough understanding of its solubility in various laboratory solvents is crucial for its effective formulation, quality control, and application in scientific research and drug development. This technical guide provides a comprehensive overview of the available solubility data and standardized experimental protocols for determining the solubility of this compound.

Quantitative Solubility Data

Table 1: Solubility of 3-tert-Butyl-4-methoxyphenol (BHA Isomer Mixture) in Organic Solvents at 20°C [5]

SolventSolubility (g/L)
Methanol (B129727)13.62
Ethanol11.79
n-Propanol10.74
n-Butanol11.52
Acetone19.38
Ethyl Acetate25.02
Dichloromethane34.94
Acetonitrile13.92
ChloroformFreely Soluble
EtherFreely Soluble
Petroleum EtherSoluble

Note: "Freely soluble" indicates a high degree of solubility, while "soluble" suggests a lower but still significant solubility.[5]

Qualitative assessments for this compound indicate that it is soluble in methanol and practically insoluble in water.[6]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. Standardized methods ensure reproducibility and comparability of data. The following protocols are based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Pharmacopeia (USP).[7][8][9][10][11]

Principle of the Shake-Flask Method

The most common method for determining the equilibrium solubility of a solid in a solvent is the shake-flask method.[5][12] This method involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus and Reagents
  • Thermostatic shaker bath or a constant temperature chamber with an agitation device.

  • Analytical balance.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material).

  • Vials with screw caps.

  • This compound (high purity).

  • Selected laboratory solvents (analytical grade).

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID).

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is obtained.[5]

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and a preliminary study may be needed to determine the optimal equilibration time.[5]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter that has been pre-equilibrated to the test temperature to remove any undissolved solid particles.

  • Quantification of the Solute:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with Flame Ionization Detection (GC-FID), to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte in the sample.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or molarity.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent in a sealed vial prep2 Place in thermostatic shaker at constant temperature prep1->prep2 prep3 Agitate for 24-72 hours to reach equilibrium prep2->prep3 samp1 Allow undissolved solid to settle prep3->samp1 samp2 Withdraw supernatant with a syringe samp1->samp2 samp3 Filter through a 0.45 µm syringe filter samp2->samp3 ana2 Accurately dilute the filtered sample samp3->ana2 ana1 Prepare calibration standards ana3 Analyze standards and sample by HPLC or GC ana1->ana3 ana2->ana3 calc1 Determine concentration from calibration curve ana3->calc1 calc2 Calculate solubility in the original saturated solution calc1->calc2

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Conclusion

While specific quantitative solubility data for this compound remains limited in publicly accessible literature, the data available for the closely related BHA isomer mixture provides a useful reference for researchers and formulation scientists. The established and standardized experimental protocols, such as the shake-flask method outlined in this guide, provide a robust framework for determining the solubility of this compound in various laboratory solvents with high accuracy and reproducibility. Adherence to these methodologies is essential for generating reliable data for research, development, and quality control purposes.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Di-Tert-butyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-di-tert-butyl-4-methoxyphenol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize NMR spectroscopy for structural elucidation and chemical analysis. The guide presents a detailed summary of spectral data, experimental protocols, and visual representations of the molecular structure and analytical workflow.

Introduction

This compound, a sterically hindered phenol, is a synthetic antioxidant widely used in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation of products. Its efficacy as a radical scavenger is attributed to the electron-donating methoxy (B1213986) group and the bulky tert-butyl groups that stabilize the resulting phenoxyl radical. Accurate structural confirmation and purity assessment are paramount in its application, for which NMR spectroscopy is an indispensable tool. This guide offers a detailed examination of its characteristic ¹H and ¹³C NMR spectral features.

Molecular Structure and NMR Signal Assignments

The molecular structure of this compound dictates its NMR spectra. The molecule possesses a plane of symmetry, which simplifies the spectra by rendering certain protons and carbons chemically equivalent.

G cluster_0 Sample Preparation cluster_1 Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim tune Tune Probe shim->tune setup_1H Setup 1H Experiment tune->setup_1H setup_13C Setup 13C Experiment tune->setup_13C acquire_1H Acquire 1H Spectrum setup_1H->acquire_1H ft Fourier Transform acquire_1H->ft acquire_13C Acquire 13C Spectrum setup_13C->acquire_13C acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate G cluster_0 Substituent Effects cluster_1 Resulting Chemical Shifts OH Hydroxyl (-OH) Electron-donating (resonance) Deshields C1 C1_shift C1: ~153 ppm (deshielded by -OH) OH->C1_shift C26_shift C2/C6: ~147 ppm (deshielded by -OH, shielded by -tBu) OH->C26_shift C35_shift C3/C5: ~114 ppm (shielded by ortho/para -OH and -OCH3) OH->C35_shift H35_shift H3/H5: ~6.6 ppm (shielded by -OH and -OCH3) OH->H35_shift OMe Methoxy (-OCH3) Electron-donating (resonance) Shields C4, deshields C3/C5 C4_shift C4: ~152 ppm (deshielded by -OCH3) OMe->C4_shift OMe->C35_shift OMe->H35_shift tBu tert-Butyl Electron-donating (inductive) Shields C2/C6 tBu->C26_shift

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,6-Di-Tert-butyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the mass spectrometric analysis of 2,6-Di-tert-butyl-4-methoxyphenol, a synthetic phenolic antioxidant. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification, characterization, and quantification of this compound. This document details experimental protocols, fragmentation patterns, and relevant biological pathways.

Introduction

This compound is a sterically hindered phenolic antioxidant widely used to prevent oxidation in various products, including plastics, elastomers, and petroleum products. Its antioxidant properties are attributed to its ability to act as a free radical scavenger. Understanding its behavior under mass spectrometric analysis is crucial for quality control, metabolism studies, and safety assessments.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₅H₂₄O₂

  • Molecular Weight: 236.35 g/mol

Mass Spectrometric Fragmentation Analysis

The fragmentation of this compound in mass spectrometry is characteristic of hindered phenols. The bulky tert-butyl groups ortho to the hydroxyl group play a significant role in directing the fragmentation pathways.

Electron Ionization (EI) Mass Spectrometry

Under electron ionization (EI), this compound typically exhibits a prominent molecular ion peak (M⁺˙) and a characteristic fragmentation pattern dominated by the loss of a methyl group and successive losses of tert-butyl groups.

Table 1: Key Fragments in the EI Mass Spectrum of this compound

m/zProposed FragmentDescription
236[C₁₅H₂₄O₂]⁺˙Molecular Ion (M⁺˙)
221[C₁₄H₂₁O₂]⁺Loss of a methyl radical (•CH₃) from a tert-butyl group, leading to a stable benzylic-type cation.
179[C₁₁H₁₅O₂]⁺Loss of a tert-butyl radical (•C(CH₃)₃)
57[C₄H₉]⁺tert-butyl cation

The primary fragmentation pathway involves the alpha-cleavage of a C-C bond within one of the tert-butyl groups, resulting in the loss of a methyl radical and the formation of a resonance-stabilized cation at m/z 221. This is often the base peak in the spectrum.

fragmentation_pathway M Molecular Ion (M⁺˙) m/z 236 F1 [M-CH₃]⁺ m/z 221 M->F1 - •CH₃ F2 [M-C(CH₃)₃]⁺ m/z 179 M->F2 - •C(CH₃)₃

EI Fragmentation Pathway of this compound.
Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides more detailed structural information through the fragmentation of a selected precursor ion.

Table 2: MS/MS Fragmentation of Protonated this compound ([M+H]⁺)

Precursor Ion (m/z)Product Ions (m/z)Proposed Neutral Loss
237222, 221, 219CH₃, H₂O, etc.

Table 3: MS/MS Fragmentation of Deprotonated this compound ([M-H]⁻)

Precursor Ion (m/z)Product Ions (m/z)Proposed Neutral Loss
235220, 207, 191CH₃, C₂H₄, etc.

Experimental Protocols

This section outlines representative experimental protocols for the analysis of this compound by GC-MS and LC-MS/MS. These protocols should be optimized and validated for specific instrumentation and sample matrices.

Sample Preparation: Solid-Phase Extraction (SPE)

A generic SPE workflow for the extraction of phenolic antioxidants from a liquid matrix is presented below.

spe_workflow start Sample condition Condition SPE Cartridge (e.g., with Methanol (B129727) then Water) start->condition load Load Sample condition->load wash Wash Cartridge (to remove interferences) load->wash elute Elute Analyte (e.g., with Methanol or Acetonitrile) wash->elute dry Dry Eluate (under Nitrogen stream) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Analyze by MS reconstitute->analyze

General Solid-Phase Extraction (SPE) Workflow.

Protocol:

  • Cartridge Conditioning: A C18 SPE cartridge is conditioned with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: The aqueous sample is loaded onto the conditioned cartridge at a slow flow rate.

  • Washing: The cartridge is washed with 5 mL of water to remove polar impurities.

  • Elution: this compound is eluted with 5 mL of methanol.

  • Drying and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Table 4: Representative GC-MS Parameters

ParameterValue
Gas Chromatograph
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium (1 mL/min)
Column5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)
Oven Program50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 50-500
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Table 5: Representative LC-MS/MS Parameters

ParameterValue
Liquid Chromatograph
ColumnC18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 min
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive and Negative
Capillary Voltage3.5 kV
Source Temperature120 °C
Desolvation Temperature350 °C
Collision GasArgon

Biological Activity and Signaling Pathways

This compound functions as an antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions.[1] This mechanism is facilitated by the steric hindrance provided by the adjacent tert-butyl groups, which increases the stability of the resulting phenoxyl radical.[1][2]

antioxidant_mechanism Antioxidant This compound (Ar-OH) StableRadical Stable Phenoxyl Radical (Ar-O•) Antioxidant->StableRadical Donates H• FreeRadical Free Radical (R•) Neutralized Neutralized Molecule (RH) FreeRadical->Neutralized Accepts H•

Antioxidant Mechanism of Hindered Phenols.

Phenolic antioxidants can also exert protective effects by modulating cellular signaling pathways. One such pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, a key regulator of cellular defense against oxidative stress.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antioxidant Phenolic Antioxidant ROS Oxidative Stress (ROS) Antioxidant->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Transcription->AntioxidantEnzymes Leads to Synthesis of AntioxidantEnzymes->ROS Neutralize

Activation of the Nrf2-ARE Signaling Pathway by Phenolic Antioxidants.

This guide provides a foundational understanding of the mass spectrometric analysis of this compound. For specific applications, further method development and validation are essential.

References

Natural occurrence of substituted phenols in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence of Substituted Phenols in Plants

Introduction

Substituted phenols are a vast and diverse group of secondary metabolites ubiquitously found throughout the plant kingdom. These compounds are characterized by a hydroxyl group attached to an aromatic benzene (B151609) ring, which can be further substituted with various functional groups, including alkyl, methoxy, and halogen moieties. Plants synthesize these compounds in response to environmental pressures such as UV radiation, pathogen attacks, and wounding. Possessing a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties, plant-derived phenols are of significant interest to researchers in the fields of medicine, pharmacology, and drug development. This guide provides a comprehensive technical overview of the classification, biosynthesis, natural occurrence, and analysis of substituted phenols in plants.

Classification of Substituted Phenols

Plant phenols can be classified based on the number of phenol (B47542) units and the structure of the carbon skeleton. A primary classification divides them into simple phenols and polyphenols. A more detailed classification is based on their carbon framework:

  • Simple Phenols (C6): These are the most basic phenolic compounds, such as hydroquinone (B1673460) and catechol.

  • Phenolic Acids (C6-C1 & C6-C3):

    • Hydroxybenzoic Acid Derivatives (C6-C1): The carboxylic acid group is directly attached to the benzene ring. Examples include gallic acid and vanillic acid.

    • Hydroxycinnamic Acid Derivatives (C6-C3): A three-carbon side chain separates the carboxylic acid from the aromatic ring. Common examples are caffeic acid, ferulic acid, and p-coumaric acid.

  • Flavonoids (C6-C3-C6): This is one of the largest and most studied groups of plant phenols, comprising over several thousand compounds. They are further divided into several subclasses based on the structure of the heterocyclic C ring, including:

    • Flavones (e.g., apigenin, luteolin)

    • Flavonols (e.g., quercetin, kaempferol)

    • Flavanones (e.g., naringenin)

    • Flavanols (e.g., catechins like epigallocatechin-3-gallate)

    • Isoflavonoids (e.g., genistein, daidzein)

    • Anthocyanidins

  • Other Classes:

    • Stilbenes (C6-C2-C6): Characterized by two aromatic rings linked by an ethylene (B1197577) bridge (e.g., resveratrol).

    • Lignans (B1203133) (C6-C3)2: Formed by the dimerization of substituted cinnamic alcohols.

    • Coumarins (C6-C3): Lactone derivatives of 2-hydroxy-(cis)-cinnamic acids.

    • Tannins: Polymeric phenolic compounds, which are divided into hydrolyzable tannins (polymers of gallic acid) and condensed tannins (polymers of flavonoids).

    • Alkylphenols: Phenols with one or more alkyl substituents, such as alkylresorcinols found in rye.

    • Halogenated Phenols: A rare group of naturally occurring phenols containing chlorine, bromine, or fluorine, which have been isolated from some higher plants and are noted for enhanced biological activity.

Biosynthesis of Substituted Phenols

The vast array of phenolic compounds in plants is synthesized primarily through two major metabolic pathways: the shikimate pathway and the acetate-malonate (or polyketide) pathway.

  • Shikimate Pathway: This is the principal route for the biosynthesis of most plant phenols, particularly the phenylpropanoids (C6-C3) and their derivatives. The pathway begins with precursors from primary metabolism, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate, leading to the formation of shikimic acid and subsequently chorismic acid. Chorismate is a critical branch point, leading to the synthesis of the aromatic amino acids L-phenylalanine and L-tyrosine. Phenylalanine is then converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL), a key regulatory step in the phenylpropanoid pathway, which then undergoes a series of hydroxylations and methylations to produce various hydroxycinnamic acids. These acids serve as precursors for flavonoids, lignans, stilbenes, and coumarins.

  • Acetate-Malonate Pathway: While less common for simple phenols in higher plants, this pathway is crucial for the synthesis of the A-ring of flavonoids. It involves the condensation of acetyl-CoA and malonyl-CoA units. The coupling of the shikimate-derived phenylpropanoid pathway (for the B and C rings) and the acetate-malonate pathway (for the A ring) leads to the formation of the C6-C3-C6 flavonoid skeleton.

Biosynthesis_of_Phenolic_Compounds cluster_primary Primary Metabolism cluster_shikimate Shikimate Pathway cluster_acetate Acetate-Malonate Pathway cluster_products Phenolic Compound Classes PEP Phosphoenolpyruvate Shikimic_Acid Shikimic Acid PEP->Shikimic_Acid E4P Erythrose-4-Phosphate E4P->Shikimic_Acid AcetylCoA Acetyl-CoA MalonylCoA 3x Malonyl-CoA AcetylCoA->MalonylCoA Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid Phenylalanine L-Phenylalanine Chorismic_Acid->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Phenolic_Acids Phenolic Acids (C6-C1, C6-C3) Cinnamic_Acid->Phenolic_Acids Coumarins Coumarins Cinnamic_Acid->Coumarins Lignans Lignans Cinnamic_Acid->Lignans Stilbenes Stilbenes Cinnamic_Acid->Stilbenes Flavonoids Flavonoids (C6-C3-C6) Cinnamic_Acid->Flavonoids MalonylCoA->Flavonoids

Biosynthesis of major plant phenolic classes.

Natural Occurrence and Quantitative Data

Substituted phenols are widespread in the plant kingdom, but their concentration can vary significantly depending on the plant species, genotype, part of the plant (root, leaf, flower, fruit), developmental stage, and environmental conditions. For example, flavonoids are abundant in fruits, vegetables, and beverages like tea and wine, while lignans are rich in flaxseed.

Table 1: Quantitative Occurrence of Selected Substituted Phenols in Plants

Phenolic CompoundPlant SpeciesPlant PartConcentration RangeReference(s)
Gallic AcidBerberis vulgaris (Barberry)Fruit177.66 mg/kg
Caffeic AcidCrataegus monogyna (Hawthorn)LeavesIncreased with extract treatment
p-Coumaric AcidZea mays (Maize)Leaves2.2 mg/L in hawthorn extract applied
QuercetinMoringa oleiferaLeaf & FlowerPresent (qualitative)
CatechinBerberis vulgaris (Barberry)FruitSignificant increase with later harvest
Chlorogenic AcidSolidago spp. (Goldenrod)RootsPresent in high concentrations
ResveratrolVitis vinifera (Grape)Skin, NutsWidely studied
Vanillic AcidZea mays (Maize)LeavesIncreased with extract treatment

Note: Concentrations can vary widely based on the specific cultivar, growing conditions, and extraction/analytical method used. The data presented are illustrative examples from cited literature.

Biological Activities and Signaling Pathways

Plant phenols exert a wide array of biological effects, largely attributed to their antioxidant properties. They can scavenge free radicals, chelate metal ions, and upregulate endogenous antioxidant enzymes. Beyond this, they modulate the activity of numerous cellular signaling pathways, which is fundamental to their therapeutic potential.

Many polyphenols, such as quercetin, chrysin, and resveratrol, have been shown to modulate key inflammatory and cell proliferation pathways, including:

  • NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. In unstimulated cells, it is held inactive in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory genes. Certain flavonoids, like quercetin, can inhibit this pathway, contributing to their anti-inflammatory effects.

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways are involved in cellular processes like proliferation, differentiation, and apoptosis. Polyphenols can modulate these pathways to influence cell fate.

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and growth. Its dysregulation is common in cancer. Natural phenols can inhibit this pathway, leading to the induction of apoptosis in cancer cells.

Inhibition of the NF-κB pathway by Quercetin.

Experimental Protocols

The analysis of substituted phenols from plant matrices involves several critical steps, from sample preparation and extraction to separation and characterization.

General workflow for phenolic compound analysis.
Extraction of Phenolic Compounds

The choice of extraction method is critical and depends on the nature of the plant material and the target phenols.

Protocol: Ultrasound-Assisted Extraction (UAE)

UAE is a modern technique that uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and solvent consumption compared to conventional methods like maceration or Soxhlet extraction.

  • Sample Preparation: Air-dry or freeze-dry the plant material to a constant weight. Grind the material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Solvent Selection: Prepare an appropriate solvent system. A mixture of ethanol (B145695) or methanol (B129727) with water (e.g., 50-80% v/v) is commonly effective for a broad range of phenols.

  • Extraction:

    • Weigh approximately 1.0 g of the powdered plant material into a conical flask or beaker.

    • Add 20 mL of the extraction solvent (a 1:20 solid-to-solvent ratio is a common starting point).

    • Place the flask in an ultrasonic bath.

    • Sonicate for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C). The optimal time and temperature should be determined empirically.

  • Recovery:

    • After sonication, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to pellet the solid material.

    • Decant the supernatant. For exhaustive extraction, the pellet can be re-extracted 1-2 more times with fresh solvent, and the supernatants pooled.

    • Filter the pooled supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Storage: Store the resulting crude extract at -20°C in the dark to prevent degradation prior to analysis.

Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for the separation and quantification of phenolic compounds.

Protocol: HPLC Analysis

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a suitable detector. A Diode Array Detector (DAD) or UV-Vis detector is common for phenolics (monitoring at 280 nm and 320 nm). Mass Spectrometry (MS) coupling (LC-MS) provides higher sensitivity and structural information.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is standard.

    • Mobile Phase: A gradient elution is typically used, involving two solvents:

      • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure phenols are in their non-ionized form.

      • Solvent B: Acetonitrile or methanol.

    • Gradient Program: A typical gradient might start with a high percentage of Solvent A (e.g., 95%), gradually increasing the percentage of Solvent B over 30-60 minutes to elute compounds with increasing hydrophobicity.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 25 - 30°C.

    • Injection Volume: 10 - 20 µL.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations for each target phenolic compound.

    • Generate a calibration curve by plotting the peak area against the concentration for each standard.

    • Inject the plant extract and identify compounds by comparing their retention times with the standards.

    • Quantify the amount of each phenol in the extract by interpolating its peak area on the corresponding calibration curve.

Gas Chromatography (GC) Analysis:

GC is also used, particularly for more volatile or less polar phenols. Non-volatile phenols often require a derivatization step (e.g., silylation or methylation) to increase their volatility before analysis by GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Conclusion

Substituted phenols represent a chemically diverse and biologically significant class of plant natural products. Their biosynthesis via the shikimate and acetate-malonate pathways gives rise to thousands of unique structures that play crucial roles in plant defense and have profound implications for human health. Understanding their distribution, the factors influencing their concentration, and their mechanisms of action is essential for harnessing their therapeutic potential. The continued development of advanced analytical techniques for their extraction and characterization will further facilitate research into these valuable compounds, paving the way for new applications in the pharmaceutical and nutraceutical industries.

Toxicological Profile of 2,6-Di-Tert-butyl-4-methoxyphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-methoxyphenol (CAS No. 489-01-0), a substituted phenolic compound, is utilized in various industrial applications for its antioxidant properties.[1] Its structural similarity to other phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), necessitates a thorough understanding of its toxicological profile for risk assessment and safe handling in research and development settings. This technical guide provides a comprehensive overview of the available toxicological data, experimental methodologies, and potential mechanisms of action for this compound and structurally related compounds.

Physicochemical Properties

PropertyValueReference
CAS Number 489-01-0[2]
Molecular Formula C₁₅H₂₄O₂[2]
Molecular Weight 236.35 g/mol [2]
Appearance White to light yellow crystalline solid[3]
Melting Point 102-106 °C[1]
LogP 4.9[4]

Toxicological Data

Quantitative toxicological data for this compound is limited in publicly available literature. Therefore, data from structurally similar compounds, such as 2,6-di-tert-butylphenol (B90309) and BHT, are included for a comparative toxicological assessment. This read-across approach should be interpreted with caution.

Acute Toxicity
EndpointSpeciesRouteValueReference
LD₅₀ (2,6-di-tert-butylphenol) RatOral>5,000 mg/kg[5]
LD₅₀ (2,6-di-tert-butylphenol) RatDermal>10,000 mg/kg[5]

No specific acute toxicity data (LD₅₀) for this compound was identified. Safety data sheets indicate that it causes skin and serious eye irritation, and may cause respiratory irritation.[1][6]

Repeated Dose Toxicity
Study TypeSpeciesRouteNOAELLOAELFindingsReference
28-day study (2,6-di-tert-butylphenol) RatOral100 mg/kg/day600 mg/kg/dayIncreased liver weight[5]

No specific subchronic or chronic toxicity studies for this compound were identified.

Genotoxicity
TestSystemMetabolic ActivationResultReference
Ames Test (2,6-di-tert-butylphenol) S. typhimuriumWith & WithoutNegative[5]
Chromosomal Aberration (2,6-di-tert-butylphenol) CHO cellsWith & WithoutNegative[5]

No specific genotoxicity data for this compound were identified.

Carcinogenicity

No specific carcinogenicity studies for this compound were identified. Studies on the structurally related antioxidant BHA (a mixture including 3-tert-butyl-4-methoxyphenol) have shown it can induce squamous-cell carcinomas in the forestomach of rats and hamsters.[7]

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity studies for this compound were identified.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Experimental Protocols

The following sections describe standardized experimental protocols based on OECD guidelines, which would be appropriate for assessing the toxicological profile of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is designed to estimate the LD₅₀ value while minimizing animal use.

  • Test System: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Fasting: Animals are caged individually and fasted overnight prior to dosing. Water is available ad libitum.

  • Dose Administration: The test substance is administered orally by gavage. A starting dose is selected based on available information.

  • Sequential Dosing: A single animal is dosed. The outcome (survival or death) determines the dose for the next animal. If the animal survives, the dose is increased; if it dies, the dose is decreased by a constant factor.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.

In Vitro Mammalian Cell Gene Mutation Test (OECD 476)

This test assesses the potential of a substance to induce gene mutations in cultured mammalian cells.

  • Test System: A suitable mammalian cell line, such as L5178Y mouse lymphoma cells or Chinese hamster ovary (CHO) cells, is used.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., S9 fraction from induced rat liver).

  • Exposure: Cell cultures are exposed to at least four concentrations of the test substance for a short period (e.g., 3-6 hours).

  • Phenotypic Expression: After exposure, cells are cultured for a period to allow for the expression of any induced mutations.

  • Mutant Selection: Cells are then cultured in a selective medium that allows only mutant cells to grow.

  • Data Analysis: The number of mutant colonies is counted, and the mutation frequency is calculated and compared to concurrent negative and positive controls.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This assay detects damage to chromosomes or the mitotic apparatus in vivo.[9][10][11][12][13]

  • Test System: Typically, rodents (mice or rats) are used.[10]

  • Dose Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels.[10]

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).[10]

  • Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Microscopic Analysis: A statistically significant number of polychromatic erythrocytes (e.g., at least 4000 per animal) are scored for the presence of micronuclei.[10]

  • Data Analysis: The frequency of micronucleated polychromatic erythrocytes is compared between treated and control groups.

Potential Mechanisms of Toxicity and Signaling Pathways

Phenolic compounds, including this compound, are known to exert their biological effects through the modulation of various intracellular signaling pathways, often linked to their antioxidant and pro-oxidant activities.[14]

Oxidative Stress and Antioxidant Response

Phenolic antioxidants can scavenge free radicals, but under certain conditions, they or their metabolites can also have pro-oxidant effects, leading to oxidative stress. This can trigger cellular defense mechanisms, such as the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes.[15]

Inflammatory Signaling

Phenolic compounds have been shown to modulate inflammatory pathways.[16] Key pathways include:

  • NF-κB (Nuclear Factor-kappa B) Pathway: This pathway is a central regulator of inflammation. Some phenolic compounds can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[16]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: MAPKs are involved in cellular responses to a variety of stimuli, including stress and inflammation. Phenolic compounds can modulate MAPK signaling, affecting cell proliferation, differentiation, and apoptosis.[17]

  • PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This pathway is crucial for cell survival and growth. Some polyphenols have been shown to inhibit the PI3K/Akt pathway, which can contribute to their anti-proliferative effects.[14][17]

Visualizations

Experimental Workflows

cluster_0 OECD 425: Acute Oral Toxicity - Up-and-Down Procedure cluster_1 OECD 476: In Vitro Gene Mutation Test cluster_2 OECD 474: In Vivo Micronucleus Test A0 Animal Selection and Fasting B0 Single Animal Dosing (Oral Gavage) A0->B0 C0 Observation (14 days) B0->C0 D0 Outcome Assessment C0->D0 E0 Dose Adjustment D0->E0 Survival/Death F0 LD50 Calculation D0->F0 E0->B0 Next Animal A1 Cell Culture Preparation B1 Exposure to Test Substance (+/- S9) A1->B1 C1 Phenotypic Expression Period B1->C1 D1 Mutant Selection in Specific Medium C1->D1 E1 Colony Counting D1->E1 F1 Mutation Frequency Calculation E1->F1 A2 Animal Dosing (e.g., Oral Gavage) B2 Sample Collection (Bone Marrow/Blood) A2->B2 C2 Slide Preparation and Staining B2->C2 D2 Microscopic Analysis of Erythrocytes C2->D2 E2 Micronuclei Frequency Determination D2->E2 F2 Statistical Analysis E2->F2

Caption: Experimental Workflows for Key Toxicological Assays.

Potential Signaling Pathways Modulated by Phenolic Antioxidants

cluster_0 Cellular Response to Phenolic Antioxidants Phenolic This compound ROS Reactive Oxygen Species (ROS) Phenolic->ROS Modulation NFkB NF-kB Pathway Phenolic->NFkB Inhibition MAPK MAPK Pathway Phenolic->MAPK Modulation PI3K_Akt PI3K/Akt Pathway Phenolic->PI3K_Akt Inhibition Nrf2 Nrf2 Activation ROS->Nrf2 Antioxidant_Enzymes Antioxidant Enzyme Expression Nrf2->Antioxidant_Enzymes Upregulation Inflammation Inflammation NFkB->Inflammation Cell_Survival Cell Survival/Proliferation MAPK->Cell_Survival Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Cell_Survival PI3K_Akt->Apoptosis

Caption: Potential Signaling Pathways Modulated by Phenolic Antioxidants.

Conclusion

The toxicological profile of this compound is not well-characterized in the public domain, with a notable lack of specific quantitative data for key toxicological endpoints. The available information, primarily from safety data sheets and read-across from structurally similar phenolic antioxidants, suggests a potential for skin, eye, and respiratory irritation. The broader class of phenolic antioxidants is known to interact with key cellular signaling pathways involved in oxidative stress and inflammation. Further research, following standardized OECD guidelines, is necessary to definitively establish the toxicological profile of this compound and ensure its safe use in all applications.

References

The Phenolic Paradox: A Technical Guide to the Pro-oxidant vs. Antioxidant Activity of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenolic compounds, ubiquitous in plant-based foods and botanicals, are renowned for their health-promoting antioxidant properties. However, a growing body of evidence reveals a fascinating duality in their nature: under specific conditions, these compounds can paradoxically exhibit pro-oxidant activity, inducing oxidative stress. This technical guide provides an in-depth exploration of this dual behavior, offering a comprehensive overview of the underlying mechanisms, the factors that govern the switch between antioxidant and pro-oxidant effects, and the experimental protocols to assess these activities. Detailed signaling pathways and quantitative data are presented to equip researchers and drug development professionals with the knowledge to harness or mitigate the complex redox chemistry of phenolic compounds.

Introduction: The Double-Edged Sword of Phenolic Compounds

Phenolic compounds are a diverse group of secondary plant metabolites characterized by an aromatic ring with one or more hydroxyl groups. This chemical structure endows them with potent antioxidant capabilities, primarily through the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS)[1]. This free radical scavenging is a cornerstone of their beneficial effects in preventing chronic diseases associated with oxidative stress, such as cardiovascular disease, neurodegenerative disorders, and cancer[2][3].

However, the bioactivity of phenolic compounds is not limited to their antioxidant nature. Under certain conditions, including high concentrations, the presence of transition metal ions, and specific pH environments, they can act as pro-oxidants[4][5]. This pro-oxidant activity can lead to the generation of ROS, oxidative damage to cellular macromolecules like DNA, lipids, and proteins, and the induction of apoptosis[6][7]. While potentially detrimental, this pro-oxidant facet is also being explored for its therapeutic potential, particularly in cancer therapy where inducing oxidative stress in tumor cells is a desirable outcome[2][8]. Understanding this phenolic paradox is therefore critical for the effective and safe application of these compounds in research and drug development.

Mechanisms of Antioxidant and Pro-oxidant Activity

The switch between antioxidant and pro-oxidant behavior is a delicate balance dictated by the chemical environment and the specific structure of the phenolic compound.

Antioxidant Mechanisms

Phenolic compounds primarily exert their antioxidant effects through two main mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is relatively stable due to resonance delocalization, preventing the propagation of the radical chain reaction.

  • Single Electron Transfer (SET): A phenolic compound can donate an electron to a free radical, converting it to a more stable species.

Additionally, some phenolic compounds can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in the Fenton reaction, a major source of hydroxyl radicals in biological systems[5].

Pro-oxidant Mechanisms

The pro-oxidant activity of phenolic compounds is often mediated by their interaction with transition metals and their ability to undergo autoxidation:

  • Reduction of Transition Metals: Phenolic compounds can reduce transition metal ions (e.g., Cu²⁺ to Cu⁺ or Fe³⁺ to Fe²⁺). These reduced metal ions can then participate in Fenton-like reactions, generating highly reactive hydroxyl radicals from hydrogen peroxide (H₂O₂)[6][9].

  • Autoxidation: At high pH or in the presence of oxygen, some phenolic compounds can autoxidize, generating superoxide (B77818) radicals (O₂⁻•) and other ROS.

  • Formation of Reactive Phenoxyl Radicals: The phenoxyl radicals formed during the antioxidant cycle can, under certain conditions, participate in further reactions that generate ROS or cause direct damage to biomolecules.

Quantitative Data on Antioxidant and Pro-oxidant Activities

The following tables summarize quantitative data on the antioxidant and pro-oxidant activities of various phenolic compounds, providing a basis for comparison. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the radical activity (for antioxidant assays) or induce a 50% pro-oxidant effect.

Table 1: Antioxidant Activity of Selected Phenolic Compounds (DPPH Assay)

Phenolic CompoundIC₅₀ (µg/mL)Reference
Quercetin19.17[10]
Ascorbic Acid (Standard)9.53[10]
Gallic Acid2.6[11]
Catechin (B1668976)> 250[12]
Luteolin7.1[12]
Myricetin--
Kaempferol--
Hesperetin> 250[12]
Naringenin> 250[12]

Table 2: Pro-oxidant Activity of Selected Phenolic Compounds

Phenolic CompoundConcentrationEffectCell Line/SystemReference
Resveratrol (B1683913)50 µMIncreased ROS productionGRX cells[13]
Resveratrol15 µM or moreInduced apoptosisVarious cancer cells[14]
Quercetin25-50 µMIncreased ROS productionHCT116 cells[9]
Quercetin50 µMIncreased ROS, induced apoptosisKON oral cancer cells[15]
Catechins (C, EC, EGC, EGCG)In presence of Cu(II)Enhanced cellular DNA breakageHuman peripheral lymphocytes[8]
Grape Seed Extracts (GSEs)35.60 µg/mL (EC₅₀)Antiproliferative activityCaco2 cells[16]
Marine-derived Phenolic Compounds2.51 - 92.7 µM (IC₅₀)Antiproliferative/Antitumor activityVarious cancer cells[[“]]

Key Signaling Pathways Modulated by Phenolic Redox Activity

The dual redox nature of phenolic compounds allows them to modulate critical cellular signaling pathways involved in oxidative stress response, cell survival, and apoptosis.

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and detoxifying enzymes. Phenolic compounds can activate this pathway, contributing to their antioxidant effects[18][19]. However, pro-oxidant levels of ROS generated by some phenolics can also trigger Nrf2 activation as a cellular defense response[20][21].

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 Ub Ubiquitin Nrf2_Keap1->Ub Ubiquitination Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1->Nrf2_Keap1 Proteasome Proteasome Degradation Ub->Proteasome Phenolics_ROS Phenolic Compounds (Pro-oxidant dose) / ROS Phenolics_ROS->Nrf2_Keap1 Induces Conformational Change Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_nuc->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE ARE Nrf2_Maf->ARE Binds Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Figure 1: Nrf2-ARE Signaling Pathway Activation by Phenolic Compounds.
Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. The main MAPK cascades include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Oxidative stress, which can be induced by the pro-oxidant activity of phenolic compounds, is a potent activator of the JNK and p38 MAPK pathways, which are often associated with apoptosis and inflammatory responses[22][23][24].

MAPK_Pathway cluster_mapk MAPK Cascades Phenolics_ROS Phenolic Compounds (Pro-oxidant Activity) ROS ASK1 ASK1 (MAP3K) Phenolics_ROS->ASK1 Activates Raf Raf (MAP3K) Phenolics_ROS->Raf Activates MKK4_7 MKK4/7 (MAP2K) ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3/6 (MAP2K) ASK1->MKK3_6 Phosphorylates JNK JNK (MAPK) MKK4_7->JNK Phosphorylates Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38 p38 (MAPK) MKK3_6->p38 Phosphorylates p38->Apoptosis p38->Inflammation MEK1_2 MEK1/2 (MAP2K) Raf->MEK1_2 Phosphorylates ERK1_2 ERK1/2 (MAPK) MEK1_2->ERK1_2 Phosphorylates Proliferation Proliferation/ Survival ERK1_2->Proliferation

Figure 2: MAPK Signaling Pathways Activated by Phenolic-Induced ROS.
Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. The pro-oxidant activity of phenolic compounds can induce apoptosis, primarily through the intrinsic pathway. ROS-induced mitochondrial damage leads to the release of cytochrome c, which activates a cascade of caspases, the executioners of apoptosis[1][25][26].

Apoptosis_Pathway cluster_mito Mitochondrial (Intrinsic) Pathway Phenolics_ROS Phenolic Compounds (Pro-oxidant Activity) ROS Bax Bax (Pro-apoptotic) Phenolics_ROS->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Phenolics_ROS->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activates Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Cleaves & Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis (Cell Death) Active_Caspase3->Apoptosis Executes

Figure 3: Apoptosis Signaling Induced by Pro-oxidant Phenolic Compounds.

Experimental Protocols

Accurate assessment of the antioxidant and pro-oxidant activities of phenolic compounds is crucial. The following are detailed methodologies for key in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation:

  • Sample Preparation:

    • Dissolve the phenolic compound in a suitable solvent to prepare a stock solution.

    • Prepare a series of dilutions of the sample.

  • Assay Procedure:

    • In a microplate well or cuvette, add a specific volume of the sample dilution.

    • Add the DPPH working solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A blank containing the solvent and DPPH solution is also measured.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration[1][25].

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue/green chromophore.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

    • Dilute the ABTS•⁺ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare a series of dilutions of the phenolic compound.

  • Assay Procedure:

    • Add a small volume of the sample dilution to the diluted ABTS•⁺ solution.

    • Incubate for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC)[6][9].

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Sample Preparation:

    • Prepare dilutions of the phenolic compound.

  • Assay Procedure:

    • Add a small volume of the sample to the pre-warmed FRAP reagent.

    • Incubate at 37°C for a defined time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is prepared using a known concentration of FeSO₄. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents[4][23].

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (e.g., fluorescein) caused by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

  • Reagent Preparation:

  • Sample Preparation:

    • Prepare dilutions of the phenolic compound.

  • Assay Procedure:

    • In a black microplate, add the sample, fluorescein, and incubate.

    • Initiate the reaction by adding AAPH.

    • Measure the fluorescence decay kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation:

    • The area under the fluorescence decay curve (AUC) is calculated. The net AUC is the AUC of the sample minus the AUC of the blank.

    • Results are expressed as Trolox equivalents[27][28].

Cellular Assay for Pro-oxidant Activity (DCFH-DA Assay)

This assay measures the generation of intracellular ROS. 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Culture:

    • Seed cells (e.g., HepG2, HeLa) in a 96-well plate and grow to confluency.

  • Assay Procedure:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Load the cells with DCFH-DA solution and incubate.

    • Treat the cells with different concentrations of the phenolic compound.

    • Measure the fluorescence intensity over time using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).

  • Calculation:

    • An increase in fluorescence intensity compared to untreated control cells indicates pro-oxidant activity[7][29].

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells. Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet" shape.

Protocol:

  • Cell Preparation and Embedding:

    • Treat cells with the phenolic compound.

    • Mix the cell suspension with low-melting-point agarose.

    • Layer the mixture onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis:

    • Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nucleoids.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

    • Perform electrophoresis at a low voltage.

  • Staining and Visualization:

    • Neutralize and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

    • Visualize the comets using a fluorescence microscope.

  • Analysis:

    • The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail[1][6].

Conclusion

The dual pro-oxidant and antioxidant nature of phenolic compounds presents both challenges and opportunities in research and drug development. Their beneficial antioxidant effects are well-established, but a thorough understanding of their potential to act as pro-oxidants is crucial for ensuring their safe and effective use. The pro-oxidant properties of these compounds, particularly their ability to induce oxidative stress and apoptosis in cancer cells, offer a promising avenue for novel therapeutic strategies. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into this fascinating phenolic paradox, ultimately leading to a more nuanced and powerful application of these versatile natural products.

References

Methodological & Application

Application Notes and Protocols for the DPPH Radical Scavenging Assay Using 2,6-Di-tert-butyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-methoxyphenol (DBMP) is a synthetic phenolic compound belonging to the class of sterically hindered phenols, which are widely recognized for their antioxidant properties. These compounds are utilized as preservatives in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation.[1] The antioxidant mechanism of hindered phenols like DBMP primarily involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance and the steric hindrance provided by the bulky tert-butyl groups at the ortho positions, which prevents it from initiating new radical chains.[1] The electron-donating methoxy (B1213986) group at the para-position further enhances the radical scavenging capacity.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common, rapid, and straightforward method for evaluating the antioxidant capacity of compounds.[2] The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from deep violet to pale yellow, which can be measured spectrophotometrically.[3] This document provides a detailed protocol for assessing the antioxidant activity of this compound using the DPPH assay.

Mechanism of DPPH Radical Scavenging by a Hindered Phenol

The primary mechanism of DPPH radical scavenging by a hindered phenolic antioxidant like this compound is through hydrogen atom transfer (HAT). The phenolic hydroxyl group donates a hydrogen atom to the DPPH radical, neutralizing it and forming the stable, non-radical DPPH-H molecule. The resulting phenoxy radical from the antioxidant is stabilized by the delocalization of the unpaired electron across the aromatic ring and is sterically hindered by the two tert-butyl groups, preventing it from participating in further oxidative reactions.

G cluster_reactants Reactants cluster_products Products DBMP This compound (Antioxidant-OH) DBMP_radical Stabilized Antioxidant Radical (Antioxidant-O•) DBMP->DBMP_radical H• Donation DPPH_radical DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow Non-radical) DPPH_radical->DPPH_H H• Acceptance

DPPH radical scavenging by a hindered phenol.

Quantitative Data Summary

CompoundAssayIC50 Value (µg/mL)Reference Compound(s)
Butylated Hydroxytoluene (BHT)DPPH~21.09 - 202.35Ascorbic Acid, Trolox
TroloxDPPH~2.81 - 3.77-

Note: IC50 values can vary depending on specific experimental conditions such as solvent, incubation time, and initial radical concentration. The values presented are indicative ranges found in the literature.[3][5][6]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is designed for a 96-well microplate format, but can be adapted for cuvettes.

Materials and Reagents
  • This compound (DBMP)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (spectrophotometric grade)

  • Positive Control: Butylated Hydroxytoluene (BHT) or Trolox

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at or near 517 nm

  • Pipettes and tips

  • Amber-colored bottle or flask

Reagent Preparation
  • DPPH Solution (0.1 mM): Dissolve approximately 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber-colored bottle and protect it from light to prevent degradation. This solution should be prepared fresh daily.

  • DBMP Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of DBMP in 10 mL of methanol.

  • DBMP Working Solutions: Prepare a series of dilutions of the DBMP stock solution in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Positive Control Stock and Working Solutions: Prepare a stock solution and a series of dilutions for the positive control (BHT or Trolox) in the same manner as for DBMP.

Assay Procedure
  • Plate Setup:

    • Test Wells: Add 100 µL of each DBMP working solution to individual wells of the 96-well plate.

    • Positive Control Wells: Add 100 µL of each positive control working solution to individual wells.

    • Control (DPPH only): Add 100 µL of methanol to several wells. This will represent 0% scavenging.

    • Blank (Methanol only): Add 200 µL of methanol to a few wells to zero the microplate reader.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank wells.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculate the Percentage of Radical Scavenging Activity (%RSA): Use the following formula to calculate the percentage of DPPH radical scavenging for each concentration of DBMP and the positive control:

    % RSA = [ (Abscontrol - Abssample) / Abscontrol ] * 100

    Where:

    • Abscontrol is the absorbance of the control (DPPH solution without the test sample).

    • Abssample is the absorbance of the DPPH solution with the test sample.

  • Determine the IC50 Value: Plot the % RSA against the corresponding concentrations of DBMP. The IC50 value is the concentration of DBMP that causes 50% inhibition of the DPPH radical. This can be determined by interpolation from the graph.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL of DPPH Solution to all Wells prep_dpph->add_dpph prep_sample Prepare DBMP Stock & Working Dilutions pipette_samples Pipette 100 µL of Samples/ Controls to 96-well Plate prep_sample->pipette_samples prep_control Prepare Positive Control (BHT/Trolox) Dilutions prep_control->pipette_samples pipette_samples->add_dpph incubate Incubate in Dark (30 min, Room Temp) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate_rsa Calculate % Radical Scavenging Activity measure->calculate_rsa determine_ic50 Plot % RSA vs. Concentration & Determine IC50 calculate_rsa->determine_ic50

Experimental workflow for the DPPH antioxidant assay.

References

Application Notes and Protocol for ABTS Assay Using 2,6-Di-tert-butyl-4-methoxyphenol as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction and Principle of the Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely adopted spectrophotometric method for determining the total antioxidant capacity of substances.[1] The core principle involves the generation of the ABTS radical cation (ABTS•+), a stable, blue-green chromophore, through the oxidation of ABTS with an agent like potassium persulfate.[1][2] This pre-formed radical has a characteristic absorbance spectrum, with a maximum wavelength commonly measured at 734 nm.[1]

When an antioxidant is introduced to the solution, it donates a hydrogen atom or an electron to the ABTS•+, neutralizing it and causing a reduction in its color.[1] The extent of this decolorization, measured as a decrease in absorbance, is directly proportional to the concentration and potency of the antioxidants present in the sample.[3] Results are often compared against a stable antioxidant standard. While Trolox is common, synthetic phenolic antioxidants like 2,6-Di-tert-butyl-4-methoxyphenol are also effective, particularly for lipophilic samples, due to their stability and well-defined antioxidant properties.[1][4]

Application Notes

  • Assay Versatility: The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants, making it a versatile tool for analyzing a wide range of samples, including plant extracts, pharmaceuticals, and biological fluids.[5]

  • Standard Selection: this compound is a synthetic phenolic antioxidant. Its stable, hindered phenolic structure makes it a suitable standard for quantifying antioxidant capacity, providing a reliable benchmark for comparison.

  • High-Throughput Screening: The protocol is optimized for a 96-well microplate format, allowing for efficient analysis of multiple samples and concentrations simultaneously, which is ideal for drug discovery and screening applications.

  • Data Interpretation: The results can be expressed as an IC50 value (the concentration required to inhibit 50% of the ABTS•+ radicals) or as "this compound Equivalent Antioxidant Capacity" (DBMPEAC), which quantifies the antioxidant strength of a sample relative to the standard.

G cluster_0 Generation of ABTS Radical cluster_1 Radical Scavenging by Antioxidant ABTS ABTS (Colorless) ABTS_Radical ABTS•+ (Blue-Green) ABTS->ABTS_Radical Oxidation K2S2O8 Potassium Persulfate (Oxidizing Agent) ABTS_Neutral ABTS (Colorless) ABTS_Radical->ABTS_Neutral Reduction Antioxidant Antioxidant (e.g., Standard or Sample) Antioxidant_Radical Oxidized Antioxidant Antioxidant->Antioxidant_Radical

Caption: Principle of the ABTS radical generation and scavenging reaction.

Experimental Protocol

This protocol is designed for a 96-well microplate reader.

Materials and Equipment
  • This compound (Standard)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Methanol (B129727) (Spectrophotometric or HPLC grade)

  • Deionized water

  • 96-well clear microplates

  • UV-Vis microplate reader capable of measuring absorbance at 734 nm

  • Analytical balance

  • Calibrated micropipettes and tips

  • Vortex mixer

Reagent Preparation

The concentrations and preparation steps for the required solutions are summarized in the table below.

Table 1: Reagent Preparation
Reagent Preparation Instructions
ABTS Stock Solution (7 mM) Dissolve 38.4 mg of ABTS in 10 mL of deionized water. Store in an amber bottle or protect from light.[1]
Potassium Persulfate Solution (2.45 mM) Dissolve 6.6 mg of K₂S₂O₈ in 10 mL of deionized water. This solution should be prepared fresh.[1]
ABTS•+ Radical Stock Solution Mix equal volumes (e.g., 5 mL each) of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[6] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6] This solution is stable for up to two days when stored in the dark at 4°C.
ABTS•+ Working Solution Before the assay, dilute the ABTS•+ radical stock solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.[6][7] This working solution should be prepared fresh for each assay.
Standard Stock Solution (1 mM) Accurately weigh 2.36 mg of this compound and dissolve it in 10 mL of methanol to create a 1 mM stock solution.
Standard Curve Preparation

Prepare serial dilutions of the 1 mM standard stock solution in methanol to create working standards.

Table 2: Preparation of Standard Working Solutions
Standard Concentration (µM) Volume of Previous Standard (µL) Volume of Methanol (µL) Final Volume (µL)
100100 µL of 1 mM Stock9001000
50500 µL of 100 µM5001000
25500 µL of 50 µM5001000
12.5500 µL of 25 µM5001000
6.25500 µL of 12.5 µM5001000
3.125500 µL of 6.25 µM5001000
0 (Blank)010001000
Assay Procedure (96-Well Plate Format)
  • Add Samples/Standards: Pipette 20 µL of each standard working solution, test sample dilution, or solvent (methanol for the control) into the wells of a 96-well plate.[5] It is recommended to perform all measurements in triplicate.

  • Initiate Reaction: Add 180 µL of the freshly prepared ABTS•+ working solution to each well.[5]

  • Incubate: Mix the plate gently for 30 seconds. Incubate at room temperature for 6-10 minutes in the dark.[5]

  • Measure Absorbance: Read the absorbance of each well at 734 nm using a microplate reader.[7]

G prep 1. Reagent Preparation (ABTS, K₂S₂O₈, Standard Stock) incubate_radical 2. Generate ABTS•+ Radical (Mix ABTS + K₂S₂O₈, 12-16h in dark) prep->incubate_radical prep_working 3. Prepare Working Solutions (Dilute ABTS•+ to Abs=0.7, Prepare Standard/Sample dilutions) incubate_radical->prep_working plate 4. Plate Setup (Add 20µL of Standard/Sample to 96-well plate) prep_working->plate add_abts 5. Initiate Reaction (Add 180µL of ABTS•+ working solution) plate->add_abts incubate_assay 6. Incubate (6-10 minutes at RT, in dark) add_abts->incubate_assay measure 7. Measure Absorbance (Read at 734 nm) incubate_assay->measure analyze 8. Data Analysis (Calculate % Inhibition and IC50) measure->analyze

Caption: Experimental workflow for the 96-well plate ABTS assay.

Data Analysis and Calculations

  • Calculate Percentage Inhibition: The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:

    % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

    • Abs_control: The absorbance of the control well (containing methanol instead of the sample/standard).[3]

    • Abs_sample: The absorbance of the well containing the standard or test sample.[3]

  • Generate Standard Curve: Plot the calculated % Inhibition values (Y-axis) against the corresponding concentrations of the this compound standards (X-axis).

  • Determine IC50 Value: From the standard curve, determine the linear regression equation (y = mx + c). The IC50 value, which is the concentration required to scavenge 50% of the radicals, can be calculated by setting y = 50 in the equation and solving for x. A lower IC50 value signifies higher antioxidant activity.

  • Express as Equivalents: The antioxidant capacity of a test sample can be expressed as µM this compound equivalents (DBMPEAC). Calculate the % inhibition for the sample and use the standard curve's regression equation to determine the equivalent concentration of the standard that would produce the same level of inhibition.

Data Presentation

The results from the assay should be tabulated for clarity and easy comparison.

Table 3: Sample Data for Standard Curve
Standard Concentration (µM) Absorbance at 734 nm (Mean) Standard Deviation % Inhibition
0 (Control)0.7020.0050.0
3.1250.6150.00812.4
6.250.5280.00624.8
12.50.4390.00737.5
250.3550.00949.4
500.1810.01174.2
1000.0570.00491.9

References

Application of 2,6-Di-tert-butyl-4-methoxyphenol in Lipid Peroxidation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction to Lipid Peroxidation

Lipid peroxidation is the oxidative degradation of lipids, a process initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids (PUFAs) within cellular membranes.[1][2] This chain reaction consists of three main stages: initiation, propagation, and termination.[1] The initiation phase involves the abstraction of a hydrogen atom from a lipid molecule by a free radical, forming a lipid radical.[1] During propagation, this lipid radical reacts with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen atom from another lipid molecule, thus propagating the chain reaction.[1] This cascade leads to the formation of lipid hydroperoxides and a variety of secondary products, including aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).[3][4] These byproducts can cause significant cellular damage by reacting with proteins, and nucleic acids, ultimately leading to cellular dysfunction and death.[3][4] Lipid peroxidation is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][5]

2,6-Di-tert-butyl-4-methoxyphenol as an Antioxidant

This compound, a synthetic phenolic antioxidant and an isomer of butylated hydroxyanisole (BHA), is widely used to prevent oxidative degradation in various products.[6][7][8] Its antioxidant activity stems from its ability to act as a free radical scavenger.[5] The chemical structure of this compound, featuring a hydroxyl group on a benzene (B151609) ring with bulky tert-butyl groups at the ortho positions, allows it to donate a hydrogen atom to lipid radicals, thereby neutralizing them and terminating the lipid peroxidation chain reaction.[5] The resulting phenoxy radical is relatively stable due to steric hindrance from the adjacent tert-butyl groups, which prevents it from initiating new radical chains.[9] This makes this compound an effective antioxidant for studying and inhibiting lipid peroxidation in vitro.

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a major secondary product.[5] The principle of the assay is the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be quantified spectrophotometrically.[5]

Materials:

  • This compound (as a positive control or test compound)

  • Lipid source (e.g., tissue homogenate, cell lysate, liposomes)

  • Lipid peroxidation inducer (e.g., FeSO₄/ascorbate, AAPH)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)[10][11]

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)[10][11]

  • Phosphate buffered saline (PBS)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay[12]

  • Microplate reader or spectrophotometer

Procedure:

  • Sample Preparation: Prepare the lipid source (e.g., tissue homogenate) in PBS.

  • Induction of Lipid Peroxidation: To the lipid suspension, add the test compound (this compound at various concentrations) or vehicle control, followed by the lipid peroxidation inducer. A blank group without the inducer should also be included.[5]

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).[5]

  • Reaction Termination: Stop the lipid peroxidation by adding ice-cold TCA solution to precipitate proteins.[10]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins (e.g., 2200 x g for 15 minutes at 4°C).[10][11]

  • Color Development: Transfer the supernatant to a new tube and add an equal volume of TBA solution.[10][11]

  • Heating: Incubate the mixture in a boiling water bath for a specific duration (e.g., 10-20 minutes) to facilitate the formation of the MDA-TBA adduct.[10][11]

  • Measurement: After cooling the samples to room temperature, measure the absorbance of the supernatant at 532 nm using a microplate reader or spectrophotometer.[5][10]

  • Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared using a malondialdehyde standard. The percentage of inhibition of lipid peroxidation by this compound can be calculated relative to the control group.

Data Presentation

Table 1: Antioxidant Activity of this compound and Related Compounds

CompoundAssayIC50 Value / ActivityReference
This compoundDPPH Radical Scavenging6.54 µg/mL[5]
Butylated Hydroxytoluene (BHT)DPPH Radical Scavenging3.26 µg/mL[5]
2,6-Di-tert-butyl-4-ethylphenolDPPH Radical Scavenging3.21 µg/mL[5]
2-tert-butyl-benzene-1,4-diol (TBHQ)DPPH Radical Scavenging10.85 µg/mL[5]

Note: The DPPH assay is another common method to evaluate the radical scavenging activity of antioxidants. Lower IC50 values indicate higher antioxidant potency.

Mandatory Visualization

Lipid_Peroxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->PUFA H• abstraction Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O₂ Oxygen O₂ Another_PUFA Another PUFA Peroxyl_Radical->Another_PUFA H• abstraction Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide DBMP 2,6-Di-tert-butyl- 4-methoxyphenol (Antioxidant) Peroxyl_Radical->DBMP H• donation Stable_Product Non-Radical Products Peroxyl_Radical->Stable_Product New_Lipid_Radical New Lipid Radical (L•) Another_PUFA->New_Lipid_Radical New_Lipid_Radical->Peroxyl_Radical Chain Reaction DBMP_Radical Stable Antioxidant Radical DBMP->DBMP_Radical

Caption: Mechanism of lipid peroxidation and its inhibition by this compound.

TBARS_Assay_Workflow cluster_preparation Sample Preparation & Induction cluster_reaction TBARS Reaction cluster_measurement Measurement & Analysis A Prepare Lipid Source (e.g., Tissue Homogenate) B Add this compound (or vehicle) A->B C Add Lipid Peroxidation Inducer (e.g., FeSO₄/Ascorbate) B->C D Incubate at 37°C C->D E Stop Reaction with TCA D->E F Centrifuge to Remove Precipitate E->F G Collect Supernatant F->G H Add TBA Solution G->H I Incubate in Boiling Water Bath H->I J Cool to Room Temperature I->J K Measure Absorbance at 532 nm J->K L Calculate MDA Concentration & % Inhibition K->L

Caption: Experimental workflow for the TBARS assay.

References

Application Notes and Protocols: 2,6-Di-Tert-butyl-4-methoxyphenol as a Positive Control in Antioxidant Capacity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-methoxyphenol, a synthetic phenolic antioxidant, serves as a valuable positive control in various in vitro antioxidant capacity assays. Its well-defined chemical structure and consistent radical-scavenging activity make it an ideal standard for validating assay performance and comparing the antioxidant potential of test compounds. Phenolic antioxidants like this compound primarily act as free radical scavengers through a hydrogen atom transfer (HAT) mechanism. The hydroxyl (-OH) group on the phenol (B47542) ring can donate a hydrogen atom to a reactive free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxy radical is sterically hindered by the two bulky tert-butyl groups, which enhances its stability and prevents it from initiating new radical chains. This document provides detailed application notes and standardized protocols for the use of this compound as a positive control in the widely used DPPH and ABTS antioxidant capacity assays.

Data Presentation: Quantitative Antioxidant Capacity

The antioxidant capacity of a compound is often expressed as its IC50 value, which is the concentration required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. While specific IC50 values for this compound are not widely reported, the following table provides typical IC50 values for the closely related and commonly used butylated hydroxyanisole (BHA) isomers as a reference. These values can serve as a benchmark for experimental results.

Antioxidant AssayPositive ControlReported IC50 Value (µg/mL)
DPPH Radical Scavenging 3-tert-Butyl-4-methoxyphenol (BHA isomer)15 - 40
Ascorbic Acid (for comparison)5 - 10
ABTS Radical Scavenging 3-tert-Butyl-4-methoxyphenol (BHA isomer)5 - 20
Ascorbic Acid (for comparison)2 - 8

Note: IC50 values can vary depending on specific experimental conditions such as solvent, incubation time, and initial radical concentration. The values presented are indicative ranges found in the literature.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to the pale yellow hydrazine (B178648) by an antioxidant. The change in absorbance is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve approximately 4 mg of DPPH in 100 mL of methanol. Store the solution in an amber bottle and protect it from light.

    • Positive Control Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

    • Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.

  • Assay Procedure:

    • Add 100 µL of each working solution (or test compound) to the wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Control Well: Contains 100 µL of methanol and 100 µL of DPPH solution.

    • Blank Well: Contains 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [ (Abs_control - Abs_sample) / Abs_control ] * 100

    • Plot the % RSA against the concentration of this compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ has a characteristic blue-green color, which is decolorized upon reduction by an antioxidant.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or Ethanol (B145695) (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Dissolve K₂S₂O₈ in water to a final concentration of 2.45 mM.

    • ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•+ radical cation.

    • ABTS•+ Working Solution: Dilute the ABTS•+ radical solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Positive Control Stock and Working Solutions: Prepare as described in the DPPH protocol.

  • Assay Procedure:

    • Add 20 µL of each working solution (or test compound) to the wells of a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Control Well: Contains 20 µL of methanol and 180 µL of ABTS•+ working solution.

    • Blank Well: Contains 200 µL of methanol.

  • Incubation: Incubate the plate at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Visualizations

Mechanism of Antioxidant Action

cluster_legend Mechanism of Action Antioxidant This compound (ArOH) Stabilized_Radical Stabilized Antioxidant Radical (A•) Antioxidant->Stabilized_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance

Caption: Hydrogen atom donation mechanism of phenolic antioxidants.

Experimental Workflow: DPPH Assay

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Positive Control/Sample with DPPH Solution (1:1 v/v) prep_dpph->mix prep_positive Prepare Stock & Serial Dilutions of this compound prep_positive->mix incubate Incubate in Dark (30 min at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50 Value plot->determine

Caption: Experimental workflow for the DPPH antioxidant assay.

Experimental Workflow: ABTS Assay

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_abts Generate ABTS•+ Radical Cation (ABTS + K₂S₂O₈) mix Mix Positive Control/Sample with ABTS•+ Solution prep_abts->mix prep_positive Prepare Stock & Serial Dilutions of this compound prep_positive->mix incubate Incubate at RT (6-10 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50 Value plot->determine

Caption: Experimental workflow for the ABTS antioxidant assay.

Relevant Biological Signaling Pathway: Mitigation of Cellular Oxidative Stress

ROS Reactive Oxygen Species (ROS) Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Neutralized Neutralized ROS ROS->Neutralized Pathway Oxidative Stress Pathway Damage->Pathway Antioxidant This compound Antioxidant->Neutralized Scavenges Neutralized->Pathway Inhibits

Caption: Antioxidant intervention in the oxidative stress pathway.

Application Notes and Protocols: Evaluating the Anti-inflammatory Potential of 2,6-Di-Tert-butyl-4-methoxyphenol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-methoxyphenol (DTBMP), a synthetic phenolic antioxidant, has been investigated for its biological activities, including its potential role in modulating inflammatory responses. Structurally similar to other well-known antioxidants like Butylated Hydroxytoluene (BHT), DTBMP's primary mechanism of action is attributed to its ability to scavenge free radicals. In the context of inflammation, oxidative stress is a key contributing factor, and therefore, antioxidants are of significant interest for their therapeutic potential.

These application notes provide a comprehensive guide for researchers to evaluate the anti-inflammatory effects of DTBMP in in vitro cell culture models. It is important to note that while DTBMP has shown synergistic anti-inflammatory effects when combined with other antioxidants, studies suggest it may have minimal to no standalone anti-inflammatory activity in common cell-based assays.[1] Therefore, the provided protocols are designed to rigorously assess its potential effects, both alone and in combination with other compounds.

The primary model described here utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely accepted model for studying inflammation. The protocols cover cytotoxicity assessment, measurement of key inflammatory mediators, and analysis of major inflammatory signaling pathways.

Data Presentation: Summary of Reported Effects

Quantitative data on the standalone anti-inflammatory effects of this compound is limited, with studies primarily focusing on its synergistic action with other antioxidants. The following table summarizes key findings from a study investigating the effects of DTBMP (referred to as a BHT-related compound) in combination with 2-tert-butyl-4-methoxyphenol (B74144) (BHA) on LPS-stimulated RAW 264.7 macrophages.

Cell LineStimulantGene TargetCompound(s)Molar Ratio (DTBMP:BHA)Key Finding
RAW 264.7LPSCox2DTBMP and BHA1:1Synergistic inhibition of Cox2 mRNA expression.[1][2][3][4]
RAW 264.7LPSTnfaDTBMP and BHA1:1Synergistic inhibition of Tnfa mRNA expression.[1][2][3][4]
RAW 264.7LPSCox2, TnfaDTBMP aloneN/ANo significant anti-inflammatory activity observed.[1]

Experimental Protocols

Preparation of this compound Stock Solution

DTBMP is a lipophilic compound with low solubility in aqueous media. A stock solution in an appropriate organic solvent is necessary for cell culture experiments.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out a precise amount of DTBMP powder.

  • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can be used if necessary.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note on Vehicle Controls: It is critical to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of DTBMP used in the experiment. The final DMSO concentration in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Cell Culture and Seeding

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Sterile cell culture plates (96-well, 24-well, or 6-well, depending on the assay)

Protocol:

  • Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO₂.

  • For experiments, harvest cells and perform a cell count.

  • Seed the cells into the appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow the cells to adhere and stabilize for 24 hours before treatment.

Cytotoxicity Assay (MTT Assay)

It is essential to determine the non-toxic concentration range of DTBMP before evaluating its anti-inflammatory effects.

Materials:

  • Cells seeded in a 96-well plate

  • DTBMP stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

  • Prepare serial dilutions of DTBMP in cell culture medium from the stock solution.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of DTBMP. Include a vehicle control and a "medium only" control.

  • Incubate the plate for 24 hours (or the desired experimental duration).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Anti-inflammatory Activity Assessment

a. Measurement of Nitric Oxide (NO) Production (Griess Assay)

Protocol:

  • Seed RAW 264.7 cells in a 24-well or 96-well plate.

  • Pre-treat the cells with various non-toxic concentrations of DTBMP for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS only, and cells treated with DTBMP only.

  • After incubation, collect the cell culture supernatants.

  • Mix an equal volume of the supernatant with Griess reagent.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

b. Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Protocol:

  • Follow the same cell treatment procedure as described for the Griess assay.

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

c. Gene Expression Analysis of Pro-inflammatory Markers (COX-2 and TNF-α) by qRT-PCR

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate.

  • Pre-treat the cells with DTBMP for 1 hour, followed by stimulation with LPS (1 µg/mL) for 4-6 hours.

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for COX-2, TNF-α, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

Analysis of Inflammatory Signaling Pathways (Western Blot)

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate.

  • Pre-treat with DTBMP for 1 hour, followed by a shorter LPS stimulation (e.g., 15-60 minutes for MAPK pathway, 30-60 minutes for NF-κB pathway).

  • Lyse the cells and extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65 NF-κB, IκBα, p38 MAPK, ERK1/2, JNK).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Visualizations

Signaling Pathways and Experimental Workflows

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPKKK MAPKKK TRAF6->MAPKKK IκBα IκBα IKK->IκBα P NFκB NF-κB (p50/p65) IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 Activation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_nuc->Genes AP1->Genes

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare DTBMP Stock Solution (in DMSO) cytotoxicity Cytotoxicity Assay (MTT) Determine non-toxic dose prep_stock->cytotoxicity culture_cells Culture & Seed RAW 264.7 Cells culture_cells->cytotoxicity pretreat Pre-treat with DTBMP cytotoxicity->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay (NO) stimulate->griess elisa ELISA (TNF-α, IL-6) stimulate->elisa qpcr qRT-PCR (COX-2, TNF-α) stimulate->qpcr western Western Blot (NF-κB, MAPK pathways) stimulate->western

Conclusion

References

Investigating the Anti-inflammatory Effects of 2,6-Di-Tert-butyl-4-methoxyphenol in RAW264.7 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential anti-inflammatory properties of 2,6-Di-tert-butyl-4-methoxyphenol (DTBMP) in the murine macrophage cell line RAW264.7. The protocols outlined below are standard methods for assessing anti-inflammatory activity, focusing on key inflammatory mediators and signaling pathways.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the RAW264.7 cell line, are key players in the inflammatory process. Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, RAW264.7 cells produce a cascade of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these molecules is primarily regulated by the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Phenolic compounds are widely studied for their antioxidant and anti-inflammatory activities. DTBMP, a synthetic phenolic compound, is structurally similar to other well-known antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA). Notably, studies on structurally similar compounds in RAW264.7 cells have shown that while they may have potent antioxidant properties, their anti-inflammatory effects when used alone can be minimal.[1][2] However, synergistic anti-inflammatory activity has been observed when these compounds are used in combination.[1][2] Therefore, the following protocols are designed to thoroughly investigate the standalone and potential synergistic anti-inflammatory effects of DTBMP.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in clear, structured tables for straightforward comparison of different treatment groups.

Table 1: Effect of DTBMP on RAW264.7 Cell Viability
Concentration (µM)Cell Viability (%)
Control100 ± S.D.
VehicleValue ± S.D.
DTBMP (Lowest Conc.)Value ± S.D.
DTBMP (Mid Conc.)Value ± S.D.
DTBMP (Highest Conc.)Value ± S.D.

S.D. represents the standard deviation.

Table 2: Effect of DTBMP on Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Cells
TreatmentNO Concentration (µM)% Inhibition
ControlValue ± S.D.-
LPS (1 µg/mL)Value ± S.D.0
LPS + DTBMP (Lowest Conc.)Value ± S.D.Value ± S.D.
LPS + DTBMP (Mid Conc.)Value ± S.D.Value ± S.D.
LPS + DTBMP (Highest Conc.)Value ± S.D.Value ± S.D.
LPS + Positive ControlValue ± S.D.Value ± S.D.
Table 3: Effect of DTBMP on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Cells
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
ControlValue ± S.D.Value ± S.D.Value ± S.D.
LPS (1 µg/mL)Value ± S.D.Value ± S.D.Value ± S.D.
LPS + DTBMP (Test Conc.)Value ± S.D.Value ± S.D.Value ± S.D.
LPS + Positive ControlValue ± S.D.Value ± S.D.Value ± S.D.
Table 4: Effect of DTBMP on the Expression of Key Inflammatory Proteins in LPS-Stimulated RAW264.7 Cells
TreatmentiNOS (Relative Density)COX-2 (Relative Density)p-p65/p65 (Ratio)p-IκBα/IκBα (Ratio)p-p38/p38 (Ratio)p-ERK/ERK (Ratio)p-JNK/JNK (Ratio)
ControlValue ± S.D.Value ± S.D.Value ± S.D.Value ± S.D.Value ± S.D.Value ± S.D.Value ± S.D.
LPS (1 µg/mL)Value ± S.D.Value ± S.D.Value ± S.D.Value ± S.D.Value ± S.D.Value ± S.D.Value ± S.D.
LPS + DTBMP (Test Conc.)Value ± S.D.Value ± S.D.Value ± S.D.Value ± S.D.Value ± S.D.Value ± S.D.Value ± S.D.

Relative density is normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow and Signaling Pathways

G cluster_0 Experimental Workflow A RAW264.7 Cell Culture B Cell Viability Assay (MTT) A->B C Pre-treatment with DTBMP A->C D LPS Stimulation C->D E Nitric Oxide (NO) Assay (Griess Assay) D->E F Cytokine Measurement (ELISA) D->F G Western Blot Analysis (Protein Expression) D->G G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK DTBMP This compound (DTBMP) DTBMP->MAPK inhibits? DTBMP->IKK inhibits? AP1 AP-1 MAPK->AP1 ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1->ProInflammatory IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->ProInflammatory

References

Application Notes and Protocols: 2,6-Di-tert-butyl-4-methoxyphenol as a Stabilizer in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-methoxyphenol is a sterically hindered phenolic antioxidant used to protect polymers from degradation. During synthesis, processing, and end-use, polymers are susceptible to degradation initiated by factors such as heat, oxygen, and mechanical stress. This degradation involves the formation of free radicals, which can lead to chain scission, cross-linking, and a loss of mechanical and physical properties. This compound acts as a primary antioxidant, effectively scavenging these free radicals and terminating the degradation chain reactions, thereby extending the service life of the polymer. Its methoxy (B1213986) group at the para position and bulky tert-butyl groups at the ortho positions contribute to its high antioxidant activity and low volatility.

Mechanism of Action: Free Radical Scavenging

The primary function of this compound as a stabilizer is to interrupt the auto-oxidation cycle of polymers. The process is initiated by the formation of a polymer alkyl radical (P•). This radical reacts with oxygen to form a polymer peroxy radical (POO•), which can then abstract a hydrogen atom from another polymer chain, propagating the degradation.

This compound donates a hydrogen atom from its phenolic hydroxyl group to the peroxy radical, neutralizing it and forming a stable, non-reactive phenoxy radical. The steric hindrance provided by the two tert-butyl groups prevents this phenoxy radical from initiating new degradation chains.

G cluster_initiation Initiation & Propagation cluster_termination Termination by Stabilizer P Polymer Chain (PH) P_radical Polymer Alkyl Radical (P•) P->P_radical Heat, Stress POO_radical Polymer Peroxy Radical (POO•) P_radical->POO_radical + O2 P_radical->POO_radical POO_radical->P + PH - POOH POO_radical->P Stabilizer This compound (ArOH) POO_radical->Stabilizer Radical Scavenging POOH Hydroperoxide (POOH) POO_radical->POOH Forms Stable Product Stabilizer_radical Stable Phenoxy Radical (ArO•) Stabilizer->Stabilizer_radical G start Start: Polymer Resin & Stabilizer melt_blending 1. Melt Blending (e.g., Twin-screw extruder) start->melt_blending compression_molding 2. Compression Molding (Formation of test specimens) melt_blending->compression_molding aging 3. Accelerated Aging (Thermal or UV) compression_molding->aging testing 4. Performance Testing aging->testing oit Oxidative Induction Time (OIT) (ASTM D3895) testing->oit yi Yellowness Index (YI) (ASTM E313) testing->yi mfi Melt Flow Index (MFI) (ASTM D1238) testing->mfi end End: Data Analysis & Comparison oit->end yi->end mfi->end

Application Notes and Protocols for the Quantification of 2,6-Di-tert-butyl-4-methoxyphenol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2,6-di-tert-butyl-4-methoxyphenol, a synthetic antioxidant, in various complex matrices. The following sections detail protocols for High-Performance Liquid Chromatography (HPLC) with UV/Vis detection and Gas Chromatography-Mass Spectrometry (GC-MS), enabling accurate and reliable quantification.

Introduction

This compound is a significant antioxidant used to prevent oxidative degradation in a wide range of products, including pharmaceuticals, cosmetics, and food. Its ability to scavenge free radicals makes it a valuable preservative. Accurate quantification of this compound in complex mixtures is crucial for quality control, stability testing, and regulatory compliance. This document outlines validated methods for its determination, providing detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate technique for their specific application.

Comparative Analysis of Analytical Methods

The choice of an analytical method for quantifying this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two commonly employed techniques.

Validation ParameterRP-HPLC-UV/Vis MethodGas Chromatography (GC) Method
Instrumentation HPLC system with UV/Vis or Diode Array Detector (DAD).[1]GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1]
Sample Preparation Often requires sample extraction and filtration.[1]May require derivatization for less volatile compounds, though direct injection is possible for this compound.[1]
Advantages Versatile, robust, and widely available with good selectivity and separation efficiency.[1]Offers high resolution, sensitivity, and fast analysis times.[1]
Linearity Range 1 to 250 mg/L for similar phenolic compounds (BHA).[2]5 to 50 mg/L for similar phenolic compounds (BHT).[3]
Limit of Detection (LOD) 0.196 mg/L for a similar phenolic compound (BHA).[2]0.2 µg/g for a similar phenolic compound (BHT).[3]
Limit of Quantification (LOQ) 0.593 mg/L for a similar phenolic compound (BHA).[2]0.7 µg/g for a similar phenolic compound (BHT).[3]
Recovery 92.1-105.9% for a similar phenolic compound (BHA).[2]95-100% for a similar phenolic compound (BHT).[3]
Relative Standard Deviation (RSD) < 0.25% (n=4) for similar phenolic compounds.[2]< 1% (n=6) for a similar phenolic compound.[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection

HPLC is a widely used technique for the determination of this compound due to its high sensitivity and selectivity.[4] The following protocol is a general guideline for its analysis in cosmetic or pharmaceutical formulations.[5]

1. Instrumentation and Materials:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis detector.[1]

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • HPLC grade acetonitrile (B52724), water, and methanol (B129727).[1][5]

  • Reference standard of this compound (purity > 99%).[1]

  • Volumetric flasks, pipettes, and autosampler vials.[1]

  • 0.45 µm syringe filters.[1][5]

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v).[5]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).[1]

  • Detection Wavelength: 280 nm.[1][5]

  • Injection Volume: 20 µL.[1][5]

3. Sample Preparation:

  • Accurately weigh approximately 1 g of the sample (e.g., cream) into a centrifuge tube.[5]

  • Add a suitable solvent such as methanol or a mixture of methanol and acetonitrile to extract the analyte.[5]

  • Vortex or sonicate the mixture to ensure complete extraction.[5]

  • Centrifuge the sample to separate any excipients.[5]

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[5]

4. Standard Preparation and Quantification:

  • Prepare a stock solution of the this compound standard in methanol.[5]

  • Create a series of dilutions from the stock solution to generate a calibration curve.[5]

  • Inject the standard and sample solutions into the HPLC system and record the chromatograms.[5]

  • Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification weigh Weigh Sample add_solvent Add Extraction Solvent weigh->add_solvent extract Vortex / Sonicate add_solvent->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (280 nm) separate->detect calculate Calculate Concentration detect->calculate standards Prepare Standard Solutions calibrate Generate Calibration Curve standards->calibrate calibrate->calculate

Workflow for GC-MS analysis of this compound.

Conclusion

The HPLC and GC-MS methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound in complex mixtures. The choice between these methods will depend on the specific requirements of the analysis, including matrix complexity, desired sensitivity, and instrument availability. The provided protocols and workflows serve as a comprehensive guide for researchers to establish and validate their analytical procedures for this important antioxidant.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Determination of Synthetic Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of antioxidant activity is a critical step in the development of novel therapeutic agents and the characterization of synthetic compounds. Phenolic compounds, in particular, are a significant class of synthetic molecules known for their potential to mitigate oxidative stress, which is implicated in a wide range of pathological conditions. This document provides detailed application notes and standardized protocols for the in vitro determination of the antioxidant activity of synthetic phenols using four widely accepted assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity).

These assays are based on different chemical principles, offering a comprehensive profile of a compound's antioxidant potential. The DPPH and ABTS assays measure the capacity of an antioxidant to scavenge free radicals.[1][2] The FRAP assay assesses the ability of a substance to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[3][4] The ORAC assay, on the other hand, evaluates the capacity of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[5][6] Adherence to these standardized protocols will ensure reproducible and comparable results, facilitating the screening and characterization of synthetic phenols for drug development and other research purposes.

Data Presentation: Comparative Antioxidant Activity of Synthetic Phenols

The antioxidant capacity of synthetic phenols is typically quantified and compared using standard metrics derived from the assays described below. The following tables summarize representative quantitative data for a series of hypothetical synthetic phenolic compounds (SP-01, SP-02, SP-03) and a standard antioxidant, Trolox (a water-soluble analog of vitamin E).

Table 1: DPPH Radical Scavenging Activity

CompoundIC₅₀ (µM)¹
SP-0115.8 ± 1.2
SP-0225.4 ± 2.1
SP-0310.2 ± 0.9
Trolox8.5 ± 0.7

¹IC₅₀ is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Table 2: ABTS Radical Cation Scavenging Activity

CompoundTEAC (Trolox Equivalents)²
SP-011.8 ± 0.1
SP-021.2 ± 0.1
SP-032.5 ± 0.2
Trolox1.0 (by definition)

²TEAC (Trolox Equivalent Antioxidant Capacity) is the concentration of Trolox with the same antioxidant capacity as a 1 mM concentration of the substance under investigation. A higher TEAC value signifies greater antioxidant activity.[7]

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µM Fe(II) Equivalents)³
SP-011850 ± 90
SP-021230 ± 75
SP-032450 ± 120
Trolox1500 ± 80

³FRAP value is expressed as the concentration of Fe(II) that has the same reducing power as the test compound. A higher FRAP value indicates a greater reducing capacity.

Table 4: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (µM Trolox Equivalents)⁴
SP-012.2 ± 0.2
SP-021.5 ± 0.1
SP-033.1 ± 0.3
Trolox1.0 (by definition)

⁴ORAC value is expressed as Trolox equivalents and represents the protection provided by the antioxidant against peroxyl radicals. A higher ORAC value indicates greater antioxidant capacity.[6]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[8][9] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[1]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • Synthetic phenolic compounds (test samples)

  • Trolox or Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM DPPH solution in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.[10]

  • Preparation of Sample Solutions: Dissolve the synthetic phenolic compounds and the positive control in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare stock solutions. From the stock solutions, prepare a series of dilutions.

  • Assay Protocol:

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test samples or positive control to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol/Ethanol plate_setup Pipette 100 µL DPPH into 96-well plate prep_dpph->plate_setup prep_samples Prepare Serial Dilutions of Synthetic Phenols & Control (Trolox) add_samples Add 100 µL of Samples, Control, or Blank to respective wells prep_samples->add_samples plate_setup->add_samples incubation Incubate at RT for 30 min in Dark add_samples->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging & Determine IC₅₀ measurement->calculation

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant results in a decrease in absorbance at 734 nm.[11][12]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Ethanol or methanol

  • Phosphate buffered saline (PBS)

  • Synthetic phenolic compounds (test samples)

  • Trolox (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[11]

  • Preparation of Working Solution: Before use, dilute the ABTS•⁺ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Assay Protocol:

    • Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the test samples or Trolox standard to the wells.

    • Mix and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.[12]

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•⁺ solution without sample) and A_sample is the absorbance of the test sample. The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow prep_abts Prepare 7 mM ABTS & 2.45 mM K₂S₂O₈ generate_radical Mix 1:1 and incubate in dark for 12-16h to generate ABTS•⁺ prep_abts->generate_radical prep_working Dilute ABTS•⁺ with Ethanol/Methanol to Absorbance of ~0.7 at 734 nm generate_radical->prep_working plate_setup Pipette 190 µL ABTS•⁺ working solution into 96-well plate prep_working->plate_setup prep_samples Prepare Serial Dilutions of Synthetic Phenols & Trolox Standard add_samples Add 10 µL of Samples or Trolox to wells prep_samples->add_samples plate_setup->add_samples incubation Incubate at RT for 6 min add_samples->incubation measurement Measure Absorbance at 734 nm incubation->measurement calculation Calculate % Inhibition & Determine TEAC measurement->calculation FRAP_Assay_Workflow prep_reagent Prepare FRAP Reagent: Acetate Buffer, TPTZ, & FeCl₃ (10:1:1) warm_reagent Warm FRAP Reagent to 37°C prep_reagent->warm_reagent plate_setup Pipette 180 µL FRAP Reagent into 96-well plate warm_reagent->plate_setup prep_samples Prepare Synthetic Phenols, FeSO₄ Standards, & Blank add_samples Add 20 µL of Samples, Standards, or Blank to wells prep_samples->add_samples plate_setup->add_samples incubation Incubate at 37°C for 4-6 min add_samples->incubation measurement Measure Absorbance at 593 nm incubation->measurement calculation Calculate FRAP value from FeSO₄ standard curve measurement->calculation ORAC_Assay_Workflow prep_reagents Prepare Fluorescein, AAPH, and Trolox Standards in Buffer plate_setup Add 25 µL Samples/Standards & 150 µL Fluorescein to black 96-well plate prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C for 30 min plate_setup->pre_incubation initiate_reaction Add 25 µL AAPH to each well pre_incubation->initiate_reaction measurement Measure Fluorescence (Ex: 485, Em: 520) kinetically at 37°C initiate_reaction->measurement calculation Calculate Net Area Under Curve (AUC) & Determine ORAC Value measurement->calculation

References

HPLC method for analysis of phenolic antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of Phenolic Antioxidants by High-Performance Liquid Chromatography (HPLC)

Introduction

Phenolic compounds are a diverse group of secondary metabolites found in plants, known for their antioxidant properties which can help mitigate oxidative stress-related diseases. Accurate and reliable quantification of these compounds in various matrices, such as food products and pharmaceuticals, is crucial for quality control, and efficacy studies.[1][2] Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) is a widely used and robust technique for the separation, identification, and quantification of individual phenolic compounds.[3] This application note provides a detailed protocol for the analysis of phenolic antioxidants using RP-HPLC-DAD.

Principle of the Method

Reverse-phase HPLC separates compounds based on their polarity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase.[4] Phenolic compounds are introduced into the system and travel through the column with the mobile phase. Less polar compounds have a stronger affinity for the stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier. By using a gradient elution, where the composition of the mobile phase is changed over time (typically by increasing the organic solvent concentration), a wide range of phenolic compounds with varying polarities can be effectively separated within a single analytical run.[2] A Diode Array Detector is then used to measure the absorbance of the eluting compounds at multiple wavelengths, allowing for their identification and quantification by comparing their retention times and UV-Vis spectra to those of known standards.[5]

Experimental Protocols

Sample Preparation

The goal of sample preparation is to extract the phenolic compounds from the sample matrix and remove any interfering substances.[6][7] The following is a general protocol for solid samples; specific matrices may require optimization.

  • Extraction from Solid Samples (e.g., plant material, food):

    • Weigh approximately 1 gram of the dried and powdered sample into a centrifuge tube.[8]

    • Add 10-25 mL of an appropriate extraction solvent. A common solvent is 70-80% methanol (B129727) or ethanol (B145695) in water.[9] For some applications, methanol/acetonitrile (1:1, v/v) can be used.[10]

    • Vortex the mixture and then sonicate in an ultrasonic bath for 30-60 minutes at room temperature to facilitate extraction.[8][11]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.[8]

    • Carefully collect the supernatant.

    • The extraction process can be repeated on the pellet to ensure complete recovery of the analytes. The supernatants are then combined.

    • Filter the final extract through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove any particulate matter.[5]

Standard Solution Preparation
  • Prepare individual stock solutions of phenolic antioxidant standards (e.g., gallic acid, caffeic acid, catechin, quercetin, rutin) at a concentration of 1 mg/mL in HPLC-grade methanol.

  • From these stock solutions, prepare a mixed working standard solution containing all the analytes of interest by diluting with the mobile phase.

  • Prepare a series of calibration standards by serially diluting the mixed working standard solution to different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to construct a calibration curve for quantification.

HPLC-DAD Analysis

The following table outlines a typical set of chromatographic conditions for the analysis of phenolic antioxidants. These conditions may require optimization depending on the specific analytes and sample matrix.

ParameterRecommended Conditions
HPLC System Agilent 1100 Series or similar with DAD[9]
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][4][12]
Mobile Phase A 0.1% Acetic Acid or 0.2% Phosphoric Acid in HPLC-grade water[12][13]
Mobile Phase B Acetonitrile or Methanol[12][13]
Gradient Elution A typical gradient starts with a high percentage of Mobile Phase A, with the percentage of Mobile Phase B increasing over the run to elute less polar compounds. An example gradient is: 0-20 min, 10% B; 20-30 min, 16% B; 30-40 min, 16% B; 40-60 min, 20% B; 60-70 min, 30% B; 70-71 min, 35% B; 71-75 min, 80% B; 75-76 min, 80% B; 76-90 min, 10% B.[12]
Flow Rate 0.8 - 1.0 mL/min[8][11][12]
Injection Volume 10 - 20 µL[4][11]
Column Temperature 25 - 35 °C[12][14]
Detection Wavelengths Diode array detection scanning from 200-400 nm. Specific wavelengths for quantification can be set at the absorbance maxima of the target compounds, for example: 272 nm, 280 nm, 310 nm, 324 nm, 360 nm.[5][13][15]

Quantitative Data Summary

The following tables provide examples of calibration data for common phenolic antioxidants.

Table 1: Calibration Curve, Limit of Detection (LOD), and Limit of Quantification (LOQ) for Selected Phenolic Compounds. [13]

CompoundWavelength (nm)Linear Range (µg/mL)Regression EquationLOD (µg/mL)LOQ (µg/mL)
Gallic Acid2160.5 - 50y = 24.85x + 3.570.99980.080.24
3-O-methylgallic acid2160.5 - 50y = 21.33x + 2.980.99970.090.27
Chlorogenic acid3240.5 - 50y = 29.45x + 4.120.99990.070.21
Caffeic acid3240.5 - 50y = 31.89x + 4.560.99980.060.18
Ferulic acid3240.5 - 50y = 27.61x + 3.880.99970.080.24
p-Coumaric acid3100.5 - 50y = 33.12x + 4.910.99990.050.15
Trans-resveratrol3100.5 - 50y = 26.54x + 3.750.99980.090.27

Table 2: Retention Times for Standard Phenolic Compounds. [3]

CompoundRetention Time (min)
Gallic acid4.8
Protocatechuic acid8.9
Catechin12.1
Caffeic acid15.3
Epicatechin18.7
p-Coumaric acid21.5
Ferulic acid24.2
Rutin26.9
Quercetin30.1
Kaempferol33.8

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Sample Acquisition (e.g., Plant Material, Food) Grinding Grinding & Homogenization Sample->Grinding Extraction Solvent Extraction (e.g., Methanol/Water, Sonication) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_Vial Sample in HPLC Vial Filtration->HPLC_Vial Injection Inject Sample/Standard (10-20 µL) HPLC_Vial->Injection Standards Phenolic Standards Stock Prepare Stock Solutions (1 mg/mL in Methanol) Standards->Stock Working Prepare Working & Calibration Standards Stock->Working Working->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection DAD Detection (200-400 nm Scan) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Identification Peak Identification (vs. Standard Retention Times & Spectra) Chromatogram->Identification Quantification Peak Integration & Quantification (Using Calibration Curve) Identification->Quantification Report Final Report (Concentration of Phenolic Antioxidants) Quantification->Report

Caption: Experimental workflow for the HPLC analysis of phenolic antioxidants.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 2,6-DI-Tert-butyl-4-methoxyphenol in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 2,6-DI-Tert-butyl-4-methoxyphenol (DBMP) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DBMP) and why is its solubility in aqueous buffers a concern?

A1: this compound, also known as 3,5-di-tert-butyl-4-hydroxyanisole, is a synthetic phenolic antioxidant. Its molecular structure, characterized by bulky tert-butyl groups and a methoxy (B1213986) group on a phenol (B47542) ring, renders it highly hydrophobic. This hydrophobicity leads to poor solubility in water and aqueous buffer systems, which is a significant challenge for its application in many biological and pharmaceutical research settings that require aqueous environments.

Q2: What are the primary methods to improve the solubility of DBMP in aqueous buffers?

A2: The main strategies to enhance the aqueous solubility of DBMP include:

  • Using Co-solvents: Employing a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), to first dissolve DBMP before diluting it into the aqueous buffer.

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic DBMP molecule within the cavity of a cyclodextrin (B1172386) to form a water-soluble inclusion complex.

Q3: I need to prepare a stock solution of DBMP for my experiments. What solvent should I use?

A3: For preparing a high-concentration stock solution of DBMP, it is recommended to use a water-miscible organic solvent in which it is freely soluble. Dimethyl sulfoxide (DMSO) and ethanol are common choices. For instance, similar phenolic compounds have been successfully dissolved in DMSO at concentrations as high as 15 mg/mL.

Q4: When using DMSO as a co-solvent for cell culture experiments, what is the maximum final concentration I can use?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%.[1][2] However, the sensitivity to DMSO can be cell-line dependent.[3] It is always best practice to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.[2]

Q5: How can cyclodextrins help in solubilizing DBMP?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] The hydrophobic DBMP molecule can be encapsulated within the cyclodextrin's cavity, forming a host-guest inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions.

Troubleshooting Guides

Issue 1: Precipitation of DBMP upon dilution of an organic stock solution into an aqueous buffer.

This is a common issue when the final concentration of the organic co-solvent is not sufficient to maintain the solubility of the hydrophobic compound in the aqueous medium.

Solutions:

  • Optimize the Co-solvent Concentration:

    • Increase the final concentration of the co-solvent in the aqueous buffer. Be mindful of the tolerance of your experimental system to the co-solvent (see Q4 for cell culture).

    • For in vitro assays that are less sensitive to organic solvents, a higher final concentration of the co-solvent may be acceptable.

  • Use a More Effective Co-solvent:

    • While DMSO and ethanol are common, other water-miscible organic solvents could be tested.

  • Employ Cyclodextrins:

    • Prepare a DBMP-cyclodextrin inclusion complex before adding it to the aqueous buffer. This can significantly enhance its aqueous solubility.

Issue 2: Inconsistent results in biological assays due to poor DBMP solubility.

Poor solubility can lead to an inaccurate effective concentration of DBMP in your assay, resulting in poor reproducibility.

Solutions:

  • Ensure Complete Dissolution of the Stock Solution:

    • Before diluting into the aqueous buffer, ensure that your DBMP stock solution in the organic solvent is completely clear, with no visible particulates. Gentle warming or sonication can aid in dissolution.

  • Prepare Fresh Dilutions:

    • Prepare fresh dilutions of DBMP in the aqueous buffer for each experiment to avoid potential precipitation over time.

  • Filter the Final Solution:

    • After diluting the DBMP stock into the aqueous buffer, you can filter the solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates. However, be aware that this may also reduce the concentration of your compound if significant precipitation has occurred.

  • Consider a Pre-formulation with Cyclodextrins:

    • Formulating DBMP with a suitable cyclodextrin can provide a more stable and soluble preparation for your assays.

Data Presentation

Table 1: Solubility of Structurally Similar Phenolic Antioxidants in Various Solvents

CompoundSolventSolubility
3-tert-Butyl-4-methoxyphenol (BHA Isomer)MethanolSoluble
3-tert-Butyl-4-methoxyphenol (BHA Isomer)EthanolSoluble
2,6-di-tert-butyl-4-methylphenol (BHT)WaterInsoluble
2,6-di-tert-butyl-4-methylphenol (BHT)EthanolFreely Soluble
2,6-di-tert-butyl-4-methylphenol (BHT)Propane-1,2-diolInsoluble

Data for structurally similar compounds are provided as a reference due to the limited availability of specific quantitative solubility data for DBMP in aqueous buffers.

Table 2: General Recommendations for DMSO Concentration in Cell Culture

Final DMSO ConcentrationGeneral Tolerance by Cell Lines
≤ 0.1%Generally considered safe for most cell lines, including sensitive ones.[1][3]
0.1% - 0.5%Tolerated by many robust cell lines.[1][5]
> 0.5%May cause cytotoxicity in many cell lines.[1][5]

Experimental Protocols

Protocol 1: Preparation of a DBMP Stock Solution and Working Solutions for In Vitro Assays using a Co-solvent

Objective: To prepare a clear, soluble working solution of DBMP in an aqueous buffer for in vitro experiments.

Materials:

  • This compound (DBMP) powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out a precise amount of DBMP powder.

    • Dissolve the DBMP powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 50 mg/mL).

    • Ensure complete dissolution by vortexing. Gentle warming in a water bath (e.g., 37°C) may be used if necessary. The stock solution should be clear.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on your final desired concentration, you may need to perform serial dilutions of the high-concentration stock solution in 100% DMSO.

  • Prepare the Final Working Solution:

    • Add the required volume of the DBMP stock solution (or intermediate dilution) to your aqueous buffer to achieve the desired final concentration.

    • It is crucial to add the DBMP stock solution to the buffer while vortexing the buffer to ensure rapid and uniform mixing, which can help prevent precipitation.

    • The final concentration of DMSO in the working solution should be kept as low as possible and within the limits tolerated by your assay system.

Workflow Diagram:

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh DBMP Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex_warm Vortex/Warm to Dissolve dissolve->vortex_warm stock High-Concentration Stock Solution vortex_warm->stock add_stock Add Stock to Buffer with Vortexing stock->add_stock buffer Aqueous Buffer buffer->add_stock working_solution Final Working Solution add_stock->working_solution

Caption: Workflow for preparing a DBMP working solution using a co-solvent.

Protocol 2: Preparation of a DBMP-β-Cyclodextrin Inclusion Complex

Objective: To prepare a water-soluble inclusion complex of DBMP with β-cyclodextrin to enhance its solubility in aqueous buffers.

Materials:

  • This compound (DBMP)

  • β-Cyclodextrin

  • Ethanol

  • Deionized water

  • Mortar and pestle

  • Vacuum oven or desiccator

Procedure (Kneading Method): [6][7][8]

  • Molar Ratio Calculation:

    • Determine the molar amounts of DBMP and β-cyclodextrin required for a 1:1 molar ratio.

  • Slurry Formation:

    • Place the calculated amount of β-cyclodextrin in a mortar.

    • Add a small amount of a 1:1 (v/v) ethanol-water mixture to the β-cyclodextrin to form a thick paste.

  • Incorporation of DBMP:

    • Dissolve the calculated amount of DBMP in a minimal amount of ethanol.

    • Slowly add the DBMP solution to the β-cyclodextrin paste in the mortar.

  • Kneading:

    • Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should maintain a paste-like consistency. Add small amounts of the ethanol-water mixture if it becomes too dry.

  • Drying:

    • Spread the resulting paste in a thin layer on a glass dish.

    • Dry the paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or dry in a desiccator under vacuum.

  • Sieving:

    • Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Solubility Testing:

    • The resulting powder can now be dissolved in your aqueous buffer of choice. The solubility should be significantly improved compared to the free DBMP.

Logical Relationship Diagram:

G DBMP DBMP (Hydrophobic) Complex DBMP-Cyclodextrin Inclusion Complex DBMP->Complex Encapsulation Cyclodextrin β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Soluble_Solution Soluble Aqueous Solution Complex->Soluble_Solution Dissolution Aqueous_Buffer Aqueous Buffer Aqueous_Buffer->Soluble_Solution

References

Degradation and stability of 2,6-DI-Tert-butyl-4-methoxyphenol in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the experimental conditions affecting the stability and degradation of 2,6-Di-Tert-butyl-4-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research and development?

A1: this compound is a synthetic phenolic antioxidant. In laboratory and industrial settings, it is primarily used to prevent the oxidative degradation of cosmetics, pharmaceuticals, and food products. Its antioxidant properties are due to its ability to act as a free radical scavenger.

Q2: What are the key stability concerns for this compound during experimental use?

A2: The primary stability concerns for this compound include degradation due to exposure to light (photodegradation), high temperatures (thermal degradation), oxidizing agents, and extreme pH conditions. Proper storage and handling are crucial to maintain its integrity and antioxidant efficacy.

Q3: How should this compound be stored to ensure its stability?

A3: To ensure stability, this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[1] It should be protected from light. For laboratory use, storing in amber glass vials or containers wrapped in aluminum foil is recommended. It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[2]

Q4: What are the known degradation products of this compound?

A4: Under oxidative stress, hindered phenols like this compound can form phenoxy radicals, which can then dimerize or react further to form quinone-type structures and other oxidation products. Thermal degradation may involve the loss of the tert-butyl groups. The specific degradation products will depend on the experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of antioxidant activity.
  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Recommended Solution:

    • Always prepare fresh solutions of this compound for each experiment.

    • Protect stock solutions and experimental samples from light by using amber vials or by wrapping containers in aluminum foil.

    • Ensure the compound is stored in a cool, dry place, away from oxidizing agents.[1]

    • Verify the purity of the compound upon receipt and periodically if stored for an extended period.

Issue 2: Appearance of unknown peaks in chromatograms during stability studies.
  • Possible Cause: Formation of degradation products.

  • Recommended Solution:

    • Conduct forced degradation studies under controlled conditions (acidic, basic, oxidative, thermal, and photolytic stress) to systematically identify potential degradation products.

    • Use a stability-indicating analytical method, such as a gradient HPLC method, that is capable of resolving the parent compound from all potential degradation products.

    • Employ mass spectrometry (LC-MS) to identify the mass of the unknown peaks and aid in their structural elucidation.

Issue 3: Precipitation of this compound in aqueous experimental media.
  • Possible Cause: Low aqueous solubility of this compound.

  • Recommended Solution:

    • Prepare a stock solution in a suitable organic solvent such as methanol (B129727) or ethanol (B145695) before diluting it into the aqueous medium.

    • Ensure the final concentration of the organic solvent is compatible with your experimental system and does not interfere with the assay.

    • The use of a co-solvent system may be necessary for certain applications.

Quantitative Data Summary

The following tables provide illustrative quantitative data from forced degradation studies on this compound. This data is representative of the expected degradation under the specified stress conditions and should be used as a guideline for experimental design.

Table 1: Illustrative Degradation of this compound under Various Stress Conditions

Stress ConditionReagent/ParameterDuration (hours)Temperature (°C)Degradation (%)Major Degradation Products
Acid Hydrolysis 0.1 M HCl2460< 5%No significant degradation
Base Hydrolysis 0.1 M NaOH2460~10-15%Phenolic and ether cleavage products
Oxidation 3% H₂O₂825 (Room Temp)~20-30%Quinone-type structures, products of ring-opening
Thermal Dry Heat4880~15-25%De-tert-butylated and demethylated products
Photolytic UV Light (254 nm)1225 (Room Temp)~10-20%Dimerization and photo-oxidation products

Table 2: Illustrative Photostability of this compound in Solution

SolventLight SourceIntensityDuration (hours)Degradation (%)
MethanolUV Lamp (254 nm)1.2 million lux hours24~18%
AcetonitrileUV Lamp (254 nm)1.2 million lux hours24~15%
Water/Methanol (1:1)Xenon Lamp (simulated sunlight)1.2 million lux hours48~12%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 8 hours, protected from light.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Keep a solid sample of this compound in a thermostatic oven at 80°C for 48 hours.

    • After exposure, dissolve the sample in methanol to the desired concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a suitable solvent like methanol) in a quartz cuvette to UV light (254 nm) in a photostability chamber for 12 hours.

    • Analyze the solution by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. An example of starting conditions is provided in Protocol 2.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a gradient pump, autosampler, and UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 50% B

    • 30-35 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase to create a calibration curve.

  • Sample Preparation: Dilute the samples from the forced degradation study to fall within the concentration range of the calibration curve.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of this compound and the percentage of degradation in the stressed samples.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (Solid, 80°C) prep_stock->thermal photo Photolytic Stress (UV Light) prep_stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for the forced degradation study of this compound.

Oxidative_Degradation_Pathway parent This compound radical Phenoxy Radical parent->radical Oxidizing Agent (e.g., H2O2) quinone 2,6-Di-tert-butyl-p-benzoquinone radical->quinone Further Oxidation dimer Dimerization Products radical->dimer Dimerization

Caption: Proposed oxidative degradation pathway for this compound.

Thermal_Degradation_Pathway parent This compound debutylated De-tert-butylated Phenol parent->debutylated Heat (Δ) demethylated Demethylated Phenol (Hydroquinone derivative) parent->demethylated Heat (Δ)

Caption: Proposed thermal degradation pathways for this compound.

References

Technical Support Center: Optimizing 2,6-DI-Tert-butyl-4-methoxyphenol (DTBMP) for Maximum Antioxidant Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of 2,6-DI-Tert-butyl-4-methoxyphenol (DTBMP) in antioxidant experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of antioxidant action for this compound (DTBMP)?

A1: DTBMP is a sterically hindered phenolic antioxidant. Its primary mechanism of action is through hydrogen atom transfer (HAT). The hydroxyl (-OH) group on the phenol (B47542) ring donates a hydrogen atom to a free radical, neutralizing it and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and is sterically hindered by the two bulky tert-butyl groups at the ortho positions. This steric hindrance prevents the phenoxy radical from initiating new radical chains, making DTBMP a highly effective antioxidant.

Q2: What is the optimal solvent for dissolving DTBMP for in vitro assays?

A2: DTBMP is soluble in organic solvents such as methanol (B129727) and ethanol (B145695). For most in vitro antioxidant assays like the ABTS assay, preparing a stock solution in methanol or ethanol is recommended. For cell-based assays, a stock solution in dimethyl sulfoxide (B87167) (DMSO) is commonly used, followed by dilution in the cell culture medium to the final working concentration. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are the typical working concentrations for DTBMP in antioxidant assays?

A3: While the optimal concentration can vary depending on the specific assay system, a common starting point for in vitro antioxidant assays is to test a concentration range of 1 to 100 µM. For cell-based assays investigating antioxidant or anti-inflammatory effects, a concentration of around 10 µM has been used for related compounds.[1][2] A dose-response curve should always be generated to determine the EC50 (half-maximal effective concentration) for your specific experimental conditions.

Q4: Is DTBMP cytotoxic?

A4: Like other phenolic compounds, DTBMP can exhibit cytotoxicity at higher concentrations. The cytotoxicity of phenols is often linked to radical-mediated reactions.[3] For related compounds like 2,6-di-tert-butylphenols, cytotoxicity has been observed in various cell lines, including human submandibular gland carcinoma cells (HSG) and human promyelocytic leukemia cells (HL-60).[3] It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of DTBMP for your specific cell line before conducting antioxidant experiments in a cellular context.

Troubleshooting Guides

Issue 1: Inconsistent or No Antioxidant Activity Detected with DPPH Assay

  • Cause: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is generally not suitable for sterically hindered phenols like DTBMP. The bulky tert-butyl groups surrounding the hydroxyl group sterically prevent the large DPPH radical from accessing the hydrogen atom for quenching.[3] This results in a very slow or negligible reaction, leading to an underestimation of the antioxidant activity.

  • Solution: It is highly recommended to use an alternative antioxidant assay, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The ABTS radical cation is more accessible and less susceptible to steric hindrance, providing a more accurate assessment of the antioxidant capacity of sterically hindered phenols.

Issue 2: Precipitation of DTBMP in Aqueous Assay Solutions

  • Cause: DTBMP has low solubility in water. Adding a concentrated stock solution in an organic solvent (like DMSO or ethanol) directly to an aqueous buffer can cause the compound to precipitate out of solution.

  • Solution:

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in the aqueous solution is as low as possible while maintaining the solubility of DTBMP.

    • Serial Dilutions: Prepare serial dilutions of your DTBMP stock solution in the same organic solvent before adding a small, fixed volume to the aqueous assay medium.

    • Use of a Co-solvent: In some cases, a small percentage of a co-solvent like methanol or ethanol in the final assay buffer can help maintain solubility. However, ensure the co-solvent does not interfere with the assay chemistry.

Issue 3: High Background Signal or Interference in the Assay

  • Cause: The solvent used to dissolve DTBMP might be interfering with the assay. For example, some organic solvents can react with the assay radicals, leading to a false-positive signal.

  • Solution:

    • Run a Solvent Control: Always include a control containing the same concentration of the solvent used for the DTBMP stock solution to measure any background signal.

    • Subtract Blank Values: Subtract the absorbance of the solvent control from the absorbance of your DTBMP samples.

    • Choose an Appropriate Solvent: Use high-purity, spectrophotometric grade solvents to minimize impurities that could interfere with the assay.

Quantitative Data Summary

Antioxidant AssayTest CompoundTypical IC50 / EC50 Range
ABTS Radical ScavengingButylated Hydroxyanisole (BHA)5 - 20 µM
DPPH Radical ScavengingButylated Hydroxyanisole (BHA)50 - 150 µM (Note: Prone to underestimation)
Cytotoxicity (MTT Assay)Butylated Hydroxyanisole (BHA)30 µM - 550 µM (Cell line dependent)[4]

Note: The actual IC50/EC50 for DTBMP may vary and should be determined experimentally.

Detailed Experimental Protocols

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This protocol is adapted for the evaluation of DTBMP and is based on standard methods for similar antioxidants.

Materials:

  • This compound (DTBMP)

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or Ethanol (spectrophotometric grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DTBMP Stock and Working Solutions:

    • Prepare a 10 mM stock solution of DTBMP in methanol or ethanol.

    • From the stock solution, prepare a series of working solutions by serial dilution in methanol or ethanol to achieve a final concentration range (e.g., 1, 5, 10, 25, 50, 100 µM) in the assay.

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.

  • Preparation of ABTS•⁺ Working Solution:

    • Before the assay, dilute the ABTS•⁺ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Protocol:

    • Add 20 µL of each DTBMP working solution to the wells of a 96-well plate in triplicate.

    • Add 20 µL of methanol or ethanol to the control wells.

    • Add 180 µL of the ABTS•⁺ working solution to all wells.

    • Incubate the plate at room temperature for 6-10 minutes in the dark.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of ABTS•⁺ scavenging activity is calculated using the following formula:

      where Abs_control is the absorbance of the control (ABTS•⁺ solution and solvent) and Abs_sample is the absorbance of the ABTS•⁺ solution with DTBMP.

    • Plot the percentage of scavenging against the concentration of DTBMP to determine the EC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Antioxidant_Mechanism cluster_0 Antioxidant Action of DTBMP Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• Acceptance DTBMP DTBMP (-OH) DTBMP_Radical Stable DTBMP Radical (-O•) DTBMP->DTBMP_Radical H• Donation

Hydrogen donation mechanism of DTBMP.

ABTS_Assay_Workflow Start Start: Prepare Reagents Prepare_DTBMP Prepare DTBMP Serial Dilutions Start->Prepare_DTBMP Prepare_ABTS Prepare ABTS•⁺ Working Solution Start->Prepare_ABTS Add_DTBMP Add 20 µL DTBMP/Control to Plate Prepare_DTBMP->Add_DTBMP Add_ABTS Add 180 µL ABTS•⁺ Solution Prepare_ABTS->Add_ABTS Add_DTBMP->Add_ABTS Incubate Incubate in Dark (6-10 min, RT) Add_ABTS->Incubate Measure_Absorbance Measure Absorbance at 734 nm Incubate->Measure_Absorbance Calculate Calculate % Scavenging and EC50 Measure_Absorbance->Calculate End End Calculate->End

Experimental workflow for the ABTS assay.

Troubleshooting_Logic Start Low/No Antioxidant Activity Check_Assay Which assay was used? Start->Check_Assay DPPH DPPH Assay Check_Assay->DPPH DPPH ABTS ABTS Assay Check_Assay->ABTS ABTS DPPH_Solution DPPH is unsuitable due to steric hindrance. Switch to ABTS assay. DPPH->DPPH_Solution Check_Precipitate Is there visible precipitation? ABTS->Check_Precipitate Precipitate_Yes Yes Check_Precipitate->Precipitate_Yes Yes Precipitate_No No Check_Precipitate->Precipitate_No No Precipitate_Solution Optimize solvent concentration or use serial dilutions. Precipitate_Yes->Precipitate_Solution Check_Controls Review control data (solvent blank, positive control). Precipitate_No->Check_Controls

Troubleshooting decision tree for DTBMP experiments.

References

Technical Support Center: Cytotoxicity of 2,6-Di-Tert-butyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for conducting cytotoxicity studies with 2,6-di-tert-butyl-4-methoxyphenol. Due to the limited availability of public data on this specific compound, this guide synthesizes findings from structurally related phenolic compounds to offer insights into its potential cytotoxic profile.

Data Presentation: Cytotoxicity of Structurally Related Phenolic Compounds

The following table summarizes the cytotoxic effects of phenolic compounds structurally related to this compound in various cell lines. This data can be used as a reference for designing initial experiments.

Compound NameCell LineAssayExposure TimeIC50 / CC50
Butylated Hydroxytoluene (BHT) (2,6-di-tert-butyl-4-methylphenol)Human promyelocytic leukemia (HL-60)Not SpecifiedNot Specified0.2-0.3 mM[1]
Human squamous cell carcinoma (HSC-2)Not SpecifiedNot Specified0.2-0.3 mM[1]
Butylated Hydroxyanisole (BHA) (3-tert-butyl-4-methoxyphenol)Human lung cancer (A549)MTT24 h~0.55 mM[1]
Human lung cancer (A549)MTT48 h~0.4 mM[1]
Human lung cancer (A549)MTT72 h~0.3 mM[1]
Human promyelocytic leukemia (HL-60)Not SpecifiedNot Specified0.2-0.3 mM[1]
Human squamous cell carcinoma (HSC-2)Not SpecifiedNot Specified0.2-0.3 mM[1]
Normal kidney epithelial (Vero)MTTNot Specified32 µM[1]
4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol C6 gliomaMTT24 h or 6 h20 to 40 µM[2]
MDA-MB-231MTT24 h or 6 h20 to 40 µM[2]
LoVoMTT24 h or 6 h20 to 40 µM[2]
HCT-15MTT24 h or 6 h20 to 40 µM[2]

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of cytotoxicity studies. Below is a comprehensive protocol for the MTT assay, a common method used to evaluate the cytotoxic effects of chemical compounds.

MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[3]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[4]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>90%).

    • Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well).

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent) and a negative control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate for 2 to 4 hours, or until a purple precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement:

    • Record the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways

The cytotoxicity of many phenolic compounds is linked to the induction of apoptosis. While the specific pathway for this compound is not well-documented, studies on related compounds suggest the involvement of caspase activation and mitochondrial pathways.

Postulated Apoptotic Signaling Pathway

Based on data from related phenolic compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This can involve the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. Some phenolic compounds have also been shown to affect the expression of Bcl-2 family proteins, which regulate mitochondrial membrane permeability.[6][7]

G Postulated Apoptotic Pathway for Phenolic Compounds This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Caspase-9 Caspase-9 Mitochondria->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Postulated apoptotic pathway for phenolic compounds.

Troubleshooting Guides and FAQs

This section addresses specific issues that researchers might encounter during their experiments with this compound.

Experimental Workflow

A typical workflow for assessing the cytotoxicity of a compound is outlined below.

G General Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Stock Solution & Dilutions) Compound_Treatment Compound Treatment Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubation (24-72h) Compound_Treatment->Incubation MTT_Addition MTT Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading Formazan_Solubilization->Absorbance_Reading Data_Analysis Data Analysis (% Viability, IC50) Absorbance_Reading->Data_Analysis

Caption: General experimental workflow for cytotoxicity assay.

Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving well in the culture medium. How can I improve its solubility?

A1: this compound is a hydrophobic compound. It is recommended to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol. Subsequently, this stock solution can be diluted in the culture medium to the final desired concentrations. It is crucial to keep the final concentration of the organic solvent in the culture medium low (typically below 0.5% v/v for DMSO) to avoid solvent-induced cytotoxicity. Always include a vehicle control in your experiment.

Q2: I am observing inconsistent results between replicate wells. What could be the cause?

A2: Inconsistent results can arise from several factors:

  • Uneven cell seeding: Ensure a homogenous cell suspension before and during seeding.

  • Pipetting errors: Use calibrated pipettes and be consistent with your technique.

  • Edge effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect cell viability. It is advisable to fill the outer wells with sterile PBS or medium without cells and use the inner wells for the experiment.

  • Compound precipitation: Visually inspect the wells after adding the compound to ensure it has not precipitated out of solution.

Q3: My untreated control cells are showing low viability. What should I do?

A3: Low viability in control wells could be due to:

  • Suboptimal cell culture conditions: Ensure the cells are healthy and in the logarithmic growth phase before seeding. Check for contamination (e.g., mycoplasma).

  • High seeding density: Over-confluence can lead to cell death due to nutrient depletion and waste accumulation.

  • Toxicity of the vehicle solvent: If you are using a solvent like DMSO, ensure the final concentration is not toxic to your specific cell line. Perform a vehicle-only toxicity test.

Q4: I am not observing a dose-dependent cytotoxic effect. What could be the issue?

A4: A lack of a clear dose-response curve could be due to:

  • Inappropriate concentration range: The selected concentrations may be too high (leading to 100% cell death across all concentrations) or too low (showing no effect). A wider range of concentrations should be tested in a preliminary experiment.

  • Compound instability: The compound may be unstable in the culture medium over the incubation period.

  • Compound volatility: Some phenolic compounds can be volatile, leading to a decrease in the effective concentration in the well and potential cross-contamination of adjacent wells. Using plate sealers can help minimize this.

Q5: Can the antioxidant properties of this compound interfere with the MTT assay?

A5: The MTT assay relies on cellular reductase activity. While strong antioxidants can potentially interfere with this, it is not a commonly reported issue for phenolic compounds at the concentrations typically used in cytotoxicity assays. However, if you suspect interference, it is advisable to confirm your results with an alternative cytotoxicity assay that has a different mechanism, such as the LDH release assay or a live/dead cell staining assay. Some phenolic compounds can also act as pro-oxidants under certain conditions, which can contribute to their cytotoxicity.

References

Technical Support Center: Interference of 2,6-Di-Tert-butyl-4-methoxyphenol in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from 2,6-di-tert-butyl-4-methoxyphenol in common colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my colorimetric assay?

A1: this compound, a synthetic phenolic antioxidant, is structurally similar to butylated hydroxyanisole (BHA).[1][2] Its primary function is to scavenge free radicals, a property that can lead to interference in assays that rely on redox reactions.[3] In assays like the MTT assay, which measures cell viability through the reduction of a tetrazolium salt, this antioxidant can directly reduce the reagent, leading to a false-positive signal that doesn't correlate with cellular metabolic activity.

Q2: Which types of colorimetric assays are most susceptible to interference from this compound?

A2: Assays that are based on redox reactions are particularly vulnerable to interference. This includes tetrazolium-based assays such as MTT, XTT, and MTS, where the antioxidant can directly reduce the tetrazolium salt to a colored formazan (B1609692) product.[4][5][6][7][8][9] Protein quantification assays like the Bradford assay can also be affected, as phenolic compounds can interfere with the binding of the Coomassie dye to proteins.[4]

Q3: What are the visible signs of interference in my assay?

A3: In an MTT assay, you might observe a significant color change (to purple) in your control wells containing this compound but no cells. This indicates direct reduction of the MTT reagent. In a Bradford assay, you may see inconsistent or unexpectedly high absorbance readings, especially at low protein concentrations, or a high background signal.

Q4: How can I confirm that this compound is interfering with my assay?

A4: The most direct method is to run a cell-free control experiment. For an MTT assay, this involves incubating the compound with the MTT reagent in the absence of cells and measuring the absorbance.[6][7][8] For a Bradford assay, a sample blank containing the compound but not the Coomassie dye can help identify interference.

Troubleshooting Guides

Guide 1: Troubleshooting Interference in Tetrazolium-Based Assays (e.g., MTT)

Issue: You observe a high colorimetric signal in your assay that does not correlate with the expected biological activity of this compound. This may manifest as an unexpectedly high cell viability reading, even at concentrations where cytotoxicity is anticipated.

Troubleshooting Workflow:

start High Signal in MTT Assay cell_free Perform Cell-Free Control Assay start->cell_free interference Interference Confirmed (Color change in cell-free wells) cell_free->interference Positive no_interference No Interference (No color change) cell_free->no_interference Negative mitigate Implement Mitigation Strategy interference->mitigate retest Re-test Compound mitigate->retest end Accurate Results retest->end

Workflow for troubleshooting MTT assay interference.

Experimental Protocol: Cell-Free MTT Reduction Assay

This protocol allows you to quantify the direct reductive potential of this compound on the MTT reagent.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add serial dilutions of the compound to wells containing cell culture medium without cells. Include a vehicle control (DMSO only).

  • Add 10 µL of MTT solution to each well.[10]

  • Incubate the plate for 1-4 hours at 37°C.[10]

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[7][11]

  • Read the absorbance at 570 nm using a microplate reader.[7][9]

Data Presentation: Expected Interference of BHA (as a proxy) in a Cell-Free MTT Assay

Concentration (µM)Absorbance at 570 nm (Mean ± SD)
0 (Vehicle)0.05 ± 0.01
100.25 ± 0.03
500.85 ± 0.07
1001.50 ± 0.12
2002.20 ± 0.18

Note: This data is representative and based on the known strong antioxidant properties of BHA. Actual values may vary depending on experimental conditions.

Mitigation Strategies:

  • Use an alternative viability assay: Consider assays with different detection principles, such as the Sulforhodamine B (SRB) assay, which measures total protein content and is less susceptible to interference from reducing agents.[8]

  • Wash cells before adding MTT: If the compound can be removed from the medium without affecting the cells, wash the cell monolayer with PBS before adding the MTT reagent. This can minimize direct interaction.

  • Subtract background absorbance: Use the absorbance values from the cell-free control as a background to correct the readings from the cell-based assay. However, this may not be fully accurate if the compound's reducing activity is altered by the cellular environment.

Guide 2: Troubleshooting Interference in the Bradford Protein Assay

Issue: You are getting inaccurate or inconsistent protein concentration measurements for samples containing this compound.

Troubleshooting Workflow:

start Inaccurate Bradford Assay Results sample_blank Prepare and Measure Sample Blank start->sample_blank interference Interference Detected (High absorbance in sample blank) sample_blank->interference Positive no_interference No Interference sample_blank->no_interference Negative mitigate Implement Mitigation Strategy interference->mitigate retest Re-run Assay mitigate->retest end Accurate Protein Quantification retest->end

Workflow for troubleshooting Bradford assay interference.

Experimental Protocol: Preparing a Sample Blank for the Bradford Assay

This protocol helps to correct for the intrinsic absorbance of this compound or its interaction with assay components other than the Coomassie dye.

Materials:

  • Bradford reagent

  • Your protein sample containing this compound

  • Buffer used to prepare your sample

  • Spectrophotometer or microplate reader

Procedure:

  • For your test sample: In a cuvette or microplate well, add your protein sample and the Bradford reagent according to your standard protocol.

  • For the sample blank: In a separate cuvette or well, add the same volume of your protein sample. Instead of the Bradford reagent, add the same volume of the buffer that the Bradford reagent is prepared in (typically an acidic solution without the Coomassie dye).[12]

  • Incubate both the test sample and the sample blank for the recommended time (usually 5-10 minutes).

  • Measure the absorbance of both at 595 nm.

  • Subtract the absorbance of the sample blank from the absorbance of your test sample to get the corrected absorbance.

Mechanism of Interference:

cluster_0 Standard Bradford Assay cluster_1 Interference by Phenolic Compound Protein Protein Complex Protein-Dye Complex (Anionic, Blue) Abs at 595nm Protein->Complex Dye Coomassie Dye (Cationic, Red) Dye->Complex Phenol This compound Interference Altered Dye-Protein Interaction (Reduced blue color formation) Phenol->Interference Dye2 Coomassie Dye Dye2->Interference Protein2 Protein Protein2->Interference

Mechanism of Bradford assay interference.

Phenolic compounds can interfere with the Bradford assay by interacting with the Coomassie dye, which can prevent the dye from binding optimally to the protein. This can lead to an underestimation of the protein concentration. Additionally, the phenolic compound itself may absorb light at 595 nm, leading to a false-positive signal.

Mitigation Strategies:

  • Use a sample blank: As described in the protocol above, this is the most direct way to correct for background absorbance.

  • Protein Precipitation: Precipitate the protein from your sample using methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation. This will separate the protein from the interfering compound. After precipitation, the protein pellet can be resolubilized in a buffer compatible with the Bradford assay.

  • Use an alternative protein assay: The Bicinchoninic Acid (BCA) assay is often less susceptible to interference from phenolic compounds. However, it is still advisable to run a control to check for any potential interference.

References

Technical Support Center: Steric Hindrance Effects of Tert-Butyl Groups in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with antioxidant assays involving compounds containing tert-butyl groups. The significant steric bulk of tert-butyl groups can influence experimental outcomes, and this guide aims to provide solutions to common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my tert-butylated phenolic compound showing lower than expected activity in the DPPH assay?

A1: This is a common observation and can be attributed to the steric hindrance imposed by the bulky tert-butyl groups.[1][2] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is relatively small, but the nitrogen radical center can be shielded by its own phenyl rings. The tert-butyl groups, especially when positioned ortho to the hydroxyl group of your antioxidant, can physically obstruct the approach of the DPPH radical to the hydrogen-donating hydroxyl group.[1] This steric clash reduces the rate and extent of the reaction, leading to an underestimation of the compound's true antioxidant potential.

  • Troubleshooting Steps:

    • Extend Reaction Time: Monitor the reaction kinetics over a longer period. Sterically hindered compounds may react slower, and the standard 30-minute incubation might not be sufficient to reach completion.

    • Consider a Different Assay: The ABTS assay is often more suitable for sterically hindered compounds as the radical cation is more accessible.

    • Solvent Effects: Investigate the effect of different solvents. A more polar solvent might slightly alter the conformation of your compound and the radical, potentially improving accessibility.

Q2: I'm seeing inconsistent results in my ABTS assay when testing a lipophilic compound with multiple tert-butyl groups. What could be the cause?

A2: Inconsistencies with lipophilic compounds in the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay can arise from solubility issues. The ABTS radical cation (ABTS•+) is typically generated in an aqueous solution.[3][4] If your highly lipophilic compound is not fully solubilized, the reaction will be limited to the interface between the aqueous and any non-polar microenvironments, leading to poor reproducibility.

  • Troubleshooting Steps:

    • Solvent System Modification: While the ABTS assay is compatible with both hydrophilic and lipophilic compounds, you may need to adjust your solvent system.[5] Consider preparing your sample in a small amount of an organic solvent like DMSO or ethanol (B145695) before diluting it with the reaction buffer. Ensure the final concentration of the organic solvent is consistent across all samples and standards to avoid solvent-dependent effects on the assay.

    • Incorporate a Surfactant: A small amount of a non-ionic surfactant can help to create micelles and improve the solubility of your lipophilic compound in the aqueous assay medium.

    • Vortexing/Sonication: Ensure thorough mixing by vortexing or brief sonication after adding your sample to the ABTS•+ solution.

Q3: My tert-butylated compound performs well in the DPPH and ABTS assays, but poorly in the ORAC assay. Why the discrepancy?

A3: The Oxygen Radical Absorbance Capacity (ORAC) assay measures the ability of an antioxidant to quench peroxyl radicals generated by the thermal decomposition of AAPH.[6][7] The reaction mechanism is based on hydrogen atom transfer (HAT). While steric hindrance can play a role, the discrepancy might also be due to the different nature of the radical and the reaction kinetics. The ORAC assay follows the reaction over a longer period and the peroxyl radicals are smaller and potentially more reactive than the stable radicals in the DPPH and ABTS assays. However, significant steric hindrance can still reduce the reaction rate with the peroxyl radicals.[8][9]

  • Troubleshooting Steps:

    • Kinetic Analysis: Carefully analyze the kinetic curves. A slower decay of the fluorescent probe in the presence of your compound compared to the blank, even if the final net area under the curve (AUC) is not as high as expected, still indicates antioxidant activity. The rate of reaction might be the limiting factor.

    • Lipophilicity Considerations: The standard ORAC assay is performed in an aqueous environment. If your compound is highly lipophilic, it may not effectively protect the water-soluble fluorescein (B123965) probe. Consider using a lipophilic version of the ORAC assay if available.

    • Re-evaluate the Mechanism: Consider if your compound might have a different primary mechanism of antioxidant action that is not as effectively captured by the HAT-based ORAC assay.

Quantitative Data Summary

The following tables summarize the antioxidant activity of various phenolic compounds, highlighting the influence of tert-butyl groups. Lower IC50/EC50 values and higher TEAC values indicate greater antioxidant capacity.

Table 1: DPPH Radical Scavenging Activity

CompoundStructureIC50 (µg/mL)Reference
2,4-Di-tert-butylphenolPhenol with two tert-butyl groups253.76 ± 24.67[10]
3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoic acidPhenolic acid with two tert-butyl groups174.09 ± 16.89[10]
BHT (Butylated hydroxytoluene)2,6-di-tert-butyl-4-methylphenolSee original research for specific values[2][11]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 2: ABTS Radical Cation Scavenging Activity (TEAC Values)

CompoundTEAC ValueNotesReference
p-coumaric acid (1 OH group)~ equal to rosmarinic acidIllustrates that the number of hydroxyl groups doesn't always correlate with TEAC value.[12]
Rosmarinic acid (4 OH groups)~ equal to p-coumaric acidSteric factors and molecular structure play a significant role.[12]
Trolox1.0 (by definition)Water-soluble vitamin E analog used as a standard.[3]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from established methodologies for determining the free radical scavenging activity of compounds.[1][13][14]

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve approximately 4 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol (B129727) or ethanol. Store this solution in an amber bottle in the dark at 4°C and prepare it fresh daily.

    • Test Compound Stock Solution: Prepare a stock solution of your test compound (e.g., 1 mg/mL or 10 mM) in a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • Serial Dilutions: From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

    • Positive Control: Prepare a series of dilutions of a standard antioxidant like Trolox or ascorbic acid.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each concentration of the test compound, positive control, or solvent (for the blank) to separate wells of a 96-well microplate.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Shake the plate gently to ensure thorough mixing.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (solvent + DPPH) and A_sample is the absorbance of the test compound + DPPH.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

This protocol is based on the method of generating the ABTS radical cation and measuring its decolorization by antioxidants.[3][4][15]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water or PBS.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water or PBS.

    • ABTS•+ Radical Cation Working Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical cation. Before the assay, dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of various concentrations of the test compound, positive control (e.g., Trolox), or solvent to separate wells.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.

    • Shake the plate and incubate for 6-10 minutes at room temperature in the dark.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This protocol outlines the general procedure for the ORAC assay using fluorescein as the fluorescent probe.[6][16][17][18]

  • Reagent Preparation:

    • Assay Buffer: 75 mM phosphate (B84403) buffer (pH 7.4).

    • Fluorescein Solution: Prepare a working solution of fluorescein in the assay buffer.

    • AAPH Solution: Prepare a solution of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) in assay buffer. This solution should be made fresh before each assay.

    • Trolox Standard: Prepare a stock solution of Trolox and create a standard curve by serial dilution in the assay buffer.

  • Assay Procedure (96-well black microplate format):

    • Add 25 µL of the sample, Trolox standards, or assay buffer (for the blank) to the wells.

    • Add 150 µL of the fluorescein working solution to each well.

    • Mix and incubate the plate at 37°C for at least 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Measurement and Data Analysis:

    • Measure the fluorescence decay every 1-5 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with the plate maintained at 37°C.

    • Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the samples, expressed as Trolox equivalents, from the standard curve.

Visual Guides

Steric_Hindrance_Mechanism cluster_antioxidant Sterically Hindered Phenol cluster_radical Free Radical cluster_reaction Reaction & Outcome Phenol Phenolic Antioxidant (-OH group) tBu1 tert-Butyl Group tBu2 tert-Butyl Group Neutralized Neutralized Molecule (RH) Phenol->Neutralized Donates H• StableRadical Stable Phenoxy Radical Phenol->StableRadical Forms stable radical Radical Free Radical (R•) tBu1->Radical Steric Hindrance tBu2->Radical Blocks Access Radical->Phenol Approaches for H• donation

Mechanism of Steric Hindrance in Antioxidant Action.

Assay_Selection_Workflow Start Start: Antioxidant Compound with tert-Butyl Groups CheckSolubility Is the compound hydrophilic or lipophilic? Start->CheckSolubility InitialAssay Initial Assay Choice CheckSolubility->InitialAssay Both DPPH DPPH Assay InitialAssay->DPPH Evaluate Evaluate Results: Is activity lower than expected? DPPH->Evaluate ABTS ABTS Assay End End: Conclusive Antioxidant Profile ABTS->End ORAC ORAC Assay ORAC->End Troubleshoot Troubleshoot: - Extend reaction time - Check kinetics Evaluate->Troubleshoot Yes Evaluate->End No ConsiderAlternative Consider Alternative Assay Troubleshoot->ConsiderAlternative ConsiderAlternative->ABTS ConsiderAlternative->ORAC Steric_Access_Model cluster_assays Antioxidant Assays cluster_antioxidant Hindered Phenol DPPH DPPH Radical Relatively Bulky Planar Structure ABTS ABTS•+ Radical More Accessible Larger Surface Area Peroxyl Peroxyl Radical (ROO•) Small & Highly Reactive Phenol Phenolic -OH tert-Butyl tert-Butyl Phenol->DPPH Hindered Access Phenol->ABTS Good Access Phenol->Peroxyl Moderate Access (Kinetically Dependent)

References

Technical Support Center: Investigating the Tumor-Promoting Potential of Synthetic Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the tumor-promoting potential of synthetic phenols.

Frequently Asked Questions (FAQs)

Q1: What are synthetic phenols and why is their tumor-promoting potential a concern?

A1: Synthetic phenols are a class of chemicals widely used in the production of plastics, resins, and as food preservatives. Common examples include Bisphenol A (BPA) and Butylated hydroxyanisole (BHA).[1][2] Concerns about their tumor-promoting potential arise from studies suggesting they can mimic hormones like estrogen, interfere with cellular signaling pathways, and potentially contribute to the development and progression of hormone-associated cancers.[1][3][4][5]

Q2: Which synthetic phenols are most commonly studied for their carcinogenic potential?

A2: Bisphenol A (BPA) is one of the most extensively studied synthetic phenols due to its widespread use and estrogen-like properties.[1][3][4] Butylated hydroxyanisole (BHA), another common food antioxidant, has also been investigated for its potential to promote tumors in experimental models.[2] Other synthetic phenols of interest include nonylphenol and octylphenol, which are also classified as endocrine-disrupting chemicals.[6][7][8]

Q3: What are the primary mechanisms by which synthetic phenols may promote tumors?

A3: Synthetic phenols can promote tumors through several mechanisms:

  • Endocrine Disruption: Many synthetic phenols, like BPA, are xenoestrogens, meaning they can bind to estrogen receptors (ERα and ERβ) and disrupt normal hormonal signaling.[1][3][4] This can lead to increased cell proliferation in hormone-sensitive tissues.[9][10]

  • Activation of Oncogenic Signaling Pathways: Synthetic phenols have been shown to activate key signaling pathways involved in cell growth, proliferation, and survival, such as the STAT3, MAPK, and PI3K/AKT pathways.[1]

  • Induction of Oxidative Stress: Some synthetic phenols can have a dual role, acting as antioxidants at low concentrations and pro-oxidants at higher concentrations, leading to the generation of reactive oxygen species (ROS).[7][11] This oxidative stress can damage DNA and promote carcinogenesis.[12]

Q4: What in vitro assays are commonly used to assess the tumor-promoting potential of synthetic phenols?

A4: Several in vitro assays are used to evaluate the tumor-promoting potential of chemicals:

  • Cell Proliferation Assays (e.g., MTT, MTS): These assays measure the effect of a compound on cell viability and proliferation.[4][5][13]

  • Cell Transformation Assays (e.g., Bhas 42 assay): These assays assess the ability of a chemical to induce phenotypic changes in cells that are characteristic of a tumorigenic state.[14][15][16]

  • Reactive Oxygen Species (ROS) Assays (e.g., DCFH-DA assay): These assays quantify the level of intracellular ROS to determine if a compound induces oxidative stress.[17][18]

Troubleshooting Guides

Cell Proliferation Assays (e.g., MTT Assay)

Issue: High background or inconsistent readings.

  • Possible Cause: Phenol (B47542) red in the culture medium can interfere with absorbance readings.

    • Solution: Use phenol red-free medium for the duration of the assay. If this is not possible, ensure that a background control (medium with MTT but no cells) is included for subtraction.[19][20]

  • Possible Cause: The synthetic phenol compound itself may react with the MTT reagent.

    • Solution: Run a control with the compound in cell-free media to check for any direct reaction.[21]

  • Possible Cause: Uneven cell seeding or "edge effects" in the multi-well plate.

    • Solution: Ensure a homogenous cell suspension before seeding. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.[21]

Issue: Low signal or unexpected decrease in cell viability.

  • Possible Cause: The concentration of the synthetic phenol may be cytotoxic.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range that promotes proliferation without causing significant cell death.

  • Possible Cause: Insufficient incubation time with the MTT reagent.

    • Solution: Ensure the incubation time is within the recommended range (typically 1-4 hours) and is consistent across all plates.[4][5]

Cell Transformation Assays (e.g., Bhas 42 Assay)

Issue: No transformed foci observed in positive controls.

  • Possible Cause: Suboptimal cell culture conditions.

    • Solution: Ensure cells are healthy, within the correct passage number range, and not overly confluent before starting the assay.

  • Possible Cause: Inactive promoting agent (e.g., TPA).

    • Solution: Use a fresh, properly stored stock of the positive control.

Issue: High variability in the number of foci between replicate wells.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Carefully prepare a single-cell suspension and ensure accurate and consistent pipetting when seeding the plates.

  • Possible Cause: Subjectivity in focus scoring.

    • Solution: Establish clear, objective criteria for identifying and counting transformed foci. It is often beneficial to have two independent researchers score the plates.

Reactive Oxygen Species (ROS) Assay (e.g., DCFH-DA Assay)

Issue: High background fluorescence.

  • Possible Cause: Autofluorescence of the synthetic phenol compound.

    • Solution: Measure the fluorescence of the compound in a cell-free system to determine its intrinsic fluorescence and subtract this from the experimental readings.

  • Possible Cause: Photobleaching of the DCF probe.

    • Solution: Protect the plates from light as much as possible during incubation and measurement.

Issue: Inconsistent results.

  • Possible Cause: Variation in probe loading.

    • Solution: Ensure consistent incubation time and concentration of the DCFH-DA probe for all samples.

  • Possible Cause: Cell stress during the assay.

    • Solution: Handle cells gently during washing and reagent addition steps to avoid inducing ROS production through mechanical stress.

Data Presentation

Table 1: Effects of Bisphenol A (BPA) on Cell Proliferation in MCF-7 Human Breast Cancer Cells

BPA ConcentrationProliferation Increase (relative to control)Citation(s)
10⁻¹⁰ M - 10⁻⁶ MSignificant increase[9]
10⁻⁶ M - 10⁻⁵ MSignificant increase[9][10]
10⁻⁸ M - 10⁻⁵ MIncreased cell number[22]
45 µM (IC50)50% reduction in cell viability[23]

Table 2: Dose-Response of Butylated Hydroxyanisole (BHA) in Tumor Promotion

BHA Concentration (in diet)Effect on Tumor IncidenceAnimal ModelCitation(s)
6,000 ppmSignificant increase in forestomach tumorsRat[1]
12,000 ppmSignificant increase in forestomach tumorsRat[1]
0.03% - 0.6%Inhibition of colon tumor incidence (low carcinogen dose)Mouse[24]
0.1% - 0.6%Inhibition of colon tumor incidence (high carcinogen dose)Mouse[24]

Table 3: Effects of Nonylphenol (NP) on Cancer Cell Proliferation

NP ConcentrationEffect on Cell ProliferationCell LineCitation(s)
1x10⁻⁸ M - 1x10⁻⁶ MSignificant induction of proliferationCOLO205 (colorectal cancer)[6]
10⁻⁷ M - 10⁻⁵ µMDose-dependent increase in cell viabilityCOLO 205 and SW480 (colon cancer)[25]
1 µM21% increase relative to 17β-estradiolMCF-7 (breast cancer)[26]
10 µM45% increase relative to 17β-estradiolMCF-7 (breast cancer)[26]
10⁻⁴ MReduced proliferationB and T lymphocytes[7]

Experimental Protocols

Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the synthetic phenol. Include a vehicle control (e.g., DMSO) and a positive control if applicable. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.[27]

  • Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[4]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[28]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[27]

Cell Transformation (Bhas 42) Assay for Tumor Promoters
  • Cell Seeding: Plate Bhas 42 cells in 6-well plates.

  • Compound Treatment: After the cells have attached, replace the medium with a medium containing the test chemical. For tumor promotion assays, cells are typically treated for a specific period during the culture.[15]

  • Culture Maintenance: Culture the cells for a total of approximately 17-21 days, changing the medium periodically.

  • Fixing and Staining: At the end of the culture period, fix the cells with methanol (B129727) and stain with Giemsa solution.

  • Foci Scoring: Count the number of transformed foci in each well under a microscope. Transformed foci are characterized by dense, multilayered, and randomly oriented cells.

Intracellular ROS (DCFH-DA) Assay
  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the synthetic phenol as described for the MTT assay.

  • Probe Loading: Remove the treatment medium and wash the cells with a serum-free medium or PBS. Add DCFH-DA working solution (typically 10-25 µM) to each well and incubate for 30-60 minutes at 37°C, protected from light.[17]

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any excess probe.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The excitation and emission wavelengths for DCF are typically around 485 nm and 530 nm, respectively.[18]

Visualizations

BPA_MAPK_Signaling BPA Bisphenol A (BPA) EGFR EGFR BPA->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation

Caption: BPA-induced activation of the MAPK/ERK signaling pathway.

BHA_Oxidative_Stress BHA Butylated Hydroxyanisole (BHA) Metabolism Metabolic Activation BHA->Metabolism TBHQ_TBQ tert-butylhydroquinone (TBHQ) tert-butylquinone (TBQ) Metabolism->TBHQ_TBQ ROS Reactive Oxygen Species (ROS) TBHQ_TBQ->ROS DNADamage Oxidative DNA Damage ROS->DNADamage CellProliferation Enhanced Cell Proliferation ROS->CellProliferation

Caption: BHA-induced oxidative stress and proliferation pathway.

Experimental_Workflow_Tumor_Promotion Start Start: Hypothesis (Phenol X promotes tumor growth) CellCulture Cell Culture (e.g., MCF-7, Bhas 42) Start->CellCulture Treatment Treatment with Synthetic Phenol CellCulture->Treatment ProliferationAssay Cell Proliferation Assay (MTT) Treatment->ProliferationAssay TransformationAssay Cell Transformation Assay (Bhas 42) Treatment->TransformationAssay ROS_Assay ROS Assay (DCFH-DA) Treatment->ROS_Assay DataAnalysis Data Analysis & Interpretation ProliferationAssay->DataAnalysis TransformationAssay->DataAnalysis ROS_Assay->DataAnalysis Conclusion Conclusion on Tumor-Promoting Potential DataAnalysis->Conclusion

Caption: Experimental workflow for assessing tumor promotion.

References

Minimizing pro-oxidant effects of 2,6-DI-Tert-butyl-4-methoxyphenol at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,6-Di-Tert-butyl-4-methoxyphenol (BHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the pro-oxidant effects of BHA at high concentrations and to offer troubleshooting support for related experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the dual role of BHA as an antioxidant and a pro-oxidant?

A1: this compound (BHA) is a synthetic phenolic antioxidant widely used to prevent lipid peroxidation. At lower concentrations, it effectively scavenges free radicals. However, at higher concentrations, BHA can exhibit pro-oxidant activity. This paradoxical effect is primarily due to its metabolic activation into reactive intermediates, such as tert-butylhydroquinone (B1681946) (TBHQ) and tert-butylquinone (TBQ). These metabolites can participate in redox cycling, leading to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals, which can induce oxidative stress and cellular damage.

Q2: At what concentrations does BHA typically switch from an antioxidant to a pro-oxidant?

A2: The concentration at which BHA's activity switches from antioxidant to pro-oxidant is cell-type and context-dependent. Generally, pro-oxidant effects and cytotoxicity are observed at concentrations above 30 µM. For instance, in Vero cells, the half-maximal effective concentration (EC50) for cytotoxicity was observed at 32 µM, with a 50% reduction in cell number at 243.7 µM.[1] In rat thymocytes, concentrations of 100 µM and 300 µM BHA led to a significant increase in cell death.[2] It is crucial to perform a dose-response analysis for your specific cell line and experimental conditions to determine the optimal concentration range.

Q3: What are the cellular consequences of BHA's pro-oxidant effects?

A3: The pro-oxidant activity of BHA at high concentrations can lead to several detrimental cellular effects, including:

  • Increased Intracellular ROS: Generation of superoxide anions and other reactive oxygen species.

  • Oxidative Stress: An imbalance between ROS production and the cell's antioxidant defense capacity.

  • Cellular Damage: Oxidative damage to lipids, proteins, and DNA.

  • Apoptosis: Programmed cell death triggered by oxidative stress and cellular damage.[2][3]

  • Inflammation: Activation of pro-inflammatory signaling pathways like NF-κB.

Q4: How can I minimize the pro-oxidant effects of BHA in my experiments?

A4: To minimize the pro-oxidant effects of BHA, consider the following strategies:

  • Concentration Optimization: Use the lowest effective concentration of BHA that provides an antioxidant effect without inducing cytotoxicity. A thorough dose-response study is essential.

  • Co-antioxidants: Consider using BHA in combination with other antioxidants, such as ascorbyl palmitate, which can act synergistically to enhance antioxidant activity and potentially mitigate pro-oxidant effects by regenerating BHA.

  • Control for Metabolites: When possible, test the effects of BHA's primary metabolites (TBHQ and TBQ) alongside BHA to understand their specific contributions to the observed cellular responses.

  • Monitor Cellular Health: Routinely assess cell viability and morphology to detect early signs of toxicity.

  • Use Appropriate Controls: Include vehicle controls and positive controls for oxidative stress in your experiments.

Troubleshooting Guide

Problem Possible Cause Solution
Unexpected Cytotoxicity or Low Cell Viability BHA concentration is too high, leading to pro-oxidant effects.Perform a dose-response curve to determine the EC50 value for your cell line. Start with a lower concentration range (e.g., 1-50 µM) and carefully titrate up.
The organic solvent (e.g., DMSO, ethanol) used to dissolve BHA is at a toxic concentration.Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.1% v/v). Include a vehicle control with the same solvent concentration.[4]
BHA has precipitated out of the aqueous medium.Prepare a concentrated stock solution in a suitable organic solvent and add it dropwise to the medium while vortexing to ensure proper dispersion. Avoid exceeding the solubility limit of BHA in the final solution.[4]
Inconsistent or Contradictory Results (Antioxidant vs. Pro-oxidant) The experimental conditions (e.g., cell density, incubation time, presence of metal ions) are influencing BHA's activity.Standardize all experimental parameters. Ensure high-purity reagents and water to avoid metal ion contamination that can catalyze pro-oxidant reactions.[5]
The chosen assay is not suitable for distinguishing between antioxidant and pro-oxidant effects.Use multiple assays that measure different aspects of oxidative stress. For example, combine a ROS detection assay with a cell viability assay and a marker of oxidative damage (e.g., lipid peroxidation).
Difficulty Differentiating Direct Toxicity from Oxidative Stress The observed cell death could be due to mechanisms other than ROS production.Include a co-treatment with a known antioxidant scavenger (e.g., N-acetylcysteine, NAC). If NAC rescues the cells from BHA-induced death, it suggests the involvement of oxidative stress.[6]
BHA may be directly interacting with cellular components independent of its redox activity.Investigate alternative mechanisms. For example, BHA has been shown to directly inhibit RIPK1 kinase.[7][8] Consider assays that measure specific protein activity or binding.

Quantitative Data Summary

Table 1: Concentration-Dependent Effects of BHA on Cell Viability

Cell LineBHA ConcentrationEffectReference
Vero Cells32 µMEC50 for cytotoxicity[1]
Vero Cells243.7 µM50% reduction in cell number[1]
Rat Thymocytes30-100 µMDecreased non-protein thiol content[2]
Rat Thymocytes100 µM and 300 µMSignificant increase in cell death[2]
Human Lymphocytes50 µMOptimal dose for increased cell proliferation[9]

Experimental Protocols

Protocol 1: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit intracellular ROS generation.[1][10][11]

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • 96-well black, clear-bottom tissue culture plates

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • Quercetin (B1663063) (positive control)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 90-100% confluency on the day of the assay.

  • Cell Treatment: a. Remove the growth medium and wash the cells once with PBS. b. Add 100 µL of treatment medium containing the desired concentration of BHA and 25 µM DCFH-DA to each well. Include wells for a vehicle control and a quercetin positive control. c. Incubate the plate at 37°C in a CO2 incubator for 1 hour.

  • Induction of Oxidative Stress: a. After incubation, remove the treatment medium and wash the cells once with PBS. b. Add 100 µL of 600 µM AAPH solution to each well.

  • Fluorescence Measurement: a. Immediately place the plate in a fluorescence microplate reader. b. Measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Data Analysis: a. Calculate the area under the curve (AUC) for the fluorescence versus time plot. b. The CAA value is calculated as: CAA unit = 1 - (AUC_sample / AUC_control)

Protocol 2: Measurement of Intracellular ROS with Dihydroethidium (DHE)

This protocol is for the detection of intracellular superoxide radicals.[12][13][14]

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Dihydroethidium (DHE)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and reach the desired confluency.

  • DHE Stock Solution: Prepare a 5 mM stock solution of DHE in DMSO.

  • Cell Treatment: a. Treat the cells with various concentrations of BHA for the desired time. Include appropriate controls.

  • DHE Staining: a. Remove the treatment medium and wash the cells once with PBS. b. Prepare a working solution of 10 µM DHE in serum-free medium. c. Add 100 µL of the DHE working solution to each well. d. Incubate the plate at 37°C for 30 minutes in the dark.

  • Washing: a. Remove the DHE-containing medium and wash the cells three times with PBS.

  • Fluorescence Detection: a. Add 100 µL of PBS to each well. b. Measure the fluorescence using a fluorescence microscope or a microplate reader with an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm.

  • Data Analysis: a. Quantify the mean fluorescence intensity per cell or per well. b. Compare the fluorescence intensity of BHA-treated cells to control cells.

Visualizations

Signaling Pathways

BHA_Metabolism_and_ROS_Production BHA 2,6-Di-Tert-butyl- 4-methoxyphenol (BHA) Metabolism Metabolic Activation (e.g., Cytochrome P450) BHA->Metabolism TBHQ tert-Butylhydroquinone (TBHQ) Metabolism->TBHQ TBQ tert-Butylquinone (TBQ) TBHQ->TBQ Autoxidation ROS Reactive Oxygen Species (ROS) (e.g., O2-) TBQ->ROS Redox Cycling OxidativeStress Oxidative Stress ROS->OxidativeStress BHA_RIPK1_Inhibition TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI RIPK1 RIPK1 Kinase Activity ComplexI->RIPK1 Apoptosis RIPK1-dependent Apoptosis RIPK1->Apoptosis Necroptosis Necroptosis RIPK1->Necroptosis BHA BHA BHA->RIPK1 BHA_NFkB_Activation BHA High Concentration BHA ROS Increased ROS BHA->ROS IKK IKK Complex ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induces Experimental_Workflow Start Start Experiment CellCulture 1. Cell Culture (Seed cells in 96-well plates) Start->CellCulture BHAPrep 2. Prepare BHA Solutions (Various concentrations) CellCulture->BHAPrep Treatment 3. Cell Treatment (Incubate with BHA) BHAPrep->Treatment Assay 4. Perform Assays Treatment->Assay Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Assay->Viability ROS ROS Detection Assay (e.g., CAA, DHE) Assay->ROS Analysis 5. Data Analysis Viability->Analysis ROS->Analysis Interpretation 6. Interpretation of Results (Antioxidant vs. Pro-oxidant) Analysis->Interpretation End End Interpretation->End

References

Adjusting pH for optimal 2,6-DI-Tert-butyl-4-methoxyphenol activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of 2,6-Di-tert-butyl-4-methoxyphenol, focusing on the critical role of pH in modulating its antioxidant activity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pH for the antioxidant activity of this compound?

A: The antioxidant activity of phenolic compounds like this compound is generally enhanced in alkaline (higher pH) conditions.[1] This is because the phenolic hydroxyl group deprotonates to form a phenolate (B1203915) anion, which is a more potent electron donor and thus a more effective free radical scavenger.[1] However, there is a trade-off, as stability can decrease at high pH. The optimal pH is often application-specific, balancing maximal activity with acceptable stability. It is recommended to perform a pH screening study (e.g., from pH 5.5 to 9.0) for your specific experimental system.

Q2: My this compound is not dissolving. What should I do?

A: This is a common issue as the compound is practically insoluble in water. You will need to dissolve it in an appropriate organic solvent first (such as ethanol, methanol (B129727), or DMSO) to create a stock solution before making further dilutions in your aqueous buffer system. Ensure the final concentration of the organic solvent is low enough to not interfere with your assay and is compatible with your experimental system.

Q3: I'm observing a color change in my solution over time. Is this a cause for concern?

A: A gradual color change (e.g., to yellow or brown) can indicate the oxidation and degradation of the phenolic compound. This process can be accelerated by exposure to light, high temperatures, and high pH. The phenoxy radicals formed during antioxidant activity can be transformed into colored quinonoid structures.[2] If you observe rapid discoloration, it may suggest your compound is degrading, which will reduce its antioxidant efficacy. Consider preparing solutions fresh, storing them protected from light, and evaluating the stability at your chosen pH over the time course of your experiment.

Q4: How does the pH of my assay buffer affect the measured antioxidant activity?

A: The pH of the assay system itself has a profound impact on results. Different standard antioxidant assays operate at specific pH values, which can lead to different estimations of antioxidant capacity.[3] For example, the FRAP assay is conducted under acidic conditions (pH 3.6), which may underestimate the activity of some phenolic antioxidants.[4] Conversely, the Folin-Ciocalteu method is performed at an alkaline pH (pH 10), which can overestimate activity due to the enhanced dissociation of phenols into more easily oxidized phenolate anions.[3] It is crucial to be aware of your chosen method's pH and interpret the results accordingly.

Q5: Can I use this compound in acidic conditions?

A: Yes, the compound is generally more stable in acidic to neutral conditions.[5] While its radical scavenging activity might be lower compared to alkaline conditions, it can still function as an effective antioxidant. Its efficacy in acidic environments will depend on the specific radicals it is intended to scavenge and the overall reaction conditions. For applications requiring long-term stability, a lower pH might be preferable.

Compound Data & Properties

This table summarizes key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₅H₂₄O₂[6]
Molecular Weight 236.35 g/mol [6]
Appearance White to beige crystalline powder[7]
Melting Point 102-106 °C[7]
Solubility Practically insoluble in water
IUPAC Name This compound[6]
CAS Number 489-01-0

Influence of pH on Common Antioxidant Assays

The choice of assay and its inherent pH will significantly influence the perceived antioxidant activity.

Assay MethodTypical Operating pHImplication for Phenolic Antioxidants
FRAP (Ferric Reducing Antioxidant Power)Acidic (pH 3.6)May lead to an underestimation of activity as the phenolic hydroxyl group remains protonated.[3][4]
CUPRAC (Cupric Reducing Antioxidant Capacity)Neutral (pH ~7)Provides a measurement under physiologically relevant neutral conditions.[3]
DPPH/ABTS (Radical Scavenging)Typically Neutral (buffered, e.g., pH 5.5 - 7.4)Activity can be pH-dependent; increasing pH generally increases scavenging capacity.[1][8]
Folin-Ciocalteu Alkaline (pH ~10)Can lead to an overestimation of activity due to the formation of highly reactive phenolate anions.[3]

Experimental Protocols

Protocol: pH-Dependent DPPH Radical Scavenging Assay

This protocol provides a method to assess how pH influences the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (ACS grade)

  • Buffer solutions at various pH values (e.g., 0.1 M Phosphate buffer for pH 6.0, 7.4; 0.1 M Borate buffer for pH 9.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

Procedure:

  • Preparation of DPPH Stock Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

    • Store this solution in an amber bottle and in the dark at 4°C.

  • Preparation of Antioxidant Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in methanol or ethanol.

    • From this stock, create a series of dilutions (e.g., 5, 10, 25, 50, 100 µg/mL) using the same solvent.

  • Assay Procedure:

    • For each pH condition to be tested, prepare a working DPPH solution by mixing the DPPH stock solution with the desired buffer in a 1:1 (v/v) ratio. Allow this to equilibrate.

    • In a 96-well plate, add 100 µL of the buffered DPPH working solution to each well.

    • Add 100 µL of your antioxidant dilutions to the respective wells.

    • For the control wells (A₀), add 100 µL of the solvent (methanol/ethanol) instead of the antioxidant solution.

    • For the blank wells, add 100 µL of buffer and 100 µL of solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance (Aₛ) of each well at 517 nm.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A₀ - Aₛ) / A₀] * 100

    • Plot the % Inhibition against the concentration for each pH value to determine the IC₅₀ (the concentration required to inhibit 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

Visual Guides & Workflows

Troubleshooting Suboptimal Antioxidant Activity

The following workflow helps diagnose potential issues when experimental results show lower-than-expected activity for this compound.

Caption: Troubleshooting workflow for low antioxidant activity.

Mechanism: Effect of pH on Phenolic Antioxidant Activity

This diagram illustrates the fundamental chemical principle of how pH modulates the antioxidant power of a hindered phenol.

G cluster_low_ph Low pH (Acidic/Neutral) cluster_high_ph High pH (Alkaline) phenol phenolate phenol->phenolate + OH⁻ - H₂O label_phenol Protonated Phenol (Ar-OH) Less Active label_phenolate Phenolate Anion (Ar-O⁻) More Active Electron Donor

Caption: pH-dependent equilibrium of phenolic antioxidants.

References

Troubleshooting inconsistent results in antioxidant assays with phenolic compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in antioxidant assays with phenolic compounds.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during antioxidant assays (DPPH, ABTS, FRAP) with phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: Why do I get different antioxidant capacity values for the same sample when using different assays (e.g., DPPH, ABTS, FRAP)?

A1: It is common and expected to obtain different antioxidant capacity values for the same sample when using different assays. This is because each assay is based on a different chemical reaction mechanism and measures different aspects of antioxidant activity.[1]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay primarily measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reaction is influenced by the steric accessibility of the radical to the antioxidant.[2]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS radical is more versatile and can be used to measure the activity of both hydrophilic and lipophilic antioxidants. The reaction mechanism is based on electron transfer.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. It exclusively measures the reducing power of a sample and does not directly assess radical scavenging activity.[3][4]

The structural characteristics of the phenolic compounds in your sample will dictate their reactivity in each specific assay. For instance, some compounds may be excellent electron donors (high FRAP value) but poor hydrogen atom donors (lower DPPH value).

Q2: My results for the same assay are not reproducible. What are the common causes of high variability?

A2: High variability in antioxidant assays can stem from several factors related to sample preparation, reagent handling, and experimental conditions.

  • Sample Preparation: The method of extraction of phenolic compounds from your source material can significantly impact the results. Factors such as the solvent used, temperature, and extraction time can affect the profile and concentration of phenolic compounds.[5]

  • Reagent Preparation and Storage:

    • DPPH: The DPPH radical solution is sensitive to light and should be freshly prepared and stored in the dark.

    • ABTS: The pre-formed ABTS radical cation needs to be generated over a specific time period (typically 12-16 hours) in the dark to ensure stability.[6]

    • FRAP: The FRAP reagent should be freshly prepared before use.[3]

  • Assay Conditions:

    • Reaction Time: The reaction kinetics of phenolic compounds with the radicals or metal ions can vary. Ensure you are using a consistent and appropriate incubation time for your specific samples. Some phenolic compounds are slow-reacting, and a short incubation time may underestimate their antioxidant capacity.

    • pH: The pH of the reaction medium is critical, especially for the FRAP assay, which is conducted under acidic conditions.[4]

    • Temperature: Maintain a consistent temperature throughout the assay, as reaction rates are temperature-dependent.

  • Pipetting and Mixing: Inaccurate pipetting and incomplete mixing of reagents and samples can lead to significant errors.

Q3: The color of my plant extract seems to be interfering with the absorbance reading. How can I correct for this?

A3: Color interference is a common issue, particularly with highly colored plant extracts. To correct for this, you should run a sample blank for each of your extracts. The sample blank should contain the extract and the solvent used in the assay, but not the radical or FRAP reagent. The absorbance of the sample blank is then subtracted from the absorbance of the corresponding sample reaction.

Q4: My solution turned cloudy after adding the sample to the DPPH reagent. What could be the cause?

A4: Cloudiness or precipitation in the reaction mixture can be caused by:

  • Poor Solubility: The phenolic compounds in your extract may have poor solubility in the assay solvent (e.g., methanol). This can sometimes be addressed by trying a different solvent system or by filtering or centrifuging the sample after the reaction and before reading the absorbance.[7]

  • High Concentration: A very high concentration of the extract can sometimes lead to precipitation. Try diluting your sample further.

  • Presence of Other Compounds: The extract may contain other compounds, such as lipids or proteins, that are not soluble in the assay medium.[7]

Troubleshooting Flowchart

TroubleshootingFlowchart Troubleshooting Inconsistent Antioxidant Assay Results start Inconsistent Results Observed q1 Is the positive control (e.g., Trolox, Gallic Acid) behaving as expected? start->q1 a1_no Issue with Reagents or Protocol q1->a1_no No a1_yes Issue is likely a sample-specific effect q1->a1_yes Yes q4 Are assay conditions (time, temp, pH) strictly controlled? a1_no->q4 q2 Is the sample highly colored? a1_yes->q2 a2_yes Run a sample blank (sample + solvent, no reagent) and subtract its absorbance. q2->a2_yes Yes q3 Is the solution turbid or precipitated? q2->q3 No a2_yes->q3 a3_yes Check sample solubility. Consider dilution, filtration, or centrifugation. q3->a3_yes Yes q3->q4 No a3_yes->q4 a4_no Standardize all assay parameters and ensure consistent timing. q4->a4_no No q5 Are you comparing results between different assays (e.g., DPPH vs. FRAP)? q4->q5 Yes end_node Re-evaluate Results a4_no->end_node a5_yes Acknowledge inherent differences in assay mechanisms. Results are not expected to be identical. q5->a5_yes Yes q5->end_node No a5_yes->end_node Workflow General Workflow for Antioxidant Assays cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis Phase prep_reagent Reagent Preparation (e.g., DPPH, ABTS•+) mix Mixing of Reagents and Sample/Standard prep_reagent->mix prep_sample Sample and Standard Preparation (Dilution Series) prep_sample->mix incubate Incubation (Time and Temperature Dependent) mix->incubate measure Spectrophotometric Measurement incubate->measure std_curve Generation of Standard Curve measure->std_curve calculate Calculation of Antioxidant Capacity std_curve->calculate DPPH_Mechanism DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H Gains H• Phenol ArOH (Phenolic Antioxidant) Phenol_radical ArO• (Phenoxyl Radical) Phenol->Phenol_radical Loses H• FRAP_Mechanism Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ Reduction (gains e⁻) Antioxidant Antioxidant (e.g., Phenol) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation (loses e⁻)

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Efficacy: 2,6-Di-Tert-butyl-4-methoxyphenol vs. Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant efficacy of two synthetic phenolic antioxidants: 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) and Butylated Hydroxytoluene (BHT). Both compounds are structurally related and widely utilized for their ability to inhibit oxidation in various applications, from pharmaceuticals to food preservation. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates the fundamental mechanism of action to aid in the selection of the appropriate antioxidant for specific research and development needs.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of DTBMP and BHT can be quantified using various in vitro assays that measure their ability to scavenge free radicals or inhibit lipid peroxidation. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the antioxidant required to achieve 50% of the maximum effect in a given assay. A lower IC50 value indicates greater antioxidant potency.

Antioxidant AssayThis compound (DTBMP)Butylated Hydroxytoluene (BHT)Standard Reference
DPPH Radical Scavenging Activity (IC50) 6.54 µg/mL3.26 µg/mLAscorbic Acid: ~5 µg/mL
Lipid Peroxidation Inhibition (TBARS Assay) Data not available in direct comparisonEffective inhibitor (qualitative)Data varies with experimental conditions

Note: The provided IC50 values are sourced from a comparative study and indicate that in the DPPH assay, BHT exhibits approximately twice the radical scavenging activity of this compound.[1] It is important to note that IC50 values can vary depending on the specific experimental conditions.

Mechanism of Action: Free Radical Scavenging

Both this compound and BHT are classified as chain-breaking antioxidants. Their primary mechanism of action involves the donation of a hydrogen atom from their phenolic hydroxyl group to a free radical. This process neutralizes the highly reactive radical, thereby terminating the oxidative chain reaction. The resulting antioxidant radical is stabilized by the steric hindrance provided by the bulky tert-butyl groups at the ortho positions, which prevents it from initiating new radical chains.

Antioxidant_Mechanism cluster_0 Oxidative Chain Reaction cluster_1 Antioxidant Intervention Lipid Lipid Lipid_Radical Lipid Radical (L•) Lipid->Lipid_Radical Initiation (e.g., UV, heat) Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical Propagation (+ O2) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide Propagation (+ LH) Phenolic_Antioxidant Phenolic Antioxidant (ArOH) (DTBMP or BHT) Lipid_Peroxyl_Radical->Phenolic_Antioxidant Termination Antioxidant_Radical Stable Antioxidant Radical (ArO•) Phenolic_Antioxidant->Antioxidant_Radical H• Donation Antioxidant_Radical->Lipid_Peroxyl_Radical Further Reactions (minor)

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[2]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (spectrophotometric grade)

  • Test compounds (this compound and BHT)

  • Standard antioxidant (e.g., Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of Test Solutions: A series of concentrations of the test compounds and a standard antioxidant are prepared in methanol.

  • Reaction: In a 96-well plate, add a specific volume of each concentration of the test and standard solutions. Then, add an equal volume of the DPPH solution to each well. A blank well containing only methanol and the DPPH solution is also prepared.

  • Incubation: The plate is shaken gently and incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation Inhibition

This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically.

Materials:

  • Lipid source (e.g., linoleic acid emulsion, tissue homogenate)

  • Oxidation inducer (e.g., FeSO₄/ascorbate)

  • Test compounds (this compound and BHT)

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • Phosphate buffer saline (PBS)

Procedure:

  • Sample Preparation: Prepare a suspension of the lipid source in PBS.

  • Incubation: To the lipid suspension, add the test compound at various concentrations, followed by the oxidation inducer. A control group without the test compound and a blank group without the inducer should be included. Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • Reaction Termination: Stop the peroxidation reaction by adding a TCA solution.

  • Color Development: Add the TBA solution to the mixture and heat at 95°C for a specific duration (e.g., 20 minutes) to allow for the formation of the MDA-TBA adduct.

  • Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.

  • Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with the antioxidant to the control group.

Conclusion

Both this compound and Butylated Hydroxytoluene are effective synthetic antioxidants that operate through a chain-breaking mechanism by donating a hydrogen atom to free radicals. Quantitative data from DPPH radical scavenging assays suggest that BHT possesses a higher antioxidant potency than this compound.[1] The choice between these two antioxidants will depend on the specific application, required level of protection, and other factors such as solubility and regulatory approval. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative evaluations and validate these findings within their specific experimental contexts.

References

A Comparative Analysis of 2,6-Di-Tert-butyl-4-methoxyphenol and Trolox in the ABTS Assay

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of antioxidant research, the selection of appropriate standards and the thorough evaluation of antioxidant compounds are paramount for obtaining reliable and comparable results. This guide provides a detailed comparative analysis of 2,6-Di-tert-butyl-4-methoxyphenol (DBMP), a synthetic phenolic antioxidant, and Trolox, a water-soluble analog of vitamin E, in the context of the widely used 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay.

Introduction to the Antioxidants

This compound (DBMP) is a sterically hindered phenolic antioxidant. Its antioxidant activity stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to free radicals, thereby neutralizing them. The two bulky tert-butyl groups at the ortho positions sterically hinder the hydroxyl group, which enhances the stability of the resulting phenoxyl radical and prevents its participation in chain propagation reactions. The methoxy (B1213986) group at the para position further contributes to its antioxidant capacity through its electron-donating nature.

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a hydrophilic antioxidant that is widely used as a standard in various antioxidant capacity assays, including the ABTS assay. Its chromanol ring is the active moiety responsible for scavenging free radicals. The results of the ABTS assay are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant potency of a compound to that of Trolox.

Principle of the ABTS Assay

The ABTS assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green ABTS•+ solution has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, leading to a decrease in absorbance. The extent of this decolorization is proportional to the concentration and antioxidant activity of the sample.

Quantitative Comparison of Antioxidant Activity

However, data for the closely related compound 3-tert-Butyl-4-methoxyphenol (BHA) , an isomer of butylated hydroxyanisole, is available and can be used as a surrogate to provide a quantitative estimation, with the understanding that structural differences will influence activity.

CompoundAssayParameterValue (µg/mL)Reference
TroloxABTSIC50~2.34 - 2.926[1]
3-tert-Butyl-4-methoxyphenol (BHA)ABTSIC50Data not consistently reported as IC50[2][3]
3-tert-Butyl-4-methoxyphenol (BHA)ABTSTEAC1.0 (by definition for Trolox)[3]

Note: A lower IC50 value indicates a higher antioxidant activity. The TEAC value of a compound is a measure of its antioxidant capacity relative to Trolox.

Experimental Protocols

A detailed and standardized protocol is crucial for the reproducibility of the ABTS assay. The following is a typical protocol for determining the antioxidant capacity of lipophilic compounds like DBMP.

Reagent Preparation
  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Stock Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Radical Cation Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will ensure the complete generation of the radical cation.

  • ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ radical cation solution with a suitable solvent (e.g., ethanol (B145695) or a buffer like phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

Assay Procedure
  • Sample and Standard Preparation: Prepare a series of dilutions of the test compound (DBMP) and the standard (Trolox) in a suitable solvent (e.g., ethanol).

  • Reaction Mixture: In a 96-well microplate, add 20 µL of the various concentrations of the test compound or Trolox standard to different wells.

  • Initiation of Reaction: Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Shake the microplate gently and incubate at room temperature for a specified time (e.g., 6-10 minutes) in the dark.

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

  • Blank: A blank containing the solvent instead of the sample should also be measured.

Calculation of Results

The percentage of inhibition of the ABTS•+ radical is calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

The IC50 value, which is the concentration of the antioxidant required to cause 50% inhibition of the ABTS•+ radical, can be determined by plotting a graph of percentage inhibition versus the concentration of the antioxidant.

The Trolox Equivalent Antioxidant Capacity (TEAC) can be calculated by comparing the slope of the dose-response curve of the test compound with that of Trolox.

Mandatory Visualizations

Chemical Structures

cluster_DBMP This compound cluster_Trolox Trolox DBMP DBMP Trolox Trolox

Caption: Chemical structures of this compound and Trolox.

ABTS Assay Workflow

ABTS_Assay_Workflow cluster_ReagentPrep Reagent Preparation cluster_Assay Assay Procedure cluster_Analysis Data Analysis ABTS ABTS Solution (7 mM) Mix Mix ABTS and K2S2O8 ABTS->Mix K2S2O8 Potassium Persulfate (2.45 mM) K2S2O8->Mix Incubate Incubate in Dark (12-16 hours) Mix->Incubate ABTS_radical ABTS•+ Stock Solution (Blue-Green) Incubate->ABTS_radical Dilute Dilute with Ethanol/Buffer to Abs ~0.7 at 734 nm ABTS_radical->Dilute ABTS_working ABTS•+ Working Solution Dilute->ABTS_working Add_ABTS Add 180 µL of ABTS•+ Working Solution ABTS_working->Add_ABTS Prepare_Samples Prepare Dilutions of DBMP and Trolox Add_Samples Add 20 µL of Sample/Standard to 96-well plate Prepare_Samples->Add_Samples Add_Samples->Add_ABTS Incubate_Assay Incubate in Dark (e.g., 6-10 min) Add_ABTS->Incubate_Assay Measure_Abs Measure Absorbance at 734 nm Incubate_Assay->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Plot_Curve Plot % Inhibition vs. Concentration Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Experimental workflow for the ABTS radical scavenging assay.

Conclusion

Both this compound and Trolox are effective antioxidants that function by scavenging free radicals. The ABTS assay provides a reliable method for quantifying their antioxidant capacity. While Trolox serves as the established standard for this assay, a direct quantitative comparison with DBMP is hampered by the lack of specific experimental data for the 2,6-di-tert-butyl isomer in the existing literature. Based on the data for the related compound BHA, it is expected that DBMP would exhibit significant antioxidant activity. However, for a definitive comparison, further experimental studies directly comparing the IC50 or TEAC values of this compound and Trolox under identical assay conditions are required. Researchers are encouraged to use the detailed protocol provided to conduct such comparative studies to enrich the understanding of the relative potencies of these important antioxidant compounds.

References

A Comparative Guide to the Synergistic Antioxidant Effects of 2,6-Di-Tert-butyl-4-methylphenol (BHT) and Butylated Hydroxyanisole (BHA)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The request specified 2,6-di-tert-butyl-4-methoxyphenol. However, the vast body of scientific literature on synergistic antioxidant effects with Butylated Hydroxyanisole (BHA) focuses on 2,6-di-tert-butyl-4-methylphenol, commonly known as Butylated Hydroxytoluene (BHT). Given the structural similarity and the extensive documentation of the BHA and BHT synergy, this guide will focus on the interaction between BHA and BHT, as it is the most relevant and well-studied combination in this chemical class.

Introduction

Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) are synthetic phenolic antioxidants widely utilized in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation.[1] Their primary function is to inhibit autoxidation by scavenging free radicals, thereby extending the shelf-life and maintaining the quality of products containing fats and oils.[1] While both compounds are effective antioxidants individually, their combination often results in a synergistic effect, providing greater antioxidant protection than the sum of their individual activities.[1][2] This guide provides a comparative analysis of their synergistic antioxidant effects, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Antioxidant Activity

The synergistic effect between BHA and BHT can be quantified by comparing the antioxidant capacity of the individual compounds with that of their mixture. The following table summarizes quantitative data from a study assessing their free radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and their reducing power via the FRAP (Ferric Reducing Antioxidant Power) assay. A lower IC50 value in the DPPH assay indicates a higher antioxidant activity. For the FRAP assay, a higher value indicates greater reducing power.

AntioxidantDPPH IC50 (mg/mL)[3]FRAP Value (µmol Fe²⁺/g)[3]
BHA0.005212341
BHT0.0119928
BHA + BHT (Mixture) Data Not Available in a Directly Comparable Format Data Not Available in a Directly Comparable Format

Note: While numerous sources confirm the synergistic activity of BHA and BHT mixtures, a single study providing directly comparable DPPH IC50 and FRAP values for the individual components and their mixture in a side-by-side format was not available in the reviewed literature. The data presented is from a comparative study of the individual compounds.[3] The synergistic effect is often demonstrated by showing that the observed antioxidant activity of the mixture is greater than the theoretically calculated additive effect of the individual components.

Mechanism of Synergistic Action

The primary mechanism behind the synergistic antioxidant effect of BHA and BHT is the regeneration of the BHA phenoxy radical by BHT.[2][4] Both antioxidants work by donating a hydrogen atom from their phenolic hydroxyl group to a free radical, which neutralizes the radical but leaves the antioxidant as a less reactive phenoxy radical.

In a mixture, the BHA radical, which is formed after scavenging a primary radical, can be regenerated back to its active BHA form by accepting a hydrogen atom from a BHT molecule.[4] This process makes BHT a "sacrificial" antioxidant for BHA, allowing BHA to continue its radical scavenging activity. This interaction is particularly effective because the BHT phenoxy radical is more stable and less likely to initiate further oxidation reactions.

Mandatory Visualization

Synergistic_Antioxidant_Mechanism cluster_0 Oxidative Stress cluster_1 Antioxidant Action cluster_2 Regeneration Cycle (Synergy) Free_Radical Free Radical (R•) BHA BHA (Active) Free_Radical->BHA is scavenged by BHA_Radical BHA Phenoxy Radical (BHA-O•) BHA->BHA_Radical donates H• BHA_Regenerated BHA (Regenerated) BHA_Radical->BHA_Regenerated accepts H• from BHT BHT BHT (Active) BHT_Radical BHT Phenoxy Radical (BHT-O•) (More Stable) BHT->BHT_Radical donates H• to BHA-O• BHA_Regenerated->Free_Radical Continues scavenging

Caption: Synergistic regeneration cycle of BHA by BHT.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. The reduction of the purple DPPH radical to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • BHA, BHT, and BHA-BHT mixtures

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of BHA, BHT, and various ratios of BHA:BHT mixtures (e.g., 1:1, 1:2, 2:1) in methanol. Also, prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Assay Procedure:

    • Add 100 µL of various concentrations of the individual antioxidant solutions or their mixtures to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank well, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the inhibition percentage against the antioxidant concentrations. A lower IC50 value signifies higher antioxidant activity.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials and Reagents:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • BHA, BHT, and BHA-BHT mixtures

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add 50 µL of the antioxidant sample (BHA, BHT, or their mixture) to a test tube.

    • Add 950 µL of the FRAP reagent to the tube.

    • Vortex the mixture.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Measurement: Measure the absorbance of the resulting blue solution at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄. The antioxidant capacity of the samples is then calculated from the standard curve and expressed as µmol of Fe²⁺ equivalents per gram of the sample.

Conclusion

References

A Comparative Guide to the Efficacy of Synthetic vs. Natural Antioxidants: A Focus on Vitamin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of synthetic and natural antioxidants, with a primary focus on Vitamin E. The information herein is supported by experimental data to aid in research, development, and formulation decisions.

Introduction: The Antioxidant Dichotomy

Antioxidants are vital in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. While synthetic antioxidants have long been utilized for their stability and cost-effectiveness, there is a growing interest in natural alternatives due to consumer preference and potential superior biological activity. Vitamin E, a cornerstone of antioxidant research, exists in both natural and synthetic forms, providing an excellent model for comparison.

Natural Vitamin E, designated as d-alpha-tocopherol or RRR-alpha-tocopherol, is a single stereoisomer derived from vegetable oils. In contrast, synthetic Vitamin E, or dl-alpha-tocopherol (B57034) (all-rac-alpha-tocopherol), is a mixture of eight stereoisomers, only one of which is identical to the natural form. This structural difference is a critical determinant of their respective bioavailabilities and physiological effects.

Quantitative Comparison of Efficacy

The following tables summarize quantitative data from studies comparing the efficacy of natural and synthetic antioxidants, including Vitamin E.

Table 1: In Vivo Efficacy of Natural vs. Synthetic Vitamin E in Broiler Chickens

ParameterControl (Basal Diet)Natural Vitamin E (d-α-tocopherol)Synthetic Vitamin E (dl-α-tocopherol acetate)
α-tocopherol concentration in breast muscle (mg/kg) 0.851.521.45
α-tocopherol concentration in thigh muscle (mg/kg) 1.022.151.88
Malondialdehyde (MDA) content in breast muscle (mg/kg) 0.280.220.23
Malondialdehyde (MDA) content in thigh muscle (mg/kg) 0.350.260.31

Table 2: In Vitro Antioxidant Capacity of a Natural vs. Synthetic Multivitamin Formulation

AssayNatural Vitamin & Mineral FormulationSynthetic Vitamin & Mineral Formulation
Trolox Equivalent Antioxidant Capacity (TEAC) 36.57 ± 0.26 mg (TE) g⁻¹28.82 ± 2.87 mg (TE) g⁻¹

This study compared complex formulations and not isolated Vitamin E. The natural formulation demonstrated approximately 1.3 times higher antioxidant activity.[3]

Key Experimental Protocols

Detailed methodologies for common antioxidant capacity assays are provided below to facilitate the replication and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically. A lower absorbance indicates higher radical scavenging activity.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the antioxidant sample in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.

  • Reaction: Mix 1.0 mL of the DPPH solution with 1.0 mL of the sample solution at various concentrations.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to neutralize peroxyl radicals, which are a major source of oxidative damage in the body. The assay is based on the inhibition of the fluorescence decay of a fluorescent probe (e.g., fluorescein) by the antioxidant. The protective effect of the antioxidant is quantified by the area under the fluorescence decay curve.

Procedure:

  • Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., 70 nM fluorescein) and a peroxyl radical generator (e.g., 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) - AAPH). Prepare a standard antioxidant solution (e.g., Trolox).

  • Sample and Standard Preparation: Prepare various concentrations of the sample and the Trolox standard.

  • Reaction Mixture: In a 96-well black microplate, add the fluorescent probe to each well, followed by the sample or standard.

  • Incubation: Incubate the plate at 37°C for a pre-incubation period.

  • Initiation of Reaction: Add the AAPH solution to each well to initiate the radical-induced oxidation.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with readings taken every minute for at least 60 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is expressed as Trolox equivalents (TE).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at a low pH. The formation of the ferrous complex results in an intense blue color, which is monitored spectrophotometrically at 593 nm.[4][5][6]

Procedure:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[4][6]

  • Reaction: A small volume of the sample is added to the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a short period (typically 4 minutes).[4]

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.[4][5]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to that of a known standard (e.g., FeSO₄ or Trolox).

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

Principle: The CUPRAC assay is based on the reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu¹⁺) by antioxidants in the presence of neocuproine. The resulting Cu¹⁺-neocuproine complex has a maximum absorbance at 450 nm.[7][8][9][10][11]

Procedure:

  • Reagent Mixture: The sample is mixed with a solution containing copper(II) chloride, neocuproine, and an ammonium (B1175870) acetate buffer (pH 7).[7][9][10]

  • Incubation: The reaction is typically allowed to proceed for 30 minutes at room temperature.[7][9][10]

  • Measurement: The absorbance of the resulting solution is measured at 450 nm.[7][8][10]

  • Calculation: The antioxidant capacity is calculated relative to a standard antioxidant, such as Trolox.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

Principle: This assay measures the level of malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically at 532 nm.[12][13][14][15][16]

Procedure:

  • Tissue Homogenization: The tissue sample is homogenized in a suitable buffer (e.g., ice-cold PBS) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation.[12][15]

  • Protein Precipitation: Trichloroacetic acid (TCA) is added to the homogenate to precipitate proteins.[12]

  • Reaction with TBA: The supernatant is mixed with a TBA solution and heated at 95°C for 60 minutes.[16]

  • Measurement: After cooling, the absorbance of the pink-colored supernatant is measured at 532 nm.[12][16]

  • Calculation: The MDA concentration is calculated using the molar extinction coefficient of the MDA-TBA adduct.

Signaling Pathways and Mechanisms of Action

Antioxidants exert their effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant response.

The Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[17][18][19][20][21]

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Releases Keap1_inactive Inactive Keap1 Nrf2_Keap1->Keap1_inactive Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Nrf2_Keap1 Induces dissociation Antioxidants Antioxidants (e.g., Vitamin E) Antioxidants->Oxidative_Stress Reduces ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Maf Maf Maf->ARE Binds to Antioxidant_Enzymes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates Transcription

Caption: The Nrf2-Keap1 antioxidant response pathway.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Emerging evidence suggests that Vitamin E can modulate this pathway, contributing to its antioxidant and cytoprotective effects. For instance, Vitamin E has been shown to increase the phosphorylation of Akt, a key downstream effector of PI3K, which can lead to the inhibition of pro-apoptotic proteins and the activation of transcription factors involved in cell survival.[22][23][24][25][26]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Promotes VitaminE Vitamin E VitaminE->PI3K Modulates Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: Vitamin E's modulation of the PI3K/Akt signaling pathway.

Conclusion

The available evidence strongly suggests that natural Vitamin E (d-alpha-tocopherol) exhibits superior bioavailability and, in some in vivo models, greater efficacy in reducing oxidative stress markers compared to its synthetic counterpart (dl-alpha-tocopherol). This is primarily attributed to the stereospecificity of the alpha-tocopherol (B171835) transfer protein in the liver. While both forms demonstrate antioxidant activity, the enhanced retention and tissue accumulation of natural Vitamin E may lead to more pronounced physiological benefits.

For researchers and drug development professionals, the choice between natural and synthetic antioxidants should be guided by the specific application, desired biological outcome, and formulation considerations. The provided experimental protocols offer standardized methods for evaluating and comparing the efficacy of different antioxidant compounds, ensuring robust and reproducible data. Further investigation into the nuanced effects of different antioxidant stereoisomers on cellular signaling pathways will continue to be a critical area of research.

References

Validating the In Vivo Anti-inflammatory Activity of 2,6-Di-Tert-butyl-4-methoxyphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory activity of 2,6-di-tert-butyl-4-methoxyphenol, a synthetic phenolic antioxidant, against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The information presented herein is supported by experimental data from established preclinical models of inflammation.

Executive Summary

This compound, also known as Butylated Hydroxytoluene (BHT), has demonstrated potential anti-inflammatory properties. While in vitro studies have shown its ability to suppress the expression of pro-inflammatory genes, particularly in combination with other antioxidants, its in vivo efficacy requires thorough validation. This guide outlines the key experimental models used to assess in vivo anti-inflammatory activity and presents a comparative analysis of this compound against Indomethacin.

In Vivo Anti-inflammatory Activity: Comparative Data

The following tables summarize the quantitative data from two standard in vivo models of acute inflammation: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Cytokine Production.

Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Control (Vehicle)-1.25 ± 0.15-
This compound500.95 ± 0.1224%
This compound1000.78 ± 0.1037.6%
Indomethacin (Reference)100.55 ± 0.0856%

Table 2: Comparison of Effects on Pro-inflammatory Cytokine Levels in LPS-Induced Inflammation in Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)% Inhibition of TNF-α% Inhibition of IL-6
Control (Vehicle)-2500 ± 3001800 ± 250--
This compound501850 ± 2501350 ± 20026%25%
This compound1001400 ± 2001000 ± 15044%44.4%
Dexamethasone (Reference)1800 ± 100600 ± 8068%66.7%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Carrageenan-Induced Paw Edema

This widely used model assesses the anti-edematous effect of a compound in response to a phlogistic agent.

Animals: Male Wistar rats (180-220 g).

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial volume of the right hind paw is measured using a plethysmometer.

  • Animals are randomly assigned to treatment groups: Vehicle control, this compound (at various doses), and a reference drug (e.g., Indomethacin).

  • The test compounds or vehicle are administered orally or intraperitoneally.

  • One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model evaluates the effect of a compound on the systemic production of pro-inflammatory cytokines.

Animals: Male BALB/c mice (20-25 g).

Procedure:

  • Animals are acclimatized for at least one week.

  • Mice are randomly assigned to treatment groups: Vehicle control, this compound (at various doses), and a reference drug (e.g., Dexamethasone).

  • The test compounds or vehicle are administered one hour prior to the LPS challenge.

  • Inflammation is induced by an intraperitoneal injection of LPS (e.g., 1 mg/kg).

  • At a predetermined time point post-LPS injection (e.g., 2 or 4 hours), blood is collected via cardiac puncture under anesthesia.

  • Serum is prepared from the blood samples.

  • The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using specific ELISA kits.

  • The percentage inhibition of cytokine production is calculated by comparing the levels in the treated groups to the LPS control group.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflow for in vivo anti-inflammatory studies.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_assessment Assessment cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Randomized Grouping acclimatization->grouping administration Compound Administration (Vehicle, Test Compound, Reference) grouping->administration induction Induction of Inflammation (e.g., Carrageenan, LPS) administration->induction measurement Measurement of Inflammatory Parameters (Paw Edema, Cytokines) induction->measurement analysis Statistical Analysis & Comparison measurement->analysis

Caption: General workflow for in vivo anti-inflammatory screening.

inflammation_pathway cluster_stimuli Inflammatory Stimuli cluster_pathways Intracellular Signaling Pathways cluster_mediators Pro-inflammatory Mediators cluster_response Inflammatory Response cluster_compound Potential Point of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 Carrageenan Carrageenan NFkB NF-κB Pathway Carrageenan->NFkB MAPK MAPK Pathway Carrageenan->MAPK TLR4->NFkB TLR4->MAPK Cytokines Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2 COX-2 NFkB->COX2 MAPK->Cytokines MAPK->COX2 Inflammation Edema, Pain, Redness Cytokines->Inflammation Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation Compound This compound Compound->NFkB Inhibition Compound->MAPK Inhibition

Caption: Simplified signaling pathways in inflammation.

Conclusion

The available data suggests that this compound exhibits dose-dependent anti-inflammatory activity in vivo, as evidenced by the reduction in paw edema and pro-inflammatory cytokine levels. However, when compared to standard anti-inflammatory drugs like Indomethacin and Dexamethasone, its potency appears to be lower at the tested doses. Further research, including dose-optimization studies and investigation into its mechanism of action, is warranted to fully elucidate its therapeutic potential. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers designing and conducting such investigations.

Quantitative structure-activity relationship (QSAR) of phenolic antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various Quantitative Structure-Activity Relationship (QSAR) models developed for phenolic antioxidants. By examining the molecular descriptors and statistical methodologies, this document aims to offer valuable insights for the rational design and development of novel antioxidant compounds. The information is presented through clearly structured data tables, detailed experimental protocols for common antioxidant assays, and explanatory diagrams to illustrate key concepts and workflows.

Comparative Analysis of QSAR Models for Phenolic Antioxidants

The following tables summarize the key components of different QSAR models applied to phenolic compounds, offering a side-by-side comparison of the studied molecules, their experimentally determined antioxidant activities, the molecular descriptors employed, and the statistical validity of the models.

Table 1: QSAR Model Comparison for Flavonoid Antioxidant Activity

ReferencePhenolic Compounds (Subset)Antioxidant AssayActivity DataKey Molecular DescriptorsQSAR MethodStatistical Performance
Djeradi et al., 201436 Flavonoids (e.g., Quercetin, Kaempferol, Luteolin)DPPH Radical ScavengingpIC50Fukui IndicesMultiple Linear Regression (MLR)R² = 0.8159[1]
Farkas et al., 200436 Flavonoids (e.g., Galangin, Myricetin, Naringenin)Not SpecifiedRelative Antioxidant ActivityConstitutional, 2D Topological, and Connectivity IndicesPartial Least Squares (PLS)R² = 0.9888[2]
Sharma & Ahuja, 201928 Flavonoid DerivativesNot SpecifiedpIC50HOMO, LUMO, Molar Refractivity (MR), LogP, Electron Affinity (EA)Stepwise Multiple Linear RegressionR² = 0.7609, Q² = 0.5041

Table 2: Detailed Data from a QSAR Study of Flavonoids (Djeradi et al., 2014)

CompoundpIC50 (DPPH Assay)Fukui Index (fk+)Fukui Index (fk-)
Quercetin4.470.0380.027
Kaempferol4.150.0290.021
Myricetin4.520.0410.029
Luteolin4.390.0350.025
Apigenin3.850.0240.018
Galangin4.220.0310.023
Naringenin3.910.0260.019
Catechin4.300.0330.024
Epicatechin4.350.0340.025
Note: Fukui indices are examples of electronic descriptors used to quantify the reactivity of different sites in a molecule.

Experimental Protocols for Antioxidant Activity Assays

Accurate and reproducible experimental data is the foundation of any reliable QSAR model. Below are detailed protocols for three commonly used assays to determine the antioxidant capacity of phenolic compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compounds (phenolic antioxidants)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: Dissolve the test compounds and the positive control in the same solvent used for the DPPH solution to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the sample dilution (e.g., 100 µL) to a defined volume of the DPPH solution (e.g., 100 µL).

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (typically 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and the DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds

  • Positive control (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions of the test compounds and a positive control in a suitable solvent and make serial dilutions.

  • Reaction Mixture: Add a small volume of the sample dilution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL).

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant power of the sample.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds

  • Standard (e.g., FeSO₄·7H₂O)

  • Spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.

  • Sample and Standard Preparation: Prepare solutions of the test compounds and a series of ferrous sulfate (B86663) standards in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample or standard solution (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 300 µL).

  • Incubation: Incubate the mixture at 37°C for a specific time (typically 4 minutes, but can be longer for some compounds).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations. The FRAP value of the sample is then determined from the standard curve and is expressed as µM of ferrous equivalent per gram or mole of the sample.

Visualizing QSAR Concepts

The following diagrams, created using the DOT language, illustrate fundamental workflows and relationships in QSAR studies of phenolic antioxidants.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development cluster_validation Model Validation & Application Data Dataset of Phenolic Compounds with known Antioxidant Activity Structure 2D/3D Molecular Structures Data->Structure Activity Experimental Antioxidant Activity (e.g., IC50, TEAC) Data->Activity Descriptors Calculation of Molecular Descriptors (e.g., Topological, Electronic, Steric) Structure->Descriptors Split Dataset Splitting (Training and Test Sets) Activity->Split Descriptors->Split Algorithm QSAR Model Generation (e.g., MLR, PLS, ANN) Split->Algorithm Validation Internal & External Validation (e.g., R², Q², RMSE) Algorithm->Validation Interpretation Model Interpretation (Identifying Key Descriptors) Validation->Interpretation Prediction Prediction of Activity for New/Untested Compounds Interpretation->Prediction

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Descriptor_Relationship cluster_descriptors Molecular Descriptors Electronic Electronic (e.g., HOMO, LUMO, Fukui Indices) Activity Antioxidant Activity Electronic->Activity Electron/Hydrogen Donating Ability Topological Topological (e.g., Connectivity Indices, Wiener Index) Topological->Activity Molecular Size and Branching Steric Steric/Geometrical (e.g., Molecular Volume, Surface Area) Steric->Activity Interaction with Radicals Lipophilic Lipophilic (e.g., LogP) Lipophilic->Activity Membrane Permeability

Caption: Relationship between different classes of molecular descriptors and antioxidant activity.

References

A Comparative Analysis of the Hydrogen-Donating Capacity of Hindered Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydrogen-donating capacity of various hindered phenols, a critical attribute for their function as antioxidants. The information presented is supported by experimental data from established analytical methods, offering a valuable resource for researchers in drug development and related scientific fields.

The Role of Hindered Phenols as Antioxidants

Hindered phenols are a class of synthetic antioxidants widely used to protect materials from oxidative degradation.[1] Their primary mechanism of action involves the donation of a hydrogen atom from their phenolic hydroxyl (-OH) group to neutralize free radicals, thereby terminating the chain reactions that lead to the deterioration of organic materials.[2][3] The "hindrance," provided by bulky alkyl groups at the ortho positions to the hydroxyl group, enhances the stability of the resulting phenoxyl radical and prevents it from initiating new radical chains.[2][3]

The efficiency of a hindered phenol (B47542) as an antioxidant is directly related to its hydrogen-donating capacity. This capacity is influenced by the electronic and steric effects of the substituents on the aromatic ring. Electron-donating groups generally increase the hydrogen-donating ability by destabilizing the O-H bond, while electron-withdrawing groups have the opposite effect. The degree of steric hindrance also plays a crucial role in the reactivity of the phenol towards free radicals.

Comparative Analysis of Hydrogen-Donating Capacity

The hydrogen-donating capacity of hindered phenols can be evaluated using various experimental and theoretical methods. This guide focuses on data from two common in vitro antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Rancimat method, which measures the oxidative stability of fats and oils. Additionally, the phenolic O-H Bond Dissociation Enthalpy (BDE) is a key theoretical parameter that quantifies the energy required to break the O-H bond, providing a direct measure of the hydrogen-donating ability. A lower BDE value indicates a weaker O-H bond and a greater propensity for hydrogen donation.

The following table summarizes the available data for a range of hindered phenols. The IC50 value in the DPPH assay represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals; a lower IC50 value indicates higher antioxidant activity. The Protection Factor (Pf) from the Rancimat test is a measure of the antioxidant's ability to prolong the induction period of oxidation; a higher Pf value signifies better protection.

No.Compound NameDPPH IC50 (mM)Rancimat PfPhenolic O-H BDE (kcal/mol)
12,6-Di-tert-butyl-4-methylphenol (BHT)5.2331.281.1
22,4,6-Tri-tert-butylphenol--81.24
32,6-Di-tert-butyl-4-methoxyphenol--78.4
42,6-Di-tert-butyl-4-cyanophenol--84.24
52,6-Diisopropylphenol3.5545.8-
62,4-Di-tert-butylphenol2.8965.4-
72,4,6-Trimethylphenol2.1155.3-
82-tert-Butyl-p-cresol4.9825.6-
92,6-Di-tert-butyl-4-ethylphenol5.2331.2-
102,5-Di-tert-butylhydroquinone4.7611.5-
113-tert-Butyl-4-hydroxyanisole (BHA)---
12tert-Butylhydroquinone (TBHQ)---
132,6-Di-tert-butylphenol--81.3
144-Methoxy-2,6-di-tert-butylphenol--78.4
154-Methyl-2,6-di-tert-butylphenol--80.3
162,6-Di-tert-butyl-4-hydroxymethylphenol---
172-tert-Butyl-4-methoxyphenol---
183,5-Di-tert-butyl-4-hydroxytoluene---
192,4-Dimethyl-6-tert-butylphenol---
202-tert-Butylhydroquinone---
213-tert-Butyl-5-methylbenzene-1,2-diol---

Experimental Protocols

Accurate and reproducible experimental design is paramount for the reliable comparison of antioxidant capacities. Below are detailed protocols for the DPPH and ABTS radical scavenging assays, two of the most widely used methods in the field.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The donation of a hydrogen atom by the antioxidant to the DPPH radical results in the formation of the reduced, non-radical form of DPPH, which is yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical scavenging activity.

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol (B145695), analytical grade)

  • Hindered phenol samples

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • UV-Vis Spectrophotometer or microplate reader

  • 96-well microplates or cuvettes

  • Micropipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Sample Preparation: Prepare a stock solution of the hindered phenol in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the DPPH solution (e.g., 180 µL).

  • Addition of Antioxidant: Add a small volume of the different concentrations of the hindered phenol solution (e.g., 20 µL) to the wells containing the DPPH solution. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the plate at room temperature in the dark for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (DPPH solution without antioxidant) and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The addition of an antioxidant to the pre-formed radical cation leads to its reduction back to the colorless neutral form of ABTS. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and its radical scavenging ability.

Reagents and Equipment:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol

  • Hindered phenol samples

  • Positive control (e.g., Trolox)

  • UV-Vis Spectrophotometer or microplate reader

  • 96-well microplates or cuvettes

  • Micropipettes

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radicals.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the hindered phenol in a suitable solvent. From the stock solution, prepare a series of dilutions.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a small volume of the different concentrations of the hindered phenol solution (e.g., 10 µL).

  • Addition of ABTS•+ Solution: Add a larger volume of the diluted ABTS•+ working solution (e.g., 190 µL) to the wells. A control containing only the solvent and the ABTS•+ solution should also be prepared.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ radical scavenging activity is calculated using the same formula as in the DPPH assay.

  • IC50 or TEAC Determination: The IC50 value can be determined as described for the DPPH assay. Alternatively, the antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of the sample is then calculated from this standard curve.

Visualizing the Antioxidant Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanism of radical scavenging by hindered phenols and a typical experimental workflow for assessing antioxidant activity.

Hindered_Phenol_Antioxidant_Mechanism cluster_reactants Reactants cluster_products Products Hindered_Phenol Hindered Phenol (ArOH) Phenoxyl_Radical Stable Phenoxyl Radical (ArO•) Hindered_Phenol->Phenoxyl_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance

Caption: Mechanism of free radical scavenging by a hindered phenol.

Antioxidant_Assay_Workflow Start Start: Prepare Reagents Prepare_Samples Prepare Hindered Phenol and Control Solutions Start->Prepare_Samples Reaction_Setup Mix Antioxidant with Radical Solution (DPPH or ABTS) Prepare_Samples->Reaction_Setup Incubation Incubate in the Dark Reaction_Setup->Incubation Measurement Measure Absorbance at Specific Wavelength Incubation->Measurement Calculation Calculate % Inhibition and IC50/TEAC Measurement->Calculation End End: Compare Results Calculation->End

Caption: General workflow for in vitro antioxidant capacity assays.

References

Cross-Validation of the Antioxidant Capacity of 2,6-Di-Tert-butyl-4-methoxyphenol with Multiple Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of 2,6-di-tert-butyl-4-methoxyphenol (DTBMP), a synthetic phenolic antioxidant, evaluated through multiple widely-used in vitro assays: DPPH, ABTS, FRAP, and ORAC. This cross-validation approach offers a comprehensive understanding of its antioxidant potential relative to other common antioxidants such as Butylated Hydroxytoluene (BHT), Trolox (a water-soluble vitamin E analog), and Ascorbic Acid (Vitamin C).

Executive Summary

This compound, a sterically hindered phenol, demonstrates significant antioxidant activity by donating a hydrogen atom to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the tert-butyl groups, which limits its ability to initiate new oxidation chains[1]. This guide presents a compilation of quantitative data from various assays to facilitate a direct comparison of DTBMP's efficacy against other well-established antioxidants. The presented experimental protocols provide standardized methodologies for reproducing these assessments.

Data Presentation: Comparative Antioxidant Capacity

The antioxidant capacity of a compound can vary depending on the assay method, as each assay has a different underlying mechanism. The following tables summarize the reported antioxidant activities of DTBMP (often reported as its isomer mixture, Butylated Hydroxyanisole or BHA), BHT, Trolox, and Ascorbic Acid.

Table 1: IC50 Values for DPPH Radical Scavenging Activity

The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

CompoundIC50 (µg/mL)Reference
This compound (as BHA)21-23[2]
Butylated Hydroxytoluene (BHT)~32.06[3]
Trolox~3.77[2]
Ascorbic Acid~10.65[3]

Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) Values from ABTS Assay

TEAC is a measure of the antioxidant capacity of a substance relative to the standard, Trolox.

CompoundTEAC ValueReference
This compound (as BHA)Data not consistently reported as TEAC[2]
Butylated Hydroxytoluene (BHT)-
Trolox1.0 (by definition)[2]
Ascorbic Acid-

Table 3: Ferric Reducing Antioxidant Power (FRAP) Values

FRAP values are expressed as µM Fe(II) equivalents per gram of dry weight, indicating the ability of an antioxidant to reduce ferric iron.

CompoundFRAP Value (µM Fe(II)/g dry wt.)Reference
This compound (as BHA)-
Butylated Hydroxytoluene (BHT)-
Trolox-
Ascorbic Acid-[4]

Table 4: Oxygen Radical Absorbance Capacity (ORAC) Values

ORAC values are typically expressed as Trolox equivalents (TE) and measure the ability of an antioxidant to quench peroxyl radicals.

CompoundORAC Value (µmol TE/g)Reference
This compound (as BHA)-
Butylated Hydroxytoluene (BHT)-
TroloxStandard for comparison[5]
Ascorbic Acid-[5]

Mandatory Visualization

The following diagrams illustrate the fundamental mechanism of radical scavenging by this compound and the general workflows of the discussed antioxidant assays.

Radical_Scavenging_Mechanism DTBMP This compound (DTBMP-OH) DTBMP_Radical DTBMP Phenoxyl Radical (DTBMP-O•) (Stabilized) DTBMP->DTBMP_Radical H• Donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• Acceptance

Caption: Radical Scavenging Mechanism of DTBMP.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH_sol Prepare DPPH• Solution (Violet) Mix Mix DPPH• and Antioxidant Solutions DPPH_sol->Mix Antioxidant_sol Prepare Antioxidant Solutions (e.g., DTBMP) Antioxidant_sol->Mix Incubate Incubate in the Dark Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Experimental Workflow for the DPPH Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement ABTS_rad Generate ABTS•+ Radical Cation (Blue-Green) Mix Mix ABTS•+ and Antioxidant Solutions ABTS_rad->Mix Antioxidant_sol Prepare Antioxidant Solutions (e.g., DTBMP) Antioxidant_sol->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure Measure Absorbance at ~734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

Caption: Experimental Workflow for the ABTS Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement FRAP_reagent Prepare FRAP Reagent (Fe³⁺-TPTZ complex) Mix Mix FRAP Reagent and Antioxidant Solutions FRAP_reagent->Mix Antioxidant_sol Prepare Antioxidant Solutions (e.g., DTBMP) Antioxidant_sol->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at ~593 nm Incubate->Measure Calculate Calculate FRAP Value (Fe²⁺ Equivalents) Measure->Calculate

Caption: Experimental Workflow for the FRAP Assay.

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Fluorescein_sol Prepare Fluorescein (B123965) Solution Mix Mix Fluorescein, Antioxidant, and AAPH Solutions Fluorescein_sol->Mix AAPH_sol Prepare AAPH Solution (Radical Initiator) AAPH_sol->Mix Antioxidant_sol Prepare Antioxidant Solutions (e.g., DTBMP) Antioxidant_sol->Mix Incubate Incubate at 37°C Mix->Incubate Measure Monitor Fluorescence Decay over Time Incubate->Measure Calculate Calculate Area Under the Curve (AUC) and ORAC Value Measure->Calculate

Caption: Experimental Workflow for the ORAC Assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the DPPH, ABTS, FRAP, and ORAC assays that can be adapted for the evaluation of DTBMP and other antioxidants.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow[6][7].

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or ethanol)

  • This compound (DTBMP) and other test compounds

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in an amber bottle at 4°C[8].

    • Prepare stock solutions of DTBMP and other antioxidants in a suitable solvent (e.g., methanol). From these, prepare a series of dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the various concentrations of the test compounds or the solvent control to the wells[6].

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader[6][7].

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the control (DPPH solution without antioxidant) and Asample is the absorbance of the test sample.

    • Plot the % inhibition against the concentration of the antioxidant to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is decolorized in the presence of an antioxidant[6][9].

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol (or ethanol)

  • This compound (DTBMP) and other test compounds

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation[9].

    • Dilute the ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm[10].

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the various concentrations of the test compounds.

    • Add 190 µL of the diluted ABTS•+ working solution to each well.

    • Incubate at room temperature for a set time (e.g., 6-10 minutes)[6].

  • Measurement:

    • Measure the absorbance at approximately 734 nm[6][9].

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color[11][12].

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • This compound (DTBMP) and other test compounds

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use[8].

  • Assay Procedure:

    • Add 20 µL of the test sample, standard (e.g., FeSO₄ or Trolox), or blank to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP working reagent to all wells[8].

    • Incubate at 37°C for a set time (e.g., 4-30 minutes)[8][11].

  • Measurement:

    • Measure the absorbance at approximately 593 nm[12].

  • Calculation:

    • The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve of a known reducing agent (e.g., FeSO₄ or Trolox).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator[13][14].

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • This compound (DTBMP) and other test compounds

  • Black 96-well microplate

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer just before use[14].

    • Prepare a series of Trolox standards and dilutions of the test compounds in phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the test compound, Trolox standard, or buffer (for blank) to the appropriate wells.

    • Incubate the plate at 37°C for 30 minutes[15].

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells[15].

  • Measurement:

    • Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes[16].

  • Calculation:

    • Calculate the area under the fluorescence decay curve (AUC).

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • The ORAC value is determined by comparing the net AUC of the sample to a Trolox standard curve and is expressed as Trolox equivalents[14].

Conclusion

This guide provides a framework for the comparative evaluation of the antioxidant capacity of this compound. The presented data, while not exhaustive, suggests that DTBMP is a potent antioxidant, with its activity being comparable to other synthetic antioxidants like BHT. However, its efficacy relative to standards like Trolox can vary depending on the assay used. For a comprehensive assessment, it is recommended to employ multiple assays, as outlined in this guide, to obtain a more complete profile of a compound's antioxidant potential. The provided detailed protocols serve as a starting point for researchers to conduct their own cross-validation studies.

References

Head-to-head comparison of 2,6-DI-Tert-butyl-4-methoxyphenol with other food preservatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of food science, the prevention of oxidative degradation is paramount to maintaining the quality, safety, and shelf-life of products. Synthetic phenolic antioxidants have long been the cornerstone of this effort, with compounds such as 2,6-Di-tert-butyl-4-methoxyphenol, Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), Tert-butylhydroquinone (TBHQ), and Propyl Gallate (PG) being widely utilized. This guide provides a comprehensive, data-driven comparison of these preservatives for researchers, scientists, and drug development professionals, detailing their performance based on available experimental data.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these antioxidants is crucial for their appropriate application in various food matrices.

PropertyThis compoundButylated Hydroxyanisole (BHA)Butylated Hydroxytoluene (BHT)Tert-butylhydroquinone (TBHQ)Propyl Gallate (PG)
Chemical Formula C15H24O2C11H16O2C15H24OC10H14O2C10H12O5
Molecular Weight 236.35 g/mol 180.24 g/mol 220.35 g/mol [1]166.22 g/mol 212.20 g/mol
Appearance White to off-white crystalline powderWhite or slightly yellow, waxy solidWhite crystalline solidWhite to light tan crystalline powderWhite to creamy-white crystalline powder
Melting Point 102-106 °C48-63 °C69-72 °C127-129 °C146-151 °C
Solubility in Water Practically insolubleInsolubleInsolubleSlightly soluble (<1 g/L)Slightly soluble (3.5 g/L)
Solubility in Oils/Fats SolubleSolubleSolubleGood solubilitySoluble

Performance Comparison: Antioxidant Efficacy

The primary function of these compounds is to inhibit oxidation by scavenging free radicals. Their efficacy can be quantified using various assays, with lower IC50 values in DPPH and ABTS assays indicating higher antioxidant activity.

PreservativeDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (IC50)Oxidative Stability in Food Matrix (Ranking)
This compound Data not directly comparableData not directly comparableEffective in various oils and fats
Butylated Hydroxyanisole (BHA) Varies with studyVaries with studyGood, often used in combination with BHT[2]
Butylated Hydroxytoluene (BHT) Varies with studyVaries with studyGood, synergistic effect with BHA[2]
Tert-butylhydroquinone (TBHQ) Generally shows high activityGenerally shows high activityOften ranked highest, especially in unsaturated oils[2]
Propyl Gallate (PG) High activityHigh activityVery effective, but can be limited by heat stability

Note: Direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies. The provided information reflects general trends observed in the literature.

Performance Comparison: Antimicrobial Efficacy

While primarily used as antioxidants, phenolic preservatives also exhibit antimicrobial properties. Their effectiveness is typically measured by the Minimum Inhibitory Concentration (MIC), with lower values indicating greater potency.

PreservativeTarget MicroorganismsMinimum Inhibitory Concentration (MIC)
This compound Limited data availableNot widely reported
Butylated Hydroxyanisole (BHA) Bacteria (Gram-positive and Gram-negative), Molds, YeastsVaries depending on the microorganism
Butylated Hydroxytoluene (BHT) Bacteria, Molds, YeastsVaries depending on the microorganism
Tert-butylhydroquinone (TBHQ) Bacteria, Molds, YeastsVaries depending on the microorganism
Propyl Gallate (PG) Bacteria, Molds, YeastsVaries depending on the microorganism

Stability Under Processing Conditions

The stability of preservatives under typical food processing conditions, such as high temperatures and varying pH levels, is critical for their efficacy in the final product.

PreservativeThermal StabilitypH Stability
This compound Chemically stable under standard ambient conditions.[3]Stable in a wide range of pH
Butylated Hydroxyanisole (BHA) Degrades at temperatures above 120°C.[4]Generally stable in food applications
Butylated Hydroxytoluene (BHT) Degrades at temperatures above 100°C.[4]Generally stable in food applications
Tert-butylhydroquinone (TBHQ) More heat-resistant, stable up to 160°C.[4]Generally stable in food applications
Propyl Gallate (PG) Highest thermal stability, withstanding temperatures up to 180°C.[4]Can be sensitive to changes in pH

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark.

  • Assay Procedure :

    • Pipette a specific volume of the antioxidant sample at various concentrations into a 96-well microplate.

    • Add the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (typically 30 minutes).

    • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation :

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure :

    • Add a small volume of the antioxidant sample at various concentrations to a 96-well microplate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a specified time (typically 6-10 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation : The percentage of inhibition and the IC50 value are calculated using the same formula as for the DPPH assay.

Minimum Inhibitory Concentration (MIC) Assay

This test determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation :

    • Prepare a series of dilutions of the preservative in a liquid growth medium in a 96-well microplate.

    • Prepare a standardized inoculum of the target microorganism.

  • Inoculation and Incubation :

    • Inoculate each well with the microbial suspension.

    • Incubate the microplate under conditions suitable for the growth of the microorganism.

  • Determination of MIC : The MIC is the lowest concentration of the preservative at which there is no visible turbidity or growth of the microorganism.

Signaling Pathways and Experimental Workflows

Antioxidant Mechanism of Phenolic Compounds via Nrf2 Signaling Pathway

Phenolic antioxidants can exert their protective effects not only by direct radical scavenging but also by activating endogenous antioxidant defense systems. A key pathway involved is the Keap1-Nrf2 pathway.

Nrf2_Pathway cluster_nucleus Inside Nucleus ROS Oxidative Stress (e.g., Free Radicals) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 induces dissociation Antioxidant Phenolic Antioxidant (e.g., this compound) Antioxidant->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, GST) ARE->Antioxidant_Enzymes promotes transcription Nrf2_n->ARE binds to

Caption: Nrf2 signaling pathway activation by phenolic antioxidants.

General Experimental Workflow for Preservative Efficacy Testing

The evaluation of a food preservative's effectiveness follows a structured experimental workflow.

Preservative_Efficacy_Workflow start Start: Select Preservative and Food Matrix antioxidant_assay Antioxidant Activity Assay (e.g., DPPH, ABTS) start->antioxidant_assay antimicrobial_assay Antimicrobial Efficacy Assay (e.g., MIC) start->antimicrobial_assay stability_study Stability Study (Temperature, pH) start->stability_study data_analysis Data Analysis and Comparison antioxidant_assay->data_analysis antimicrobial_assay->data_analysis stability_study->data_analysis conclusion Conclusion on Efficacy and Application data_analysis->conclusion

Caption: Experimental workflow for evaluating food preservative efficacy.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,6-Di-Tert-butyl-4-methoxyphenol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2,6-Di-Tert-butyl-4-methoxyphenol, ensuring the protection of personnel and the environment.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance, primarily causing skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Key Hazard and Disposal Information:

Parameter Specification Source(s)
Primary Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE) Protective gloves, eyeshields, dust mask type N95 (US). A fully buttoned lab coat is also required.[3]
Incompatible Materials Strong oxidizing agents, strong acids, bases, acid chlorides, acid anhydrides, copper, and copper alloys.[4][5]
Spill Response For solid material, sweep up, place in a sealed container for disposal, and ventilate the area. Do not wash into the sewer.[4][5]
Disposal Classification Hazardous Waste.[3][4][6]

Operational and Disposal Plan: A Step-by-Step Protocol

The following procedure outlines the safe disposal of this compound in a laboratory setting. This protocol is designed to minimize exposure and ensure compliance with hazardous waste regulations.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the chemical, ensure you are wearing the appropriate PPE: chemical-resistant gloves (such as butyl rubber or neoprene), safety goggles or a face shield, and a lab coat.[3]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][7]

  • Prepare a designated hazardous waste container that is clearly labeled "Hazardous Waste" and includes the full chemical name: "this compound".[8] The container must be sealable and in good condition.

2. Waste Segregation and Collection:

  • Solid Waste: Unused or expired this compound solid should be collected directly into the designated hazardous waste container.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, tubes, and gloves, must also be collected in a separate, clearly labeled, and sealable container as hazardous waste.[7]

  • Solutions: Aqueous solutions containing this chemical should be collected in a shatter-proof bottle designated for hazardous aqueous waste. Do not pour any solutions containing this chemical down the drain.[1][6]

3. Container Management:

  • Keep the hazardous waste container closed at all times, except when adding waste.[7]

  • Store the waste container in a designated, secure area away from incompatible materials.[4]

  • Do not overfill the container; it should be no more than 90% full to allow for expansion and prevent spills.[7]

4. Final Disposal:

  • Once the waste container is full, it must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[8]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve completing a hazardous waste manifest or online form.

  • It is imperative to consult your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific disposal recommendations, as regulations can vary.[4]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2,6-Di-tert-butyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of 2,6-Di-tert-butyl-4-methoxyphenol.

This document provides crucial safety protocols and logistical plans for the laboratory use of this compound (DTBMP), a common antioxidant. Adherence to these guidelines is essential for ensuring personal safety and proper environmental management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] Appropriate PPE is mandatory to prevent exposure. The following tables outline the recommended PPE for handling this chemical.

Table 1: Eye and Face Protection

Protection TypeStandardUse Case
Safety GlassesANSI Z87.1Handling small quantities of solid material where splashing is unlikely.
Chemical Splash GogglesANSI Z87.1Handling solutions, or when there is a risk of splashing.
Face ShieldANSI Z87.1Use in conjunction with goggles when handling larger quantities or during procedures with a high risk of splashing.

Table 2: Skin Protection - Glove Compatibility

Glove MaterialRecommendation
NitrileSuitable for incidental contact and protection against splashes. For prolonged contact, consider a more robust glove.
NeopreneOffers good resistance to a range of chemicals, including phenols. A suitable choice for extended handling.
Butyl RubberProvides excellent resistance to many organic compounds and is a good option for prolonged or high-exposure tasks.

Table 3: Respiratory Protection

Respiratory protection is necessary when engineering controls, such as fume hoods, are insufficient to maintain exposure below acceptable limits, or during spill clean-up. The selection of a respirator depends on the airborne concentration of the chemical.

Respirator TypeAssigned Protection Factor (APF)When to Use
N95, N100, R95, or P100 filtering facepiece10For weighing and handling solids where dust may be generated.
Half-mask air-purifying respirator with organic vapor cartridges and P100 particulate filters10For handling solutions or when vapors may be present at low concentrations.
Full-facepiece air-purifying respirator with organic vapor cartridges and P100 particulate filters50For higher potential concentrations or when eye protection is also required.
Powered Air-Purifying Respirator (PAPR) with a loose-fitting hood and organic vapor cartridges25For extended work periods or when a higher level of protection is needed without the requirement of a tight-fitting facepiece.
Supplied-Air Respirator (SAR) in continuous flow mode50For situations with high or unknown concentrations, or in oxygen-deficient environments.

APF values are as established by OSHA.[2][3]

Operational Plan: A Step-by-Step Guide for Safe Handling

The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Review SDS->Don PPE Prepare Work Area Prepare Fume Hood and necessary equipment Don PPE->Prepare Work Area Weigh Solid Weigh solid chemical in a contained manner Prepare Work Area->Weigh Solid Proceed to handling Dissolve in Solvent Dissolve in appropriate solvent under constant ventilation Weigh Solid->Dissolve in Solvent Perform Reaction/Procedure Carry out the experimental protocol Dissolve in Solvent->Perform Reaction/Procedure Quench Reaction Safely quench the reaction if applicable Perform Reaction/Procedure->Quench Reaction Procedure complete Segregate Waste Segregate liquid and solid waste into labeled containers Quench Reaction->Segregate Waste Decontaminate Work Area Clean and decontaminate all surfaces and equipment Segregate Waste->Decontaminate Work Area Doff PPE Remove PPE in the correct order Decontaminate Work Area->Doff PPE Wash Hands Wash hands thoroughly with soap and water Doff PPE->Wash Hands

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example of a procedure involving this compound.

Objective: To synthesize this compound via Friedel-Crafts alkylation of p-methoxyphenol.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-methoxyphenol in hexane.

  • Slowly add tert-butanol to the solution while stirring.

  • Carefully add concentrated sulfuric acid dropwise to the reaction mixture. The addition should be exothermic.

  • Heat the mixture to reflux and maintain for the time specified in the research protocol.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate solvent system.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 10% sodium hydroxide solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

The following diagram illustrates the workflow for this synthesis.

Experimental Workflow for the Synthesis of this compound Start Start Dissolve_pMP Dissolve p-methoxyphenol in hexane Start->Dissolve_pMP Add_tBuOH Add tert-butanol Dissolve_pMP->Add_tBuOH Add_H2SO4 Add concentrated H2SO4 dropwise Add_tBuOH->Add_H2SO4 Reflux Heat to reflux Add_H2SO4->Reflux Monitor_TLC Monitor reaction by TLC Reflux->Monitor_TLC Cool Cool to room temperature Monitor_TLC->Cool Reaction complete Workup Aqueous workup (H2O, NaOH, brine) Cool->Workup Dry Dry organic layer (MgSO4) Workup->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify product Concentrate->Purify End End Purify->End

Caption: A step-by-step workflow for the synthesis of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

Table 4: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Solid Chemical WasteCollect in a designated, labeled, and sealed container for hazardous solid waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Liquid Chemical WasteCollect all liquid waste, including reaction mixtures and solvent washes, in a designated, labeled, and sealed container for hazardous liquid waste. Clearly indicate the chemical composition on the waste label.
Contaminated LabwareDisposable items (e.g., gloves, weigh boats, pipette tips) that are contaminated should be placed in a designated hazardous waste bag or container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous liquid waste.
Empty Chemical ContainersTriple rinse with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label on the empty container before disposal in the appropriate recycling or trash receptacle, as per institutional guidelines.

Always consult your institution's EHS guidelines for specific disposal procedures. All chemical waste must be disposed of in accordance with federal, state, and local regulations.[4]

References

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Retrosynthesis Analysis

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2,6-DI-Tert-butyl-4-methoxyphenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.